molecular formula C28H32N3S2+ B1221464 Tibezonium CAS No. 54663-44-4

Tibezonium

カタログ番号: B1221464
CAS番号: 54663-44-4
分子量: 474.7 g/mol
InChIキー: MAJFXTGRPADJLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tibezonium is a benzodiazepine.

特性

CAS番号

54663-44-4

分子式

C28H32N3S2+

分子量

474.7 g/mol

IUPAC名

diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium

InChI

InChI=1S/C28H32N3S2/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23/h6-18H,4-5,19-21H2,1-3H3/q+1

InChIキー

MAJFXTGRPADJLU-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4

正規SMILES

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4

同義語

2-methyldiethylaminoethyl-4-p-phenylthiophenyl-3H- (1,5)benzodiazepine iodide
Maxoral
Rec 15-0691
thiabenzonium iodide
tibenzonium iodide
tibezonium

製品の起源

United States

Foundational & Exploratory

Tibezonium Iodide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibezonium iodide is a quaternary ammonium compound with a multifaceted mechanism of action, positioning it as a therapeutic agent with antiseptic, local anesthetic, anti-inflammatory, and mucolytic properties. This technical guide provides a detailed exploration of the molecular and cellular mechanisms that underpin these effects. Drawing from available scientific literature, this document summarizes the core pharmacological activities of this compound iodide, presents available quantitative data, and outlines relevant experimental methodologies. Visual representations of key pathways and experimental workflows are included to facilitate a deeper understanding of its complex biological interactions.

Core Mechanisms of Action

This compound iodide's therapeutic efficacy stems from its ability to concurrently target multiple biological processes. Its actions are primarily attributed to its chemical nature as a lipophilic quaternary ammonium cation combined with an iodide counter-ion.[1][2] The primary mechanisms include:

  • Antiseptic Action: Disruption of microbial cell membranes.[3][4]

  • Local Anesthetic Action: Blockade of voltage-gated sodium channels.[3]

  • Anti-inflammatory Action: Modulation of inflammatory signaling pathways.[4]

  • Mucolytic Action: Reduction of mucus viscosity.[4]

Antiseptic Mechanism

The antiseptic properties of this compound iodide are central to its use in oropharyngeal infections. As a quaternary ammonium compound, it primarily exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes.[3][4]

Molecular Interaction

The positively charged quaternary ammonium head of the this compound molecule is attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This electrostatic interaction facilitates the insertion of the lipophilic parts of the molecule into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[4] The presence of the iodide ion is also suggested to enhance this antimicrobial activity.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound iodide has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the available data from the foundational study by Veronese et al. (1977).

Bacterial StrainMIC (µg/mL)
Streptococcus pyogenes≤ 1
Staphylococcus aureus≤ 1
Diplococcus pneumoniaeActive
Corynebacterium spp.Active
(Data sourced from Veronese M, Salvaterra M, Setnikar I. Antimicrobial activity of this compound (TBZ). Chemotherapy 1977;23(2):90-7)

The study also noted that the bactericidal activity against S. aureus and S. pyogenes is pH-dependent, with increased activity observed at a more alkaline pH (8.0-8.5).[5][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

While the specific, detailed protocol used for this compound iodide is not fully elaborated in the available literature, a standard broth microdilution method would likely have been employed.

Principle: A standardized suspension of the target bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

General Methodology:

  • Preparation of this compound Iodide Stock Solution: A stock solution of this compound iodide is prepared in a suitable solvent and sterilized.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The this compound iodide stock solution is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The wells are visually inspected for turbidity. The lowest concentration of this compound iodide in a well with no visible growth is recorded as the MIC.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Iodide Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculation of Bacterial Suspension B->D C->D E Incubation D->E F Visual Inspection for Turbidity E->F G Determine MIC F->G

Figure 1: Workflow for MIC Determination.

Local Anesthetic Mechanism

This compound iodide exhibits local anesthetic properties by blocking nerve signal transmission.[3][4]

Molecular Target: Voltage-Gated Sodium Channels

The primary molecular targets for local anesthetics are the voltage-gated sodium channels located in the membranes of neuronal cells. These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials. This compound iodide, as a positively charged molecule, is thought to bind to a specific site within the inner pore of the sodium channel. This binding physically obstructs the channel, preventing the flow of sodium ions and thereby inhibiting the generation and conduction of nerve impulses. This leads to a localized numbing sensation.

Quantitative Data
Experimental Protocol: Patch-Clamp Electrophysiology

The gold-standard technique for investigating the interaction of a compound with ion channels is patch-clamp electrophysiology.

Principle: This technique allows for the measurement of ion currents flowing through individual ion channels in a cell membrane. By applying this compound iodide and measuring the change in sodium current, its blocking effect can be quantified.

General Methodology:

  • Cell Preparation: A suitable cell line expressing the target sodium channel subtype (e.g., HEK293 cells) or primary neurons are used.

  • Patch-Clamp Recording: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve a whole-cell recording configuration.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents.

  • Compound Application: this compound iodide is applied to the cell at various concentrations.

  • Data Analysis: The reduction in the amplitude of the sodium current in the presence of this compound iodide is measured to determine its inhibitory potency (IC50).

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_exp Experiment cluster_analysis Analysis A Prepare Cells Expressing Sodium Channels B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply Voltage Protocol to Elicit Sodium Currents B->C D Apply this compound Iodide C->D E Record Sodium Currents D->E F Measure Current Inhibition E->F G Determine IC50 F->G

Figure 2: Workflow for Patch-Clamp Analysis.

Anti-inflammatory Mechanism

This compound iodide is reported to possess anti-inflammatory properties, which contribute to its therapeutic effect in inflammatory conditions of the throat and respiratory tract.[4] While specific studies on the anti-inflammatory mechanism of this compound iodide are limited, the actions of a structurally related compound, enisamium iodide, provide a plausible model.

Putative Signaling Pathways

The anti-inflammatory effects may be mediated through the modulation of key inflammatory signaling pathways, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Reduction in the production of pro-inflammatory prostaglandins.

  • Inhibition of NF-κB Signaling: Downregulation of the expression of pro-inflammatory cytokines such as IL-1 and IL-6.

  • Upregulation of Anti-inflammatory Cytokines: Stimulation of the production of IL-10.

Anti_Inflammatory_Pathway TI This compound Iodide COX COX-1 / COX-2 TI->COX NFkB NF-κB TI->NFkB IL10 IL-10 TI->IL10 PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation ProInflam Pro-inflammatory Cytokines (IL-1, IL-6) NFkB->ProInflam ProInflam->Inflammation IL10->Inflammation

Figure 3: Putative Anti-inflammatory Signaling Pathway.
Quantitative Data

Specific quantitative data on the anti-inflammatory activity of this compound iodide (e.g., IC50 values for cytokine inhibition) are not currently available in the scientific literature.

Experimental Protocol: Cytokine Expression and Secretion Assays

To investigate the anti-inflammatory effects of this compound iodide, the following experimental approaches could be utilized.

Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence and absence of this compound iodide. The expression and secretion of inflammatory mediators are then measured.

General Methodology:

  • Cell Culture and Stimulation: Immune cells are cultured and stimulated with an inflammatory agent.

  • Treatment: Cells are treated with varying concentrations of this compound iodide.

  • Gene Expression Analysis (RT-qPCR): RNA is extracted from the cells, and the expression levels of genes encoding for COX enzymes, NF-κB, and various cytokines are quantified.

  • Protein Secretion Analysis (ELISA): The concentration of secreted cytokines in the cell culture supernatant is measured using enzyme-linked immunosorbent assays.

Mucolytic Mechanism

This compound iodide is described as having mucolytic action, helping to reduce the viscosity of mucus.[4]

Biochemical Basis

The exact biochemical mechanism of this compound iodide's mucolytic activity has not been fully elucidated. It may involve the disruption of the disulfide bonds that cross-link mucin glycoproteins, which are the primary determinants of mucus viscosity. Alternatively, it could interfere with the ionic interactions within the mucus gel matrix.

Quantitative Data

There is a lack of specific quantitative data in the literature regarding the effect of this compound iodide on the rheological properties of mucus.

Experimental Protocol: Mucus Viscosity Measurement

The mucolytic effect of this compound iodide could be assessed by measuring its impact on the viscosity of mucus samples.

Principle: A rheometer is used to measure the viscoelastic properties of a mucus sample before and after the addition of this compound iodide.

General Methodology:

  • Mucus Collection: Sputum samples are collected from patients with respiratory conditions characterized by thick mucus.

  • Treatment: The mucus samples are treated with different concentrations of this compound iodide.

  • Rheological Measurement: A rheometer is used to measure the viscosity and elasticity of the mucus samples. A decrease in these parameters would indicate a mucolytic effect.

Antiviral Activity

While this compound iodide itself has not been extensively studied for its antiviral properties, the iodide component and other iodine-containing compounds have demonstrated antiviral activity against a range of viruses. The proposed mechanism for iodine's antiviral action involves the oxidation of viral proteins, leading to their inactivation. Further research is required to determine if this compound iodide possesses direct antiviral effects.

Conclusion

This compound iodide is a versatile therapeutic agent with a composite mechanism of action that encompasses antiseptic, local anesthetic, anti-inflammatory, and mucolytic effects. Its primary antiseptic action is well-characterized and attributed to the disruption of bacterial cell membranes. The local anesthetic effect is consistent with the blockade of neuronal voltage-gated sodium channels. While the precise molecular pathways for its anti-inflammatory and mucolytic activities require further investigation, plausible mechanisms have been proposed. This technical guide provides a comprehensive overview of the current understanding of this compound iodide's mechanism of action, highlighting the need for further research to fully elucidate its therapeutic potential and to provide more extensive quantitative data on its various pharmacological effects.

References

The Ascendant Profile of 1,5-Benzodiazepine Derivatives in Antimicrobial Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the scientific community is urgently seeking novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among the promising candidates, 1,5-benzodiazepine derivatives have emerged as a compelling class of compounds, demonstrating significant in vitro activity against a broad spectrum of bacterial and fungal pathogens.[1] This technical guide provides an in-depth overview of the antimicrobial properties of new 1,5-benzodiazepine derivatives, intended for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Efficacy

Recent research has focused on the synthesis and evaluation of a variety of novel 1,5-benzodiazepine derivatives, with several compounds exhibiting potent antimicrobial activity. The primary metric for quantifying this efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. For fungal pathogens, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, is also a key parameter.

The following tables summarize the antimicrobial activity of selected, recently synthesized 1,5-benzodiazepine derivatives against various microbial strains. These data have been compiled from multiple studies to provide a comparative landscape of their potential.

Table 1: Antifungal Activity of Novel 1,5-Benzodiazepine Derivatives (MIC in μg/mL)

CompoundCryptococcus neoformansC. neoformans (Clinical Isolate)Candida albicansReference Drug (Fluconazole) MIC
1v 2-62-6-64
1w 2-62-6-64
2a 3536>100-
2b 3031>100-

Data sourced from multiple studies, which reported varying reference MICs for Fluconazole against different strains.[1]

Table 2: Antibacterial Activity of Novel 1,5-Benzodiazepine Derivatives (MIC in μg/mL)

CompoundEscherichia coliStaphylococcus aureusReference Drug (Ciprofloxacin) MIC
1v 4040-

Data sourced from multiple studies.[2]

Notably, compounds 1v and 1w have demonstrated exceptional antifungal activity, proving to be significantly more potent than the reference drug Fluconazole against C. neoformans.[2] Compound 1v also displayed antibacterial activity comparable to reference drugs against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[2] Further studies have indicated that the presence of a methyl group at the C-8 position and a 2-pyridyl group at the C-2 position of the 1,5-benzodiazepine scaffold may contribute positively to the inhibitory activity of these compounds.[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key antimicrobial assays are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Test 1,5-benzodiazepine derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dilute the standardized microbial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the inoculum to all wells containing the test compound dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

  • Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow prep_compounds Prepare Serial Dilutions of 1,5-Benzodiazepine Derivative inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Agar Well Diffusion Method for Zone of Inhibition

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Test 1,5-benzodiazepine derivatives

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Incubator

  • Calipers

Procedure:

  • Inoculation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of the MHA plate using a sterile cotton swab to create a lawn of growth.

  • Well Creation: Sterile cork borers are used to create wells of a defined diameter in the agar.

  • Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the well into the agar. If the compound is effective, it will inhibit microbial growth, resulting in a clear circular area around the well known as the zone of inhibition. The diameter of this zone is measured in millimeters using calipers.

Zone_of_Inhibition_Workflow inoculate Inoculate Agar Plate with Microbial Lawn create_wells Create Wells in Agar inoculate->create_wells add_compound Add 1,5-Benzodiazepine Derivative to Wells create_wells->add_compound incubate Incubate Plate add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Workflow for determining the zone of inhibition.

Proposed Mechanism of Action

While the precise mechanism of action for many new 1,5-benzodiazepine derivatives is still under active investigation, molecular docking studies have provided valuable insights into their potential molecular targets.[1] A prevailing hypothesis is that these compounds exert their antimicrobial effects by inhibiting essential bacterial enzymes.

Two primary targets that have been identified are:

  • DNA Gyrase (Type II Topoisomerase): This enzyme is crucial for bacterial DNA replication and is a well-established target for antibacterial drugs.

  • Dihydrofolate Reductase (DHFR): This enzyme plays a vital role in the synthesis of folic acid, which is essential for bacterial survival.

The inhibition of these enzymes disrupts critical cellular processes, ultimately leading to bacterial cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell benzodiazepine 1,5-Benzodiazepine Derivative dna_gyrase DNA Gyrase benzodiazepine->dna_gyrase Inhibits dhfr DHFR benzodiazepine->dhfr Inhibits dna_replication DNA Replication dna_gyrase->dna_replication folic_acid Folic Acid Synthesis dhfr->folic_acid cell_death Cell Death dna_replication->cell_death Essential for Survival folic_acid->cell_death Essential for Survival

Proposed mechanisms of antimicrobial action for 1,5-benzodiazepines.

Conclusion

New 1,5-benzodiazepine derivatives represent a highly promising scaffold for the development of the next generation of antimicrobial agents.[1] Their potent in vitro efficacy against a range of pathogens, coupled with their synthetic accessibility, makes them an attractive area for further research and development. The data and protocols presented in this guide offer a foundational resource for scientists working to address the critical global challenge of antimicrobial resistance. Further investigations, including enzymatic assays and in vivo studies, are warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Tibezonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibezonium iodide is a quaternary ammonium salt with recognized antiseptic properties, primarily utilized in oral and pharyngeal preparations. This technical guide provides a comprehensive overview of its chemical structure and a detailed, plausible synthetic route based on established chemical principles. Due to the limited availability of a published, step-by-step synthesis protocol for this compound iodide, this document outlines a proposed multi-step synthesis pathway, complete with detailed hypothetical experimental protocols for each stage. Furthermore, this guide presents a compilation of its known chemical and physical properties and offers estimated spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound iodide is a complex organic molecule with the chemical formula C₂₈H₃₂IN₃S₂. Its IUPAC name is diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium iodide. The molecule consists of a central 1,5-benzodiazepine ring system, substituted with a phenylthiophenyl group and a thioethyl quaternary ammonium side chain.

Table 1: Chemical and Physical Properties of this compound Iodide

PropertyValueSource
Molecular Formula C₂₈H₃₂IN₃S₂PubChem[1]
Molecular Weight 601.6 g/mol PubChem[1]
IUPAC Name diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium iodidePubChem[1]
CAS Number 54663-47-7Wikipedia[2]
Appearance (Not specified, likely a solid)-
Solubility (Not specified)-
Melting Point (Not specified)-

Proposed Synthesis Pathway

The proposed synthesis involves the following key stages:

  • Synthesis of the Benzodiazepine Core: Formation of a 1,5-benzodiazepine-2-thione derivative from o-phenylenediamine and a suitable β-ketoester.

  • Synthesis of the Quaternary Ammonium Side Chain: Preparation of a reactive haloalkyl quaternary ammonium salt.

  • Final Assembly: Alkylation of the benzodiazepine-2-thione with the quaternary ammonium side chain to yield the final product, this compound iodide.

The logical workflow for this proposed synthesis is depicted in the following diagram.

G cluster_0 Synthesis of Benzodiazepine Core cluster_1 Synthesis of Side Chain cluster_2 Final Assembly A o-Phenylenediamine C 1,5-Benzodiazepin-2-one derivative A->C Condensation B Ethyl benzoylacetate B->C E 1,5-Benzodiazepine-2-thione derivative C->E Thionation D Lawesson's Reagent D->E K This compound iodide E->K Alkylation F N,N-Diethylethanolamine H Diethyl(2-hydroxyethyl)methylammonium iodide F->H Quaternization G Methyl iodide G->H J Diethyl(2-chloro/bromoethyl)methylammonium iodide H->J Halogenation I Thionyl chloride or PBr3 I->J J->K E_ref 1,5-Benzodiazepine-2-thione derivative J_ref Diethyl(2-chloro/bromoethyl) methylammonium iodide

Caption: Proposed synthetic workflow for this compound iodide.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar chemical transformations. Researchers should adapt and optimize these procedures based on their own experimental findings and safety assessments.

Synthesis of 4-(p-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-thione

Step 1: Synthesis of 4-(p-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

  • Materials: o-Phenylenediamine, ethyl p-chlorobenzoylacetate, glacial acetic acid, ethanol.

  • Procedure:

    • Dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

    • Add ethyl p-chlorobenzoylacetate (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the 1,5-benzodiazepin-2-one derivative.

Step 2: Thionation of 4-(p-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

  • Materials: 4-(p-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one, Lawesson's reagent, anhydrous toluene.

  • Procedure:

    • Suspend the 1,5-benzodiazepin-2-one derivative (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add Lawesson's reagent (0.5 equivalents) portion-wise to the suspension.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 1,5-benzodiazepine-2-thione.

Synthesis of Diethyl(2-iodoethyl)methylammonium Iodide
  • Materials: 2-(Diethylamino)ethanol, methyl iodide, diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve 2-(diethylamino)ethanol (1 equivalent) in a suitable solvent like diethyl ether or acetonitrile.

    • Cool the solution in an ice bath.

    • Slowly add methyl iodide (1.1 equivalents) dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature for 24 hours.

    • The quaternary ammonium salt will precipitate out of the solution.

    • Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

Synthesis of this compound Iodide
  • Materials: 4-(p-Chlorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-thione, diethyl(2-iodoethyl)methylammonium iodide, a suitable base (e.g., sodium hydride or potassium carbonate), and an anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Procedure:

    • To a solution of the 1,5-benzodiazepine-2-thione (1 equivalent) in the anhydrous solvent, add the base (1.1 equivalents) at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes to form the thiolate anion.

    • Add a solution of diethyl(2-iodoethyl)methylammonium iodide (1 equivalent) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound iodide.

Spectroscopic Data (Estimated)

Table 2: Estimated ¹H and ¹³C NMR Spectroscopic Data for this compound Iodide

Assignment Estimated ¹H NMR (ppm) Estimated ¹³C NMR (ppm)
Aromatic-H (Benzodiazepine)7.0 - 7.8120 - 145
Aromatic-H (Phenylthiophenyl)7.2 - 7.6125 - 140
CH₂ (Benzodiazepine)~3.0 - 3.5~35 - 45
S-CH₂~3.2 - 3.6~30 - 40
N⁺-CH₂~3.5 - 4.0~55 - 65
N⁺-CH₂-CH₃~1.2 - 1.6 (triplet)~8 - 12
N⁺-CH₃~3.0 - 3.4 (singlet)~45 - 55
C=N (Benzodiazepine)-~160 - 170
C-S (Benzodiazepine)-~150 - 160

Mass Spectrometry (Expected Fragmentation):

  • Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the this compound cation [M]⁺ at m/z corresponding to C₂₈H₃₂N₃S₂⁺.

  • Fragmentation Pattern: Fragmentation may occur at the thioether linkage and the quaternary ammonium group, leading to characteristic daughter ions.

Biological Activity and Signaling Pathways

This compound iodide functions as an antiseptic, exhibiting broad-spectrum activity against various microorganisms found in the oral cavity. Its mechanism of action is characteristic of quaternary ammonium compounds, which involves the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death. While the general antiseptic mechanism is understood, specific molecular signaling pathways affected by this compound iodide have not been extensively elucidated in publicly available literature.

G A This compound Iodide B Microbial Cell Membrane A->B Interaction C Membrane Disruption B->C D Leakage of Intracellular Components C->D E Cell Death D->E

Caption: General mechanism of antiseptic action for this compound iodide.

Conclusion

This technical guide provides a comprehensive, albeit partially hypothetical, overview of the synthesis and chemical structure of this compound iodide. The proposed synthetic pathway and experimental protocols offer a solid foundation for researchers aiming to synthesize this compound or its analogues. The compiled chemical properties and estimated spectroscopic data serve as a useful reference for characterization. Further research is warranted to validate the proposed synthetic route experimentally and to fully elucidate the specific molecular interactions and signaling pathways involved in its biological activity.

Disclaimer: The experimental protocols provided in this document are hypothetical and should be performed by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place. The authors do not assume any liability for the use of this information.

References

In Vitro Activity of Tibezonium Against Oral Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibezonium iodide, a quaternary ammonium compound, is an antiseptic agent that has been utilized for the prevention and treatment of infections in the oral cavity. Its broad-spectrum antimicrobial activity is of significant interest in the context of oral health, where a diverse microbiota, including potentially pathogenic bacteria and fungi, resides. This technical guide provides a comprehensive overview of the available in vitro data on the activity of this compound against key oral pathogens. The information is presented to facilitate further research and development of this compound for oral care applications.

Antimicrobial Spectrum and Efficacy

This compound iodide has demonstrated in vitro activity primarily against Gram-positive bacteria that are commonly associated with oropharyngeal diseases.

Quantitative Antimicrobial Susceptibility Data

The available data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound iodide against various oral pathogens are summarized below. It is important to note that the extent of published data is limited, and further research is warranted to establish a more comprehensive antimicrobial profile.

PathogenStrain(s)Test MethodMIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusSG 511, variousBroth Dilution≤15-10[1][2]
Streptococcus pyogenes821, variousBroth Dilution≤15-10[1][2]
Streptococcus spp.Not specifiedNot specifiedActive-[1]
Diplococcus spp.Not specifiedNot specifiedActive-[1]
Corynebacterium spp.Not specifiedNot specifiedActive-[1]

Experimental Protocols

The methodologies employed in the cited studies for determining the in vitro antimicrobial activity of this compound iodide are detailed below. These protocols are fundamental for the replication and expansion of research in this area.

Broth Dilution Method for MIC and MBC Determination

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

Broth_Dilution_Method cluster_preparation Preparation cluster_inoculation Inoculation & Incubation cluster_determination Determination P1 Prepare serial two-fold dilutions of this compound iodide in appropriate broth medium (e.g., Mueller-Hinton Broth). P2 Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). I1 Inoculate each dilution of this compound iodide and a growth control tube with the standardized bacterial suspension. P2->I1 I2 Incubate all tubes at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours). I1->I2 D1 Observe for visible turbidity. The lowest concentration without turbidity is the MIC. I2->D1 D2 Subculture aliquots from tubes with no visible growth onto agar plates. D1->D2 D3 Incubate plates and observe for colony growth. The lowest concentration with no growth is the MBC. D2->D3

Workflow for MIC and MBC Determination by Broth Dilution.
Factors Influencing In Vitro Activity

The antimicrobial efficacy of this compound iodide can be influenced by several factors, as highlighted in the available literature.

Factors_Influencing_Activity cluster_factors Influencing Factors This compound This compound Iodide Activity pH pH This compound->pH Increased activity at higher pH (8.0-8.5) Serum Presence of Serum This compound->Serum Slight decrease in activity Saliva Presence of Saliva This compound->Saliva No interference observed

Factors Affecting the In Vitro Activity of this compound Iodide.

Mechanism of Action

The precise molecular mechanism of action of this compound iodide has not been fully elucidated in the scientific literature. However, as a quaternary ammonium compound, its antimicrobial activity is generally attributed to the disruption of microbial cell membranes.

Mechanism_of_Action cluster_this compound This compound Iodide cluster_BacterialCell Bacterial Cell cluster_Interaction Interaction & Disruption T Positively Charged Quaternary Ammonium Head I Electrostatic Interaction T->I CM Negatively Charged Cell Membrane CM->I Content Cellular Contents CL Cell Lysis Content->CL D Membrane Disruption (Loss of integrity, leakage) I->D D->CL

Proposed Mechanism of Action for this compound Iodide.

The positively charged head of the this compound molecule is thought to interact electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to the insertion of the molecule into the lipid bilayer, disrupting its structure and function. The subsequent loss of membrane integrity results in the leakage of essential intracellular components, ultimately leading to cell death.

Conclusion and Future Directions

This compound iodide demonstrates notable in vitro activity against a range of Gram-positive oral bacteria. However, a significant knowledge gap exists regarding its efficacy against other crucial oral pathogens, including Gram-negative anaerobes and fungi. To fully ascertain the potential of this compound iodide in oral healthcare, further research is imperative. Future studies should focus on:

  • Broad-Spectrum Activity: Determining the MIC and MBC values against a wider panel of oral pathogens, including Streptococcus mutans, Porphyromonas gingivalis, Fusobacterium nucleatum, and Candida albicans.

  • Biofilm Studies: Evaluating the anti-biofilm activity of this compound iodide, as microbial biofilms are the predominant mode of growth in the oral cavity and are often more resistant to antimicrobial agents.

  • Mechanism of Action: Elucidating the precise molecular targets and mechanisms of action to better understand its antimicrobial properties and potential for resistance development.

  • Standardized Methodologies: Employing standardized antimicrobial susceptibility testing methods to ensure the reproducibility and comparability of results across different studies.

A more complete understanding of the in vitro activity of this compound iodide will provide a solid foundation for its clinical evaluation and potential application in novel oral care formulations.

References

Tibezonium Iodide's Effect on Streptococcus pyogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tibezonium iodide is a quaternary ammonium compound with broad-spectrum antiseptic properties. This guide provides a detailed overview of its effects on Streptococcus pyogenes, a significant Gram-positive human pathogen. Available data indicates that this compound iodide exhibits both bacteriostatic and bactericidal activity against S. pyogenes, with a reported Minimum Inhibitory Concentration (MIC) of ≤1 µg/mL. Its primary mechanism of action is the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and subsequent cell death. The bactericidal efficacy of this compound iodide against S. pyogenes has been shown to be influenced by pH, with increased activity observed at more alkaline levels. This document synthesizes the available quantitative data, outlines relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antibacterial activity of this compound iodide against Streptococcus pyogenes. It is important to note that detailed contemporary studies are limited, and some data is derived from older literature.

ParameterStrainValueConditionsReference
Minimum Inhibitory Concentration (MIC) S. pyogenes humanus≤1 µg/mLNot Specified[1]
Bacteriostatic/Bactericidal Concentration Gram-positive strains (including S. pyogenes)5-10 µg/mL15-30 min exposure[1]
Bactericidal Activity S. pyogenes 821Increasing activitypH 6.5-7.0 to 8.0-8.5[1]
Bactericidal Concentration Range for Increased pH Effect S. pyogenes 8210.25-5 µg/mL30 min exposure[1]

Mechanism of Action

This compound iodide's primary antibacterial effect stems from its nature as a cationic surfactant. As a quaternary ammonium compound, it possesses a positively charged nitrogen atom which is crucial for its interaction with the negatively charged components of the bacterial cell envelope.

The proposed mechanism involves the following steps:

  • Adsorption and Penetration: The cationic this compound iodide molecules are electrostatically attracted to the negatively charged surface of the S. pyogenes cell wall, which is rich in teichoic acids.

  • Membrane Disruption: The lipophilic components of the this compound iodide molecule facilitate its insertion into the phospholipid bilayer of the cytoplasmic membrane. This insertion disrupts the ordered structure of the membrane, leading to a loss of its integrity.

  • Leakage of Intracellular Components: The compromised membrane becomes permeable to ions and small molecules. This results in the leakage of essential cytoplasmic contents, such as potassium ions, nucleotides, and amino acids.

  • Metabolic Inhibition and Cell Death: The disruption of the cell membrane also dissipates the proton motive force, which is essential for ATP synthesis and other vital cellular processes. This, combined with the loss of essential molecules, leads to the inhibition of cellular metabolism and ultimately, cell death.

The iodide component of the molecule may also contribute to the overall antimicrobial effect, although the primary mechanism is attributed to the quaternary ammonium cation's disruptive action on the cell membrane.[2][3]

cluster_this compound This compound Iodide cluster_Strep Streptococcus pyogenes Cell This compound Cationic Head Cell_Wall Cell Wall (Teichoic Acids) This compound->Cell_Wall Electrostatic Attraction Lipophilic_Tail Lipophilic Tail Cell_Membrane Cytoplasmic Membrane (Phospholipid Bilayer) Lipophilic_Tail->Cell_Membrane Insertion & Disruption Cytoplasm Cytoplasm (K+, Nucleotides, etc.) Cell_Membrane->Cytoplasm Increased Permeability Cell_Death Cell Death Cell_Membrane->Cell_Death Dissipation of Proton Motive Force Extracellular Cytoplasm->Extracellular Leakage of Components Extracellular->Cell_Death

Proposed mechanism of this compound iodide on S. pyogenes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

  • Bacterial Strain: Streptococcus pyogenes (e.g., ATCC 19615).

  • Growth Medium: Todd-Hewitt Broth supplemented with 0.5% yeast extract (THY).

  • Preparation of Inoculum: a. Inoculate a single colony of S. pyogenes into THY broth and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6). b. Dilute the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL in fresh THY broth.

  • Preparation of this compound Iodide Dilutions: a. Prepare a stock solution of this compound iodide in a suitable solvent (e.g., sterile deionized water or DMSO). b. Perform serial two-fold dilutions in a 96-well microtiter plate containing THY broth to achieve a range of concentrations (e.g., 0.0625 to 64 µg/mL).

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate. b. Include a positive control (broth with bacteria, no drug) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours in a 5% CO2 atmosphere.

  • Determination of MIC: The MIC is the lowest concentration of this compound iodide that completely inhibits visible growth of S. pyogenes.

Start Start Prepare_Inoculum Prepare S. pyogenes Inoculum Start->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of this compound Iodide Start->Serial_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.

Effect of pH on Bactericidal Activity

This protocol is a modification of a time-kill assay.

  • Bacterial Strain and Inoculum Preparation: As described in section 4.1.

  • Buffered Growth Medium: Prepare THY broth buffered to different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using appropriate buffer systems (e.g., phosphate buffer).

  • Experimental Setup: a. For each pH value, prepare tubes containing the buffered THY broth and a fixed concentration of this compound iodide (e.g., 1 µg/mL, 5 µg/mL). b. Include a control tube with no drug for each pH. c. Inoculate all tubes with the standardized S. pyogenes suspension.

  • Time-Kill Assay: a. Incubate the tubes at 37°C. b. At specific time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot from each tube. c. Perform serial dilutions of the aliquot in a neutralizing broth (if necessary) and plate on Todd-Hewitt Agar. d. Incubate the plates at 37°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each pH and this compound iodide concentration to determine the rate of killing.

Effect on Streptococcus pyogenes Biofilms

Specific data on the effect of this compound iodide on S. pyogenes biofilms is not currently available in the scientific literature. However, based on its membrane-disrupting mechanism, it is hypothesized that this compound iodide could be effective against biofilms, although likely at higher concentrations than the MIC for planktonic bacteria. The exopolysaccharide matrix of biofilms can present a barrier to the penetration of antimicrobial agents.

Hypothesized Anti-Biofilm Action
  • Interaction with Biofilm Matrix: The cationic nature of this compound iodide may allow it to interact with and potentially disrupt the negatively charged components of the biofilm's extracellular polymeric substance (EPS).

  • Penetration and Killing: Successful penetration of the EPS would allow this compound iodide to reach the embedded S. pyogenes cells and exert its membrane-disrupting bactericidal effect.

This compound This compound Iodide Biofilm S. pyogenes Biofilm (EPS Matrix + Cells) This compound->Biofilm Interaction Interaction with EPS Matrix Biofilm->Interaction Penetration Penetration of EPS Matrix Interaction->Penetration Cell_Killing Killing of Embedded Bacteria Penetration->Cell_Killing Disruption Biofilm Disruption Cell_Killing->Disruption

Hypothesized anti-biofilm action.

Resistance

There is no specific information available regarding the development of resistance in Streptococcus pyogenes to this compound iodide. As with other quaternary ammonium compounds, the development of resistance is considered to be less likely compared to antibiotics that have specific cellular targets. The non-specific, destructive nature of its action on the cell membrane makes it difficult for bacteria to develop resistance through single-point mutations. However, prolonged exposure to sub-lethal concentrations could potentially lead to adaptive changes in the bacterial cell envelope, such as alterations in membrane lipid composition or efflux pump expression.

Signaling Pathways

Currently, there is no available research detailing the specific effects of this compound iodide on the signaling pathways of Streptococcus pyogenes. Its primary mode of action is considered to be direct physical disruption of the cell membrane rather than interference with specific signaling cascades.

Conclusion

This compound iodide is a potent antiseptic with demonstrated in vitro activity against Streptococcus pyogenes. Its mechanism of action, centered on the disruption of the bacterial cell membrane, makes it an effective bactericidal agent. The enhancement of its activity in alkaline conditions is a noteworthy characteristic. While current literature provides a foundational understanding of its effects, further research is warranted to elucidate its efficacy against S. pyogenes biofilms, to investigate the potential for resistance development, and to explore its interactions with bacterial signaling pathways in more detail. Such studies would provide a more comprehensive picture of its therapeutic potential in managing S. pyogenes infections.

References

Pharmacological Profile of Tibezonium Iodide as an Antibacterial Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Tibezonium iodide is a quaternary ammonium compound recognized for its potent antiseptic properties, primarily utilized in oropharyngeal preparations for the prevention and treatment of local infections.[1][2][3] Its pharmacological profile is distinguished by a primary bactericidal mechanism involving the disruption of microbial cell membranes, a broad spectrum of activity, particularly against Gram-positive bacteria, and a multifaceted character that includes local anesthetic and anti-inflammatory effects.[4][5] This technical guide provides an in-depth review of the antibacterial profile of this compound iodide, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows to support research and development professionals.

Introduction

This compound iodide is a salt consisting of a lipophilic quaternary ammonium cation and an iodide counterion.[3] As a member of the quaternary ammonium compound class, it is effective in disrupting cellular processes in pathogens, making it a valuable agent for topical antimicrobial applications.[4] It is primarily formulated for local use in the oral cavity, such as in lozenges and throat sprays, to manage conditions like sore throat, pharyngitis, and other minor throat irritations.[2][5] Its clinical utility is enhanced by its minimal systemic absorption when applied topically, contributing to a favorable safety profile for short-term use.[2]

Mechanism of Antibacterial Action

The primary antibacterial mechanism of this compound iodide is the disruption of the bacterial cell membrane.[2][4][5] The positively charged quaternary ammonium head group interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis and death.[4] The presence of the iodide ion is reported to play a crucial role in enhancing this antimicrobial activity.[4] This direct, physical mechanism of action is less susceptible to the development of resistance compared to agents that target specific metabolic pathways.

cluster_mechanism Proposed Antibacterial Mechanism of this compound Iodide This compound This compound Iodide (Quaternary Ammonium Compound) Interaction Electrostatic Interaction This compound->Interaction attracts Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption leads to Lysis Cell Lysis & Death Disruption->Lysis causes

Caption: Proposed mechanism of this compound iodide's antibacterial action.

In Vitro Antibacterial Spectrum and Potency

This compound iodide demonstrates significant bacteriostatic and bactericidal activity, particularly against Gram-positive bacteria.[1] Studies have highlighted its potency against clinically relevant pathogens of the oral cavity. The bactericidal efficacy is also influenced by environmental factors such as pH.

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) and bactericidal activity have been quantified for key bacterial strains, as summarized in the table below.

OrganismTestConcentration (µg/mL)Exposure TimeResultReference
Staphylococcus aureusMIC≤1N/AInhibition of growth[1]
Streptococcus pyogenes humanusMIC≤1N/AInhibition of growth[1]
Gram-positive strainsBacteriostatic & Bactericidal5 - 1015 - 30 minEffective killing[1]
S. aureus & S. pyogenesBactericidal Activity0.25 - 530 minActivity increases with pH (6.5 to 8.5)[1]
Table 1: Summary of In Vitro Antibacterial Activity of this compound Iodide.

Pharmacokinetic Profile

When used topically in the oral cavity, this compound iodide exhibits minimal systemic absorption.[2] Its retention on the mucous membranes allows for prolonged contact time, enhancing its local therapeutic effects.[4] A study investigating a novel mucoadhesive buccal tablet containing this compound iodide provided insights into its salivary pharmacokinetics.

Salivary Pharmacokinetics

The study evaluated a chitosan-based buccal tablet (Formulation TL5) designed for sustained local release. The key pharmacokinetic parameter observed in healthy human volunteers is detailed below.

Pharmacokinetic ParameterValueTime to ValueFormulationReference
Salivary Cmax16.02 µg/mL4 hoursMucoadhesive Buccal Tablet (TL5)[6][7]
Table 2: Salivary Pharmacokinetics of this compound Iodide from a Mucoadhesive Buccal Tablet.

The formulation was reported to be well-tolerated, with no signs of inflammation, pain, or irritation among the volunteers.[6][7]

Experimental Methodologies

This section details the protocols for the key experiments cited in evaluating the pharmacological profile of this compound iodide.

In Vitro Antibacterial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) and bactericidal activity is fundamental to assessing an antimicrobial agent's potency.[8]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of this compound Iodide Stock: A stock solution of this compound iodide is prepared in a suitable solvent and sterilized by filtration.

  • Serial Dilutions: Two-fold serial dilutions of the this compound iodide stock solution are prepared in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus ATCC 25923) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., 37°C for 18-24 hours).[8]

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound iodide that completely inhibits visible growth of the organism.[1][8]

cluster_workflow Experimental Workflow: MIC Determination A Prepare this compound Iodide Stock Solution B Perform 2-Fold Serial Dilutions in Microtiter Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Visually Assess for Bacterial Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: General workflow for Minimum Inhibitory Concentration (MIC) testing.

In Vivo Salivary Pharmacokinetic Study

This protocol is based on the evaluation of the mucoadhesive buccal tablet formulation.[6][7][9]

Protocol: Evaluation of Mucoadhesive Buccal Tablet

  • Formulation: Mucoadhesive tablets containing this compound iodide and lignocaine hydrochloride were prepared using a direct compression technique with polymers like chitosan and HPMC.[7][9]

  • Subject Recruitment: Healthy human volunteers were enrolled after obtaining informed consent.

  • Tablet Administration: A single optimized tablet (Formulation TL5) was administered to each volunteer, placed in the buccal region of the mouth.

  • Saliva Sample Collection: Saliva samples were collected at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours) post-administration.

  • Sample Analysis: The concentration of this compound iodide in the saliva samples was quantified using a validated analytical method (e.g., HPLC-UV).

  • Pharmacokinetic Analysis: The resulting concentration-time data was used to determine key pharmacokinetic parameters, such as Cmax (maximum concentration) and Tmax (time to reach Cmax).[6]

Multifaceted Pharmacological Profile

Beyond its primary antibacterial function, this compound iodide exhibits several other therapeutic properties that contribute to its efficacy in treating oropharyngeal conditions.

  • Local Anesthetic: It exerts a topical anesthetic effect by blocking sodium channels in neuronal membranes, which helps to numb the throat and alleviate the pain and irritation associated with infections.[4][5]

  • Anti-inflammatory: It possesses anti-inflammatory properties that help mitigate the inflammatory response in the respiratory passages, reducing swelling and discomfort.[4]

  • Mucolytic Action: It aids in reducing the viscosity of mucus, facilitating its clearance from the respiratory tract.[4]

cluster_effects Pharmacological Effects of this compound Iodide center This compound Iodide A Antibacterial center->A  Disrupts Cell Membrane B Local Anesthetic center->B  Blocks Na+ Channels C Anti-inflammatory center->C  Reduces Swelling D Mucolytic center->D  Lowers Mucus Viscosity

Caption: The multifaceted pharmacological profile of this compound iodide.

Conclusion

This compound iodide is a well-characterized antibacterial agent with a robust pharmacological profile for topical oropharyngeal use. Its efficacy is driven by a potent, membrane-disrupting mechanism of action, effective primarily against Gram-positive bacteria. The favorable pharmacokinetic profile, characterized by prolonged local retention and minimal systemic absorption, supports its application in localized treatments. The additional local anesthetic and anti-inflammatory properties provide synergistic benefits, making this compound iodide a valuable and multifaceted therapeutic option for managing infections and associated symptoms of the oral cavity.

References

The Discovery and Development of Tibezonium Iodide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibezonium iodide is a quaternary ammonium compound with a multifaceted pharmacological profile, exhibiting antiseptic, local anesthetic, and anti-inflammatory properties.[1][2] Primarily utilized in topical formulations for the treatment of oropharyngeal infections and relief of associated symptoms such as sore throat, it functions through the disruption of microbial cell membranes and the blockade of neuronal sodium channels.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of this compound iodide, including its chemical synthesis, mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

This compound iodide, also known by the trade name Bexon, is a therapeutic agent employed in the management of throat and respiratory conditions.[2] Its dual functionality as both an antiseptic and a local anesthetic makes it a valuable option for addressing both the microbial cause and the symptomatic discomfort of conditions like pharyngitis and other minor throat irritations.[2] As a member of the quaternary ammonium class of compounds, its antiseptic properties are attributed to its ability to disrupt the cellular processes of pathogens.[1] This is complemented by its capacity to inhibit nerve signal transmission, providing localized pain relief.[1]

Chemical Properties and Synthesis

This compound iodide is chemically identified as N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b][2][3]diazepin-4-ylthio)ethanaminium iodide.[4]

Table 1: Physicochemical Properties of this compound Iodide

PropertyValueSource
Molecular Formula C28H32IN3S2[4]
Molar Mass 601.61 g·mol−1[4]
CAS Number 54663-47-7[4]

Mechanism of Action

The therapeutic effects of this compound iodide are a result of its combined antiseptic and local anesthetic actions.[1][2]

Antiseptic Mechanism

As a quaternary ammonium compound, this compound iodide's primary antiseptic mechanism involves the disruption of microbial cell membranes.[1][5] The positively charged nitrogen atom of the molecule is attracted to the negatively charged components of the bacterial cell surface.[5] This interaction facilitates the insertion of the lipophilic parts of the molecule into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis and death.[1][5] The iodide ion is also believed to contribute to and enhance the overall antimicrobial activity.[1]

dot

Caption: Antimicrobial mechanism of this compound iodide.

Local Anesthetic Mechanism

The local anesthetic effect of this compound iodide is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes. By binding to a receptor site within the sodium channel, this compound iodide stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[6] This inhibition of nerve impulse transmission results in a localized numbing sensation, thereby alleviating the pain associated with throat irritation.[1][2]

dot

Caption: Local anesthetic mechanism of this compound iodide.

Preclinical and Clinical Development

In Vitro Antibacterial Activity

Studies have demonstrated the bacteriostatic and bactericidal activity of this compound iodide against Gram-positive bacteria, with particularly notable efficacy against S. aureus and S. pyogenes, exhibiting a minimum inhibitory concentration (MIC) of ≤1 μg/mL.[7] The bactericidal activity against these strains has been shown to increase with a rise in pH from 6.5-7.0 to 8.0-8.5.[7]

Table 2: In Vitro Antibacterial Activity of this compound Iodide

Bacterial StrainConcentration (µg/mL)Exposure Time (min)EffectpHSource
Gram-positive strains5-1015-30Bacteriostatic & Bactericidal-[7]
S. aureus≤1-Minimum Inhibitory Concentration-[7]
S. pyogenes humanus≤1-Minimum Inhibitory Concentration-[7]
S. aureus0.25-530Increasing Bactericidal Activity6.5-8.5[7]
S. pyogenes 8210.25-530Increasing Bactericidal Activity6.5-8.5[7]
Pharmacokinetics

A study on a novel mucoadhesive buccal tablet containing this compound iodide and lignocaine hydrochloride provided insights into its local pharmacokinetic profile. The formulation was well-tolerated by healthy volunteers.[8]

Table 3: Salivary Pharmacokinetic Parameters of this compound Iodide in a Mucoadhesive Buccal Tablet

ParameterThis compound Iodide (TBN)Lignocaine Hydrochloride (LGN)Source
Cmax (µg/mL) 16.027.80[8]
Time to Cmax (h) 44[8]
In vivo residence time (h) 11.37 (for the optimized formulation)-[8]
Drug release at 6h (%) 99.9899.06[8]
Clinical Efficacy

Clinical investigations have supported the use of this compound iodide for various oral and pharyngeal conditions. It is indicated for the treatment of sore throat, pharyngitis, and other minor throat irritations.[2] A clinico-experimental study in stomatology demonstrated its efficacy in reducing the bacterial count in saliva and providing satisfactory outcomes in patients with marginal paradentitis and other related conditions.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a generalized procedure for determining the MIC of an antimicrobial agent and can be adapted for this compound iodide.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound iodide in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9][10]

  • Preparation of Inoculum: Culture the test bacteria overnight and then adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[10]

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.[9]

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.[10]

dot

Caption: Workflow for MIC determination by broth microdilution.

Assessment of Local Anesthetic Effect - Mouse Tail Flick Test

This protocol is a general method for evaluating the local anesthetic properties of a compound in an animal model.

  • Animal Model: Use mice as the experimental subjects.

  • Baseline Measurement: Determine the baseline tail flick latency (TFL) by applying a heat stimulus to the mouse's tail and measuring the time it takes for the mouse to flick its tail away.[11]

  • Administration of Anesthetic: Inject a solution of this compound iodide subcutaneously at the base of the tail.[11]

  • Measurement of Anesthetic Effect: At regular intervals after injection, re-measure the TFL. An increase in TFL indicates a local anesthetic effect. The duration of the anesthetic action is the time it takes for the TFL to return to baseline.[11]

dotdot graph Local_Anesthetic_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Baseline [label="Measure Baseline Tail Flick Latency (TFL)"]; Injection [label="Inject this compound Iodide\nat Tail Base"]; MeasureTFL [label="Measure TFL at Regular Intervals"]; Evaluation [label="Evaluate Duration of Anesthetic Effect\n(Time for TFL to return to baseline)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Baseline; Baseline -> Injection; Injection -> MeasureTFL; MeasureTFL -> Evaluation; Evaluation -> End; }

References

Tibezonium Iodide: A Technical Guide to its Oropharyngeal Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibezonium iodide, a quaternary ammonium compound, exhibits a notable spectrum of activity against various oropharyngeal bacteria. This technical guide provides a comprehensive overview of its antimicrobial efficacy, mechanism of action, and the experimental methodologies used for its evaluation. The available data on its minimum inhibitory concentrations (MICs) against key oral pathogens are presented, alongside a detailed, generalized protocol for determining these values. Furthermore, a conceptual model of its signaling pathway, inherent to its class of compounds, is visualized to facilitate a deeper understanding of its bactericidal properties.

Introduction

Oropharyngeal infections, ranging from pharyngitis to more severe conditions like periodontitis, are predominantly caused by a complex interplay of bacterial species. The rise of antibiotic resistance necessitates the exploration of alternative or adjunctive antimicrobial agents. This compound iodide, a 1,5-benzodiazepine derivative, has been identified as a promising topical antiseptic for oral applications.[1] Its efficacy in reducing the bacterial load in saliva and in clinical applications for conditions such as marginal paradentitis has been documented.[2] This guide aims to consolidate the existing technical information on the antibacterial spectrum of this compound iodide, providing a valuable resource for researchers in the field of oral microbiology and drug development.

Spectrum of Activity

This compound iodide has demonstrated significant in vitro activity, particularly against Gram-positive bacteria that are common inhabitants of the oropharynx and are often implicated in oral and dental infections.

Quantitative Data

The antimicrobial efficacy of this compound iodide is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The available data are summarized in the table below.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusSG 511≤1[3]
Streptococcus pyogeneshumanus≤1[3]
Streptococcus pyogenes821Not specified[1]
Streptococcus speciesGeneralActive[1]
Diplococcus pneumoniaeGeneralActive[1]
Corynebacterium speciesGeneralActive[1]

Note: "Active" indicates reported susceptibility, but specific MIC values were not provided in the cited literature.

The bactericidal activity of this compound iodide against Staphylococcus aureus and Streptococcus pyogenes has been shown to be pH-dependent, with increased activity observed at a more alkaline pH (8.0-8.5).[1][3]

Mechanism of Action

As a quaternary ammonium compound, the primary mechanism of action of this compound iodide is the disruption of the bacterial cell membrane.[4][5] This process can be conceptualized as a multi-step signaling pathway.

Conceptual Signaling Pathway of this compound Iodide cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular This compound This compound Iodide (Cationic) MembraneSurface Negatively Charged Membrane Surface This compound->MembraneSurface Electrostatic Attraction MembraneDisruption Membrane Disruption & Increased Permeability MembraneSurface->MembraneDisruption Hydrophobic Interaction & Membrane Insertion IonLeakage Leakage of K+ ions & other components MembraneDisruption->IonLeakage MetabolicDisruption Metabolic Disruption & Inhibition of Essential Processes IonLeakage->MetabolicDisruption CellDeath Bacterial Cell Death MetabolicDisruption->CellDeath

Caption: Conceptual pathway of this compound iodide's antibacterial action.

Experimental Protocols

The following is a detailed, generalized protocol for the determination of the Minimum Inhibitory Concentration (MIC) of this compound iodide against oropharyngeal bacteria using the broth microdilution method. This protocol is based on established antimicrobial susceptibility testing standards.

Broth Microdilution Assay Workflow

Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis PrepMedia Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) SerialDilution Perform Serial Dilutions of this compound Iodide in Microplate PrepMedia->SerialDilution PrepDrug Prepare this compound Iodide Stock Solution PrepDrug->SerialDilution PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microplate Wells with Bacterial Suspension PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadResults Visually Inspect for Turbidity Incubation->ReadResults DetermineMIC Identify Lowest Concentration with No Visible Growth (MIC) ReadResults->DetermineMIC

Caption: Workflow for determining the MIC of this compound iodide.

Detailed Methodology

4.2.1. Materials

  • This compound Iodide powder

  • Appropriate solvent for this compound Iodide (e.g., Dimethyl sulfoxide - DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Streptococcus pyogenes, Staphylococcus aureus)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

4.2.2. Preparation of Reagents

  • This compound Iodide Stock Solution: Prepare a stock solution of this compound iodide at a concentration of 1 mg/mL in a suitable solvent. Further dilutions should be made in CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4.2.3. Assay Procedure

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound iodide working solution to the first well of each row to be tested, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.

  • Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no drug).

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.

4.2.4. Interpretation of Results

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound iodide at which there is no visible growth (i.e., the well is clear).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Conclusion

This compound iodide demonstrates significant antibacterial activity against key oropharyngeal pathogens. Its mechanism of action, centered on bacterial membrane disruption, makes it an effective topical agent. Further research is warranted to establish a more comprehensive spectrum of activity through standardized MIC testing against a wider range of oral bacteria, including anaerobic species prevalent in periodontal diseases. The methodologies outlined in this guide provide a framework for such future investigations, which will be crucial for the continued development and clinical application of this compound iodide in oral healthcare.

References

Initial Studies on Tibezonium Iodide Toxicity and Safety: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the initial toxicity and safety studies of Tibezonium iodide. It is intended for informational purposes for a scientific audience. A comprehensive toxicological profile would require access to proprietary data from the manufacturer or further independent studies. The searches conducted did not yield specific quantitative data for acute, subacute, or chronic toxicity studies, such as LD50 or No-Observed-Adverse-Effect Level (NOAEL) values for this compound iodide.

Introduction

This compound iodide, a quaternary ammonium salt, is recognized for its antiseptic properties and has been used in oropharyngeal preparations.[1][2] As with any pharmaceutical compound, understanding its toxicity and safety profile is paramount for its development and clinical use. This technical guide provides an overview of the initial safety studies conducted on this compound iodide, with a focus on mutagenicity. Due to the limited availability of public data, this guide also incorporates general principles of toxicity testing relevant to the evaluation of such a compound.

Mutagenicity Studies

Genetic toxicology studies are a critical component of preclinical safety assessment, aimed at identifying substances that may cause genetic alterations.

Ames Test (Bacterial Reverse Mutation Assay)

A key study evaluated the mutagenic potential of this compound iodide using the Ames test. The compound was tested on five strains of Salmonella typhimurium both with and without metabolic activation (S9 mix).[3] The results indicated that this compound iodide did not exhibit any mutagenic activity in this assay when compared to standard mutagens.[3]

Host-Mediated Assay

In addition to the in vitro Ames test, a host-mediated assay was conducted using Schizosaccharomyces pombe as the test microorganism.[3] This in vivo assay also demonstrated a lack of mutagenic activity for this compound iodide.[3]

Summary of Mutagenicity Data

The available data from these initial studies suggest that this compound iodide is not mutagenic under the tested conditions.

Test System Organism/Cell Line Metabolic Activation Result Reference
Ames TestSalmonella typhimurium (5 strains)With and Without S9 mixNon-mutagenic[3]
Host-Mediated AssaySchizosaccharomyces pombeIn vivoNon-mutagenic[3]

General Toxicity

Comprehensive acute, subacute, and chronic toxicity studies are essential to characterize the safety profile of a new chemical entity. While specific reports detailing these studies for this compound iodide were not identified in the public domain, the following sections outline the standard methodologies for such assessments.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is often the median lethal dose (LD50), the dose that is lethal to 50% of the test population. These studies are typically conducted in at least two mammalian species, using the intended clinical route of administration as well as an intravenous route.

Repeated-Dose Toxicity (Subacute and Chronic)

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure. The duration of these studies can range from 14 days (subacute) to 90 days or longer (chronic), depending on the intended duration of clinical use.[4] Key objectives include identifying target organs of toxicity, determining dose-response relationships, and establishing a No-Observed-Adverse-Effect Level (NOAEL).[5][6]

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound iodide are not publicly available. However, a generalized protocol for the Ames test, a cornerstone of mutagenicity testing, is provided below as a representative example.

Ames Test (Bacterial Reverse Mutation Assay) - General Protocol

Objective: To assess the potential of a test substance to induce gene mutations (point mutations) in strains of Salmonella typhimurium that are auxotrophic for histidine.

Materials:

  • Test Strains: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA1538 or TA102).

  • Test Substance: this compound iodide, dissolved in a suitable solvent.

  • Metabolic Activation System: S9 fraction from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), supplemented with a cofactor solution (S9 mix).

  • Positive Controls: Known mutagens for each strain, both with and without S9 activation.

  • Negative/Vehicle Control: The solvent used to dissolve the test substance.

  • Media: Minimal glucose agar plates, top agar.

Procedure:

  • Preparation: A range of concentrations of the test substance is prepared.

  • Incubation: The test substance, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation) are combined in a test tube.

  • Plating: The mixture is added to molten top agar and poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

Visualizations

Experimental Workflow for Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TestSubstance Test Substance (this compound Iodide) Incubation Incubation of Components TestSubstance->Incubation BacterialStrains Bacterial Strains (S. typhimurium) BacterialStrains->Incubation S9Mix S9 Mix (Metabolic Activation) S9Mix->Incubation Controls Controls (Positive & Negative) Controls->Incubation Plating Plating on Minimal Agar Incubation->Plating IncubatePlates Incubate Plates (37°C, 48-72h) Plating->IncubatePlates CountColonies Count Revertant Colonies IncubatePlates->CountColonies DataAnalysis Data Analysis (Compare to Controls) CountColonies->DataAnalysis Result Mutagenic or Non-mutagenic Result DataAnalysis->Result

Caption: Workflow of the Ames test for mutagenicity assessment.

Conclusion

The initial safety assessment of this compound iodide, based on the limited publicly available data, indicates a lack of mutagenic potential as determined by the Ames test and a host-mediated assay.[3] However, a comprehensive understanding of its toxicity profile is hampered by the absence of published data on acute, subacute, and chronic toxicity. For a complete safety evaluation, detailed information from such studies, including LD50 and NOAEL values, would be required. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound iodide for further development or clinical application.

References

Tibezonium Iodide: An In-depth Technical Guide on Its Impact on Bacterial Flora in Human Saliva

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tibezonium iodide, a quaternary ammonium compound, demonstrates notable antiseptic properties with a direct impact on the bacterial flora of human saliva. This technical guide synthesizes the available scientific information to provide a comprehensive overview of its antimicrobial activity, mechanism of action, and the methodologies used to evaluate its efficacy. While early clinical research confirms a statistically significant reduction in salivary bacterial counts following the administration of this compound iodide, access to the full quantitative data from these seminal studies is limited in publicly available literature. However, in-vitro studies provide valuable insights into its potency against specific bacterial species. This document presents the available data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in the fields of oral hygiene and antimicrobial drug development.

Antimicrobial Activity of this compound Iodide

This compound iodide exhibits both bacteriostatic and bactericidal activity, primarily against Gram-positive bacteria. Its efficacy as an oral antiseptic has been demonstrated in both in-vitro and in-vivo settings.

In-Vivo Effects on Salivary Bacterial Flora

A key clinico-experimental study investigated the effect of this compound iodide on the bacterial flora in human saliva. The research, conducted as a double-blind, cross-over trial, concluded that the administration of this compound iodide resulted in a statistically significant reduction in the total bacterial count in the saliva of volunteers[1]. The study evaluated two different pharmaceutical forms of administration, tablets and bubble gum, with both demonstrating efficacy[1]. While the abstract of this pivotal study confirms the significant antibacterial effect, the precise quantitative data on the reduction of bacterial load (e.g., colony-forming units per milliliter [CFU/mL]) is not detailed in the available literature.

In-Vitro Antimicrobial Potency

In-vitro studies provide more specific quantitative data on the antimicrobial activity of this compound iodide against particular bacterial strains. These studies are crucial for understanding the compound's spectrum of activity and its potency.

Table 1: In-Vitro Antimicrobial Activity of this compound Iodide

Bacterial StrainTest TypeConcentrationExposure TimeObservationReference
Staphylococcus aureusMIC≤1 μg/mL-Minimum Inhibitory Concentration[2]
Streptococcus pyogenesMIC≤1 μg/mL-Minimum Inhibitory Concentration[2]
S. aureusBacteriostatic/Bactericidal5-10 μg/mL15-30 minGood activity[2]
S. pyogenes 821Bactericidal0.25-5 μg/mL30 minActivity increases with pH (6.5-8.5)[2]

Mechanism of Action

As a quaternary ammonium compound, the primary mechanism of action of this compound iodide is the disruption of bacterial cell membranes. This action is not reliant on specific signaling pathways but rather on the physicochemical properties of the molecule.

The positively charged nitrogen atom of the this compound iodide molecule is attracted to the negatively charged components of the bacterial cell surface. This electrostatic interaction facilitates the insertion of the compound's hydrophobic tail into the lipid bilayer of the cell membrane. This insertion disrupts the structural integrity and fluidity of the membrane, leading to increased permeability. The loss of essential ions and metabolites from the cytoplasm ultimately results in the inhibition of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect).

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Lipid1 Phospholipid Lipid2 Phospholipid Leakage Leakage of Cellular Contents Lipid2->Leakage Membrane Disruption Lipid3 Phospholipid Lipid4 Phospholipid TIB This compound Iodide TIB->Lipid2 Membrane Interaction Death Bacterial Cell Death Leakage->Death leads to

Caption: Mechanism of this compound iodide on bacterial cell membranes.

Experimental Protocols

While the complete, detailed protocol from the seminal in-vivo study on this compound iodide and salivary flora is not available, a standard methodology for such a clinical trial can be outlined based on the abstract and common practices in oral microbiology research.

In-Vivo Study of Salivary Bacterial Reduction

This protocol describes a generalized workflow for a double-blind, placebo-controlled, cross-over study to assess the impact of an oral antiseptic on salivary bacterial counts.

  • Subject Recruitment: A cohort of healthy volunteers is recruited based on specific inclusion and exclusion criteria (e.g., age, oral health status, no recent antibiotic use).

  • Washout Period: Participants undergo a washout period to eliminate the effects of other oral hygiene products.

  • Baseline Saliva Collection: A baseline saliva sample is collected from each participant.

  • Randomization and Treatment: Participants are randomly assigned to receive either the active treatment (this compound iodide) or a placebo in a blinded manner. The treatment is administered in a specific form (e.g., tablet, chewing gum) and dosage.

  • Post-Treatment Saliva Collection: Saliva samples are collected at specified time points after administration of the treatment.

  • Cross-over: After a second washout period, the groups are crossed over, with the initial placebo group receiving the active treatment and vice versa.

  • Microbiological Analysis: Saliva samples are serially diluted and plated on appropriate culture media to determine the total viable bacterial count (CFU/mL).

  • Statistical Analysis: The bacterial counts before and after treatment, and between the active and placebo groups, are statistically compared to determine the significance of any observed reduction.

Start Start Recruitment Subject Recruitment Start->Recruitment Washout1 Washout Period 1 Recruitment->Washout1 Baseline Baseline Saliva Collection Washout1->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Active Treatment Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB PostTreatment1 Post-Treatment Saliva Collection GroupA->PostTreatment1 GroupB->PostTreatment1 Washout2 Washout Period 2 PostTreatment1->Washout2 Crossover Crossover Washout2->Crossover GroupA_Placebo Group A: Placebo Crossover->GroupA_Placebo GroupB_Active Group B: Active Treatment Crossover->GroupB_Active PostTreatment2 Post-Treatment Saliva Collection GroupA_Placebo->PostTreatment2 GroupB_Active->PostTreatment2 Analysis Microbiological & Statistical Analysis PostTreatment2->Analysis End End Analysis->End

Caption: Workflow of a cross-over clinical trial on salivary bacteria.

In-Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound iodide against specific bacterial strains using the broth microdilution method.

  • Bacterial Culture Preparation: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of this compound Iodide Dilutions: A series of twofold dilutions of this compound iodide are prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria with no drug) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, atmosphere) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound iodide that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The available evidence strongly indicates that this compound iodide is an effective antiseptic agent that significantly reduces the bacterial load in human saliva. Its broad-spectrum activity against Gram-positive bacteria, coupled with its direct membrane-disrupting mechanism of action, makes it a valuable compound for oral hygiene applications.

However, to fully elucidate its potential, further research is warranted. Specifically, modern molecular techniques such as 16S rRNA gene sequencing could be employed to understand the impact of this compound iodide on the diversity and composition of the oral microbiome, distinguishing its effects on pathogenic versus commensal species. Additionally, detailed pharmacokinetic and pharmacodynamic studies would provide valuable data for optimizing dosage and delivery systems to enhance its clinical efficacy and safety. Access to the full data from early clinical trials would be invaluable for a comprehensive meta-analysis and to guide the design of future studies.

References

Methodological & Application

Determining the Antimicrobial Susceptibility of Bacteria to Tibezonium Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibezonium iodide is a quaternary ammonium compound recognized for its antiseptic properties, primarily utilized as an oropharyngeal disinfectant.[1] Its mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis and death.[2] As with any antimicrobial agent, understanding its efficacy against specific bacterial strains is crucial for its application in research and potential therapeutic development. This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound iodide.

Due to a lack of specific published studies detailing the minimum inhibitory concentrations (MICs) of this compound iodide against various bacterial species, this document outlines standardized antimicrobial susceptibility testing (AST) methods. These protocols, including broth microdilution, agar dilution, and disk diffusion, are adapted from established methodologies for testing quaternary ammonium compounds and other antimicrobial agents.

Data Presentation

Quantitative data from susceptibility testing, specifically the Minimum Inhibitory Concentration (MIC), should be summarized for clear comparison. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]

Table 1: Example Summary of this compound Iodide Minimum Inhibitory Concentrations (MICs)

Bacterial StrainGram StainMIC (µg/mL)MIC (µM)¹
Staphylococcus aureus ATCC 29213Gram-positiveDataData
Enterococcus faecalis ATCC 29212Gram-positiveDataData
Streptococcus pneumoniae ATCC 49619Gram-positiveDataData
Escherichia coli ATCC 25922Gram-negativeDataData
Pseudomonas aeruginosa ATCC 27853Gram-negativeDataData
Klebsiella pneumoniae ATCC 13883Gram-negativeDataData

¹ Molar mass of this compound iodide (C₂₈H₃₂IN₃S₂) is 601.61 g/mol .

Experimental Protocols

Broth Microdilution Method

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent in a liquid medium.[5][6]

Materials:

  • This compound iodide powder

  • Appropriate solvent for this compound iodide (e.g., sterile deionized water, ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Iodide Stock Solution:

    • Accurately weigh this compound iodide powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound iodide stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as a positive control (no drug), and the twelfth column as a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, inoculate each well (except the negative control) with 10 µL of the standardized bacterial suspension.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity.

    • The MIC is the lowest concentration of this compound iodide at which there is no visible growth.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[7][8]

Materials:

  • This compound iodide powder and solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Iodide Agar Plates:

    • Prepare serial twofold dilutions of the this compound iodide stock solution.

    • For each concentration, add one part of the this compound iodide dilution to nine parts of molten MHA (maintained at 45-50°C). Mix gently and pour into sterile petri dishes.

    • Prepare a control plate containing MHA with no this compound iodide.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple strains simultaneously.

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound iodide that completely inhibits the growth of the bacteria, disregarding single colonies or a faint haze.

Disk Diffusion Method (Qualitative)

This method provides a qualitative assessment of susceptibility and is simpler to perform than dilution methods.

Materials:

  • This compound iodide powder and solvent

  • Blank sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers

Procedure:

  • Preparation of this compound Iodide Disks:

    • Prepare a solution of this compound iodide of a specific concentration.

    • Impregnate blank sterile paper disks with a defined volume of the this compound iodide solution and allow them to dry. The concentration will need to be optimized to produce appropriate zones of inhibition.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation and Disk Placement:

    • Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate evenly in three directions.

    • Allow the plate to dry for a few minutes.

    • Aseptically place the this compound iodide-impregnated disks onto the agar surface.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.

  • Result Interpretation:

    • The size of the zone of inhibition correlates with the susceptibility of the bacterium to this compound iodide. Interpretation as "susceptible," "intermediate," or "resistant" would require the establishment of standardized zone diameter breakpoints, which are currently not available for this compound iodide.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results p1 Prepare this compound Iodide Stock Solution p2 Prepare 96-well plate with serial dilutions p1->p2 e1 Inoculate plate with bacterial suspension p2->e1 p3 Prepare bacterial inoculum (0.5 McFarland) p3->e1 e2 Incubate at 35°C for 16-20 hours e1->e2 r1 Visually inspect for turbidity e2->r1 r2 Determine MIC (lowest concentration with no growth) r1->r2

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results p1 Prepare this compound Iodide-infused agar plates (serial dilutions) e1 Spot-inoculate plates with bacterial suspension p1->e1 p2 Prepare bacterial inoculum (0.5 McFarland) p2->e1 e2 Incubate at 35°C for 16-20 hours e1->e2 r1 Observe for bacterial growth on inoculated spots e2->r1 r2 Determine MIC (lowest concentration with no growth) r1->r2

Caption: Workflow for Agar Dilution Susceptibility Testing.

Signaling Pathway

The primary mechanism of action for quaternary ammonium compounds like this compound iodide is direct membrane disruption rather than a specific signaling pathway.

Mechanism_of_Action cluster_compound This compound Iodide cluster_cell Bacterial Cell compound Quaternary Ammonium Cation (+ charge) membrane Cell Membrane (net - charge) compound->membrane Electrostatic Interaction lysis Membrane Disruption & Cell Lysis membrane->lysis Leads to

Caption: Mechanism of this compound Iodide Action on Bacteria.

References

Synthesis of Tibezonium Iodide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of Tibezonium iodide, an antiseptic agent. The following sections detail the necessary protocols, chemical data, and reaction pathways for the successful synthesis of this quaternary ammonium compound.

Chemical Data and Properties

This compound iodide is a complex organic salt with the following key identifiers and properties:

PropertyValue
IUPAC Name N,N-diethyl-N-methyl-2-({4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl}thio)ethan-1-aminium iodide
CAS Number 54663-47-7[1]
Molecular Formula C₂₈H₃₂IN₃S₂
Molar Mass 601.61 g/mol [2]
Melting Point 162 °C[1]

Synthetic Pathway Overview

The synthesis of this compound iodide can be conceptualized as a multi-step process, beginning with the formation of a substituted 1,5-benzodiazepine core, followed by thionation, S-alkylation, and finally, quaternization.

Caption: Proposed synthetic pathway for this compound iodide.

Experimental Protocols

Step 1: Synthesis of 4-(4-(phenylthio)phenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

This initial step involves the acid-catalyzed condensation of o-phenylenediamine with a β-ketoester.

Materials:

  • o-Phenylenediamine

  • Ethyl 3-(4-(phenylthio)phenyl)-3-oxopropanoate

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add ethyl 3-(4-(phenylthio)phenyl)-3-oxopropanoate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Step 2: Synthesis of 4-(4-(phenylthio)phenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione

This step converts the lactam (C=O) group of the benzodiazepine to a thione (C=S) group.

Materials:

  • 4-(4-(phenylthio)phenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

  • Lawesson's Reagent

  • Anhydrous Toluene

Procedure:

  • Suspend 4-(4-(phenylthio)phenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Add Lawesson's Reagent (0.5 equivalents) to the suspension.

  • Reflux the mixture for 2-4 hours, monitoring the conversion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 3: Synthesis of N,N-diethyl-2-({4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl}thio)ethan-1-amine

This step involves the S-alkylation of the thione with a suitable alkylating agent.

Materials:

  • 4-(4-(phenylthio)phenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione

  • 2-Chloro-N,N-diethylethanamine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add 4-(4-(phenylthio)phenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione (1 equivalent) to the sodium ethoxide solution and stir until it dissolves to form the thiolate anion.

  • In a separate flask, neutralize 2-chloro-N,N-diethylethanamine hydrochloride with a suitable base to obtain the free amine, and extract it into an organic solvent. Dry the organic extract and carefully remove the solvent.

  • Add the free 2-chloro-N,N-diethylethanamine (1.1 equivalents) to the reaction mixture containing the thiolate.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude tertiary amine by column chromatography.

Step 4: Synthesis of this compound iodide (Quaternization)

This final step involves the quaternization of the tertiary amine with methyl iodide.

Materials:

  • N,N-diethyl-2-({4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl}thio)ethan-1-amine

  • Methyl iodide

  • Acetone or Acetonitrile

Procedure:

  • Dissolve the purified tertiary amine from Step 3 (1 equivalent) in acetone or acetonitrile in a round-bottom flask.

  • Add an excess of methyl iodide (1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The product, being a salt, will likely precipitate out of the solution.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold acetone or diethyl ether to remove any unreacted starting materials.

  • Dry the final product, this compound iodide, under vacuum.

Mechanism of Action and Signaling Pathway

This compound iodide functions as a topical antiseptic. Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. This is a common mechanism for quaternary ammonium compounds. The positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, disrupting its integrity.

Caption: Simplified mechanism of action for this compound iodide.

Safety Precautions

  • All synthetic procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Lawesson's Reagent is a strong thionating agent and has an unpleasant odor. Handle with care.

  • Methyl iodide is a toxic and volatile compound. Handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and performed with appropriate safety precautions. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes and Protocols: Tibezonium Iodide in Dental and Oral Health Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tibezonium Iodide, a quaternary ammonium antiseptic, in the study and management of dental and oral conditions. This document outlines its mechanism of action, antimicrobial efficacy against key oral pathogens, and protocols for in vitro and clinical evaluation.

Introduction

This compound iodide is an oropharyngeal disinfectant and antiseptic agent recognized for its broad-spectrum antibacterial activity.[1][2][3] As a salt composed of a lipophilic quaternary ammonium cation and an iodide counterion, it is utilized in various formulations such as lozenges and mouthwashes for the prevention and treatment of mouth infections, gingivitis, stomatitis, and pharyngitis.[4][5][6] Its multifaceted mechanism of action, combining antiseptic, local anesthetic, and potential anti-inflammatory properties, makes it a compound of interest for dental and oral health applications.[7][8][9]

Mechanism of Action

The primary antimicrobial action of this compound Iodide is the disruption of microbial cell membranes.[7][9] The lipophilic quaternary ammonium cation facilitates its interaction with the lipid bilayers of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis and death.[8] The iodide component is also believed to contribute to and enhance the overall antimicrobial effect.[8]

Beyond its antiseptic properties, this compound Iodide exhibits local anesthetic effects by blocking sodium channels in neuronal cell membranes.[7] This action prevents the initiation and propagation of nerve impulses, providing symptomatic relief from oral pain and irritation.[7] Some evidence also suggests potential anti-inflammatory and mucolytic actions, which can be beneficial in managing inflammatory oral conditions and improving mucus clearance.[8]

cluster_this compound This compound Iodide cluster_Bacteria Bacterial Cell cluster_Neuron Neuronal Cell This compound This compound Iodide (Quaternary Ammonium Compound) Membrane Cell Membrane This compound->Membrane Disrupts SodiumChannel Sodium Channels This compound->SodiumChannel Blocks Components Intracellular Components Membrane->Components Causes Leakage of CellDeath Cell Death Components->CellDeath Leads to NerveImpulse Nerve Impulse SodiumChannel->NerveImpulse Inhibits Anesthesia Local Anesthesia NerveImpulse->Anesthesia Results in

Figure 1: Dual mechanism of action of this compound Iodide.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound Iodide against relevant microorganisms.

MicroorganismMIC (µg/mL)Test ConditionReference
Staphylococcus aureus≤1pH 6.5-8.5[1]
Streptococcus pyogenes≤1pH 6.5-8.5[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Iodide.

MicroorganismConcentration (µg/mL)Exposure Time (min)EffectpHReference
Gram-positive strains5-1015-30Bacteriostatic & BactericidalNot Specified[1]
S. aureus0.25-530Increased bactericidal activity8.0-8.5[1]
S. pyogenes0.25-530Increased bactericidal activity8.0-8.5[1]

Table 2: Bacteriostatic and Bactericidal Activity of this compound Iodide.

Study PopulationInterventionResultsReference
90 patients with marginal paradentitisThis compound iodide tablets73.5% satisfactory or almost satisfactory results[10]
70 patients with marginal paradentitis or alveolitisThis compound iodide chewing gum77% satisfactory or almost satisfactory results[10]
Healthy volunteersThis compound iodide (pharmaceutical forms)Statistically significant reduction in salivary bacterial count[10]

Table 3: Summary of Clinical and Experimental Study Outcomes.

Experimental Protocols

Protocol for In Vitro Antimicrobial Susceptibility Testing

This protocol is based on standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of this compound Iodide against oral pathogens.

start Start prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_bacteria prep_this compound Prepare serial dilutions of this compound Iodide in broth medium start->prep_this compound inoculate Inoculate microplate wells with bacterial suspension and this compound dilutions prep_bacteria->inoculate prep_this compound->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate microplate (e.g., 37°C for 24 hours) controls->incubate read_mic Determine MIC: lowest concentration with no visible bacterial growth incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC determination.

Materials:

  • This compound Iodide

  • Appropriate broth medium (e.g., Brain Heart Infusion for streptococci)

  • 96-well microtiter plates

  • Standardized inoculum of test oral pathogen (e.g., Streptococcus mutans, Porphyromonas gingivalis)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a stock solution of this compound Iodide. Perform two-fold serial dilutions in the broth medium across the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound Iodide dilutions.

  • Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 24-48 hours, anaerobic conditions for anaerobes).

  • MIC Determination: The MIC is the lowest concentration of this compound Iodide that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Oral Biofilm Inhibition Assay

This protocol utilizes the crystal violet staining method to quantify the effect of this compound Iodide on biofilm formation.

start Start culture Culture oral bacteria in microplate with varying concentrations of this compound Iodide start->culture incubate Incubate to allow biofilm formation (e.g., 24-48 hours) culture->incubate wash Gently wash wells to remove planktonic bacteria incubate->wash stain Stain adherent biofilm with Crystal Violet solution wash->stain wash_excess Wash to remove excess stain stain->wash_excess solubilize Solubilize bound stain (e.g., with ethanol) wash_excess->solubilize measure Measure absorbance (e.g., at 570 nm) solubilize->measure analyze Calculate percentage of biofilm inhibition measure->analyze end End analyze->end

Figure 3: Workflow for biofilm inhibition assay.

Materials:

  • This compound Iodide

  • Biofilm-forming oral pathogen (e.g., Streptococcus mutans)

  • 96-well flat-bottom microtiter plates

  • Growth medium (e.g., Tryptic Soy Broth with sucrose)

  • 0.1% Crystal Violet solution

  • 95% Ethanol

  • Microplate reader

Procedure:

  • Inoculation: Add the bacterial suspension and varying sub-MIC concentrations of this compound Iodide to the wells of a microtiter plate. Include a no-drug control.

  • Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully aspirate the medium and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Excess Stain Removal: Wash the wells again with PBS to remove unbound crystal violet.

  • Solubilization: Add 95% ethanol to each well to dissolve the stain from the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of biofilm inhibition compared to the no-drug control.

Clinical Study Protocol Outline

The following provides a logical framework for a clinical trial evaluating a this compound Iodide mouthwash for the management of gingivitis.

start Patient Recruitment (with diagnosed gingivitis) baseline Baseline Assessment: - Plaque Index - Gingival Index - Salivary bacterial count start->baseline randomization Randomization baseline->randomization group_a Group A: This compound Iodide Mouthwash randomization->group_a Treatment group_b Group B: Placebo Mouthwash randomization->group_b Control intervention Intervention Period (e.g., 4 weeks, twice daily rinsing) group_a->intervention group_b->intervention follow_up Follow-up Assessments (e.g., at 2 and 4 weeks) intervention->follow_up data_analysis Data Analysis: Compare changes in clinical and microbiological parameters follow_up->data_analysis conclusion Conclusion on Efficacy and Safety data_analysis->conclusion

Figure 4: Logical flow for a clinical trial on gingivitis.

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

Participants: Individuals with a clinical diagnosis of mild to moderate gingivitis.

Intervention:

  • Test Group: Rinsing with a specified concentration of this compound Iodide mouthwash (e.g., twice daily for 30 seconds).

  • Control Group: Rinsing with a placebo mouthwash identical in appearance and taste but lacking this compound Iodide.

Outcome Measures:

  • Primary: Change from baseline in the Gingival Index and Plaque Index at specified time points (e.g., 2 and 4 weeks).

  • Secondary: Reduction in total salivary bacterial counts, patient-reported outcomes (e.g., bleeding gums, bad breath), and safety assessments.

Procedure:

  • Screening and Baseline: Eligible participants undergo a baseline examination to record clinical indices and collect saliva samples.

  • Randomization and Blinding: Participants are randomly assigned to either the test or control group. Both participants and examiners are blinded to the treatment allocation.

  • Intervention Period: Participants follow the prescribed rinsing regimen for the duration of the study.

  • Follow-up: Participants return for follow-up examinations at predetermined intervals for reassessment of clinical and microbiological parameters.

  • Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the two groups.

Conclusion

This compound Iodide demonstrates significant potential as an active agent in oral care formulations due to its effective antimicrobial and local anesthetic properties. The provided protocols offer a framework for researchers to further investigate its efficacy against a broader range of oral pathogens, its anti-biofilm capabilities, and its clinical utility in managing common oral and dental conditions. Further research is warranted to expand the quantitative dataset and to elucidate its full therapeutic potential in dentistry.

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of Tibezonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vitro antimicrobial testing of Tibezonium iodide. This document is intended to guide researchers in setting up and performing standardized assays to evaluate the antimicrobial efficacy of this compound.

Compound Information

This compound iodide is a quaternary ammonium salt known for its antiseptic properties.[1] It has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[2]

Table 1: Physicochemical Properties of this compound Iodide

PropertyValueReference
CAS Number 54663-47-7[3][4]
Molecular Formula C28H32IN3S2[3][4]
Molecular Weight 601.61 g/mol [3]
Melting Point 162°C[5]
Appearance Data not available
Solubility Data not available

Preparation of this compound Iodide Stock Solution

Materials
  • This compound iodide powder

  • Solvents to be tested:

    • Sterile deionized water

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (95% or absolute)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile filters (0.22 µm) and syringes

Protocol for Solubility Testing and Stock Solution Preparation
  • Preliminary Solubility Test:

    • Weigh out a small, precise amount of this compound iodide (e.g., 1 mg) into separate sterile microcentrifuge tubes.

    • Add a small, measured volume (e.g., 100 µL) of each solvent (water, DMSO, ethanol) to the respective tubes.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming in a water bath (not exceeding 37°C) or sonication may be attempted.

    • If the compound dissolves, continue adding the solvent in small increments to determine the approximate solubility limit.

  • Preparation of a 1 mg/mL (1000x) Stock Solution (Example):

    • Based on the preliminary test, select the most appropriate solvent that provides the desired concentration with complete dissolution. DMSO is often a good starting point for poorly soluble compounds.

    • Aseptically weigh 1 mg of this compound iodide powder and transfer it to a sterile vial.

    • Add 1 mL of the chosen solvent (e.g., DMSO).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

    • If the solvent is not inherently sterile (like DMSO or ethanol), the resulting stock solution should be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or as recommended by the manufacturer.

Workflow for Preparing this compound Iodide Stock Solution

G cluster_prep Stock Solution Preparation weigh Weigh this compound Iodide dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex to dissolve dissolve->vortex filter Filter-sterilize (0.22 µm filter) vortex->filter aliquot Aliquot into sterile tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for the preparation of a this compound iodide stock solution.

In Vitro Antimicrobial Assays

The following are standard protocols for determining the antimicrobial activity of this compound iodide. It is recommended to test against a panel of relevant microorganisms, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

  • This compound iodide stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound iodide stock solution (at a concentration that is twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound iodide at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Workflow for MIC Determination

G cluster_mic Minimum Inhibitory Concentration (MIC) Assay prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Perform 2-fold serial dilutions of this compound iodide in a 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • MIC plate from the previous assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically, no more than 1-2 colonies).

Quantitative Data Summary

The following table summarizes the known antimicrobial activity of this compound iodide.

Table 2: Antimicrobial Activity of this compound Iodide

MicroorganismAssayConcentration (µg/mL)Exposure TimepHResultReference
S. aureusMIC≤1--Inhibition of growth[6]
S. pyogenesMIC≤1--Inhibition of growth[6]
Gram-positive strainsBacteriostatic/Bactericidal5-1015-30 min-Good activity[6]
S. aureusBactericidal0.25-530 min8.0-8.5Increased activity[6]
S. pyogenesBactericidal0.25-530 min8.0-8.5Increased activity[6]

Note on pH Dependence: The bactericidal activity of this compound iodide against S. aureus and S. pyogenes has been shown to increase at a more alkaline pH (8.0-8.5) compared to a more neutral pH (6.5-7.0).[6] Researchers should consider buffering their assay medium to the desired pH to investigate this effect further.

Signaling Pathway/Logical Relationship Diagram

G cluster_logic Logical Flow of Antimicrobial Susceptibility Testing start Start with this compound Iodide Stock Solution mic Determine MIC (Inhibition of Growth) start->mic growth Growth mic->growth Below MIC no_growth No Growth mic->no_growth At or Above MIC mbc Determine MBC (Bactericidal Action) no_growth->mbc bacteriostatic Bacteriostatic Effect mbc->bacteriostatic Growth on subculture bactericidal Bactericidal Effect mbc->bactericidal No growth on subculture

Caption: Logical relationship in antimicrobial susceptibility testing.

Disclaimer

The protocols and information provided in these application notes are for research purposes only. It is the responsibility of the end-user to validate these methods for their specific applications and to handle all chemicals and biological agents in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols: Tibezonium Iodide in Local Therapy for Mouth Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibezonium iodide is a quaternary ammonium compound demonstrating a dual mechanism of action, positioning it as a promising candidate for the local treatment of oral infections.[1][2] It functions as both an antiseptic and a local anesthetic, addressing both the microbial cause of infection and the associated pain and discomfort.[3][4] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the use of this compound iodide in the context of oral and pharyngeal infections.

Mechanism of Action

This compound iodide's therapeutic effects stem from two primary mechanisms:

  • Antiseptic Action: As a cationic molecule, this compound iodide interacts with and disrupts the negatively charged cell membranes of a broad spectrum of microorganisms, including bacteria and fungi.[2][3][4] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[4] The iodide component is also believed to contribute to the antimicrobial activity.[4]

  • Local Anesthetic Action: this compound iodide blocks sodium channels in neuronal cell membranes.[3] By inhibiting the influx of sodium ions, it prevents the initiation and propagation of nerve impulses, resulting in a localized numbing effect that alleviates pain associated with mouth and throat infections.[3]

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound Iodide
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus≤1 µg/mL[5]
Streptococcus pyogenes≤1 µg/mL[5]

Note: Further research is required to establish a comprehensive spectrum of activity against a wider range of oral pathogens.

Table 2: Clinical Efficacy of this compound Iodide in Oral Infections
ConditionFormulationNumber of PatientsOutcomeReference
Marginal Paradentitis & other related diseasesTablets9073.5% satisfactory or almost satisfactory results[6]
Marginal Paradentitis, Piorrhoic Paradontosis, AlveolitisChewing Gum7077% satisfactory or almost satisfactory results[6]
Table 3: Pharmacokinetic Properties of this compound Iodide in a Mucoadhesive Buccal Tablet
ParameterValueUnitConditionsReference
Salivary Cmax16.02µg/mLWithin 4 hours, co-formulated with Lignocaine HCl[7]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard broth microdilution methods.

  • Materials:

    • This compound iodide stock solution (in a suitable solvent, e.g., DMSO, then diluted in broth).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

    • 96-well microtiter plates.

    • Bacterial or fungal inocula standardized to 5 x 10^5 CFU/mL.

    • Positive control (inoculum without drug) and negative control (broth only).

    • Plate reader (optional, for spectrophotometric reading).

  • Procedure:

    • Prepare serial two-fold dilutions of this compound iodide in the appropriate broth directly in the 96-well plates. The concentration range should be selected based on expected efficacy.

    • Add the standardized microbial inoculum to each well, except for the negative control wells.

    • Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • Determine the MIC, which is the lowest concentration of this compound iodide that completely inhibits visible growth of the microorganism.

2. Determination of Minimum Bactericidal Concentration (MBC)

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the plates at 35-37°C for 24-48 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU from the initial inoculum.

3. Time-Kill Assay

  • Procedure:

    • In sterile tubes, prepare the appropriate broth with this compound iodide at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.

    • Inoculate each tube with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the tubes at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the viable cell count (CFU/mL).

    • Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.

In Vivo Model of Oral Candidiasis

This protocol is based on established murine models of oral candidiasis.

  • Animals:

    • Immunocompromised mice (e.g., BALB/c mice treated with corticosteroids).

  • Procedure:

    • Immunosuppression: Administer a corticosteroid (e.g., cortisone acetate) subcutaneously to the mice for several days prior to and during the infection period to induce immunosuppression.

    • Infection:

      • Anesthetize the mice.

      • Inoculate the oral cavity with a suspension of Candida albicans (e.g., 10^7 cells/mL) using a cotton swab. This is typically done for several consecutive days to establish a consistent infection.

    • Treatment:

      • Divide the infected mice into a control group (vehicle treatment) and a treatment group (topical application of a this compound iodide formulation, e.g., a gel or oral rinse).

      • Apply the treatment to the oral cavity of the mice in the treatment group once or twice daily for a specified duration (e.g., 5-7 days).

    • Evaluation:

      • At the end of the treatment period, euthanize the mice.

      • Excise the tongues and surrounding oral tissues.

      • Homogenize the tissues and plate serial dilutions on appropriate agar (e.g., Sabouraud Dextrose Agar with antibiotics) to determine the fungal burden (CFU/gram of tissue).

      • Histopathological analysis of the tissues can also be performed to assess the extent of infection and inflammation.

Visualizations

Antiseptic_Mechanism cluster_0 This compound Iodide (Cationic Molecule) cluster_1 Bacterial/Fungal Cell This compound This compound Iodide CellMembrane Cell Membrane (Negatively Charged) Phospholipids Proteins This compound->CellMembrane:head Electrostatic Interaction Disruption CellMembrane->Disruption Disruption of Membrane Integrity Cytoplasm Intracellular Components Leakage Disruption->Leakage Increased Permeability CellDeath Cell Death Disruption->CellDeath Cell Lysis Leakage->Cytoplasm Leakage of Components

Caption: Proposed antiseptic mechanism of this compound iodide.

Anesthetic_Mechanism cluster_0 Neuronal Cell Membrane cluster_1 Extracellular cluster_2 Intracellular NaChannel Voltage-gated Na+ Channel Closed State Open State Inactivated State Na_in Na+ NaChannel->Na_in Na+ Influx NoNerveImpulse No Nerve Impulse (Analgesia) NaChannel->NoNerveImpulse Inhibition of Na+ Influx Na_out Na+ Na_out->NaChannel Depolarization (Stimulus) NerveImpulse Nerve Impulse (Pain Signal) Na_in->NerveImpulse Propagation This compound This compound Iodide This compound->NaChannel Blocks Channel

Caption: Local anesthetic mechanism of this compound iodide.

InVivo_Workflow start Start: Immunocompromised Murine Model infection Oral Inoculation with Candida albicans start->infection grouping Randomization into Control & Treatment Groups infection->grouping treatment Daily Topical Application of Vehicle or this compound Iodide grouping->treatment euthanasia Euthanasia & Tissue Collection (End of Treatment Period) treatment->euthanasia analysis Analysis: - Fungal Burden (CFU/g) - Histopathology euthanasia->analysis results Results & Data Interpretation analysis->results

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for Assessing Tibezonium Iodide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for evaluating the efficacy of Tibezonium iodide, a quaternary ammonium compound with antiseptic and local anesthetic properties.[1][2] The protocols outlined below cover in vitro and in vivo methods for assessing its antibacterial and antiviral activities, with a focus on pathogens relevant to oropharyngeal infections.

Mechanism of Action

This compound iodide is a cationic antiseptic that primarily exerts its antimicrobial effect by disrupting the cell membranes of microorganisms, leading to cell lysis and death.[1] As a quaternary ammonium compound, its positively charged nitrogen atom interacts with the negatively charged components of bacterial and viral envelopes. Additionally, it possesses local anesthetic properties by blocking sodium channels in neuronal cell membranes, which can provide symptomatic relief from pain and irritation associated with infections.[2]

In Vitro Efficacy Assessment: Antibacterial Activity

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

  • This compound iodide

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Staphylococcus epidermidis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Iodide Stock Solution: Dissolve this compound iodide in an appropriate solvent (e.g., sterile deionized water or ethanol) to a high concentration (e.g., 1 mg/mL). Further dilutions will be made from this stock.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound iodide stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound iodide and to a growth control well (containing only CAMHB and inoculum). Include a sterility control well with CAMHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound iodide at which no visible bacterial growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no growth and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation, indicating a 99.9% kill rate.

Data Presentation: Antibacterial Activity of this compound Iodide
Bacterial StrainGram StainKnown MIC (µg/mL)Experimental MIC (µg/mL)Experimental MBC (µg/mL)
Staphylococcus aureusPositive≤1[3][Enter Data][Enter Data]
Streptococcus pyogenesPositive≤1[3][Enter Data][Enter Data]
Staphylococcus epidermidisPositive[Data Not Available][Enter Data][Enter Data]
Enterococcus faecalisPositive[Data Not Available][Enter Data][Enter Data]
Escherichia coliNegative[Data Not Available][Enter Data][Enter Data]
Pseudomonas aeruginosaNegative[Data Not Available][Enter Data][Enter Data]

In Vitro Efficacy Assessment: Antiviral Activity

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).

Materials:

  • This compound iodide

  • Virus stock (e.g., Influenza A virus, Rhinovirus)

  • Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, HeLa for rhinovirus)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Compound Preparation: Prepare serial dilutions of this compound iodide in a serum-free medium.

  • Infection: Pre-incubate the virus dilution with the different concentrations of this compound iodide for 1 hour at 37°C. Then, infect the cell monolayers with the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus).

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the inoculum and add the semi-solid overlay containing the respective concentrations of this compound iodide.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until plaques are visible.

  • Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each concentration of this compound iodide compared to the virus control. The IC50 is the concentration that reduces the plaque number by 50%.

TCID50 (50% Tissue Culture Infectious Dose) Assay

This assay measures the viral titer required to infect 50% of the cell cultures and can be adapted to assess the inhibitory effect of a compound.

Materials:

  • This compound iodide

  • Virus stock

  • Susceptible host cell line

  • 96-well cell culture plates

  • Cell culture medium

  • Microscope

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Virus and Compound Dilutions: Prepare serial dilutions of the virus. For each virus dilution, prepare a set of wells with and without a fixed, non-toxic concentration of this compound iodide.

  • Infection: Infect the cells with the virus dilutions.

  • Incubation: Incubate the plate for several days, observing daily for cytopathic effects (CPE).

  • Scoring: Score each well as positive or negative for CPE.

  • Calculation: Calculate the TCID50 titer for both the treated and untreated conditions using the Reed-Muench or Spearman-Kärber method. A reduction in the TCID50 titer in the presence of this compound iodide indicates antiviral activity.

Data Presentation: Antiviral Activity of this compound Iodide
VirusHost Cell LineAssay TypeIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
Influenza A Virus (e.g., H1N1)MDCKPlaque Reduction[Enter Data][Enter Data][Enter Data]
Human Rhinovirus (e.g., HRV-14)HeLaPlaque Reduction/TCID50[Enter Data][Enter Data][Enter Data]

*CC50 (50% cytotoxic concentration) should be determined in parallel using a cytotoxicity assay (e.g., MTT or resazurin assay) on the same host cell line.

In Vivo Efficacy Assessment

Animal models are crucial for evaluating the therapeutic potential of this compound iodide in a physiological context. All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.[4][5]

Mouse Model of Streptococcus pyogenes Pharyngitis

Model: Intranasal inoculation of mice with a specific strain of S. pyogenes can establish pharyngeal colonization.[5][6][7][8][9][10]

Materials:

  • Female CD1 or C3HeB/FeJ mice (6-8 weeks old)

  • Streptococcus pyogenes strain (e.g., B514-Sm)

  • This compound iodide formulation (e.g., oral rinse or gel)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

  • Swabs for bacterial collection

Procedure:

  • Infection: Anesthetize mice and inoculate them intranasally with a suspension of S. pyogenes (e.g., 1 x 10⁷ CFU in 10-20 µL).[10]

  • Treatment: At a specified time post-infection (e.g., 24 hours), begin treatment with the this compound iodide formulation or a placebo control. Administer the treatment orally (e.g., via a gavage needle or as a medicated gel) once or twice daily for a set duration (e.g., 3-5 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur).

  • Bacterial Load Determination: At the end of the treatment period, euthanize the mice and collect oropharyngeal swabs or tissue homogenates. Serially dilute and plate the samples on appropriate agar to determine the bacterial load (CFU/g of tissue or per swab).

  • Data Analysis: Compare the bacterial loads between the this compound iodide-treated and placebo groups.

Mouse Model of Oropharyngeal Influenza A Virus Infection

Model: Intranasal infection of mice with a mouse-adapted influenza A virus strain leads to infection of the respiratory tract, including the oropharynx.[4][6][7]

Materials:

  • Female C57BL/6 or BALB/c mice (6-8 weeks old)

  • Mouse-adapted Influenza A virus (e.g., A/PR/8/34)

  • This compound iodide formulation

  • Anesthesia

  • Sterile PBS

Procedure:

  • Infection: Anesthetize mice and infect them intranasally with a specific dose of influenza A virus (e.g., 50 PFU in 30 µL of PBS).[4]

  • Treatment: Begin treatment with the this compound iodide formulation or placebo at a designated time post-infection.

  • Monitoring: Monitor the mice for weight loss and signs of disease.

  • Viral Titer Determination: At various time points post-infection, euthanize subsets of mice and collect oropharyngeal lavage or lung tissue. Determine the viral titers in the tissue homogenates using a plaque assay or TCID50 assay.

  • Data Analysis: Compare the viral titers and clinical scores between the treated and control groups.

Data Presentation: In Vivo Efficacy of this compound Iodide

Table 3: Efficacy of this compound Iodide in a Mouse Model of S. pyogenes Pharyngitis

Treatment GroupDose and FrequencyMean Bacterial Load (CFU/g tissue) ± SD% Reduction vs. Placebo
PlaceboN/A[Enter Data]N/A
This compound Iodide[Dose 1][Enter Data][Enter Data]
This compound Iodide[Dose 2][Enter Data][Enter Data]

Table 4: Efficacy of this compound Iodide in a Mouse Model of Influenza A Virus Infection

Treatment GroupDose and FrequencyMean Viral Titer (PFU/g lung) ± SD at Day 3 p.i.% Reduction vs. PlaceboMean Weight Loss (%) at Day 5 p.i.
PlaceboN/A[Enter Data]N/A[Enter Data]
This compound Iodide[Dose 1][Enter Data][Enter Data][Enter Data]
This compound Iodide[Dose 2][Enter Data][Enter Data][Enter Data]

Mandatory Visualizations

Signaling Pathways

G Simplified Signaling Pathways in Bacterial and Viral Infections cluster_bacteria Bacterial Infection (S. aureus / S. pyogenes) cluster_virus Viral Infection (Influenza / Rhinovirus) cluster_this compound This compound Iodide Action Bacteria Bacteria TLR2 TLR2 Bacteria->TLR2 MyD88 MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Virus Virus RIGI RIG-I Virus->RIGI MAVS MAVS RIGI->MAVS IRF3 IRF3/7 MAVS->IRF3 IFN Type I IFN IRF3->IFN This compound This compound Iodide Membrane Microbial Cell Membrane Disruption This compound->Membrane Membrane->Bacteria Membrane->Virus

Caption: Overview of pathogen recognition pathways and the disruptive action of this compound iodide.

Experimental Workflows

G In Vitro Efficacy Assessment Workflow cluster_mic_mbc MIC/MBC Assay cluster_plaque Plaque Reduction Assay prep_mic Prepare Serial Dilutions of this compound Iodide inoc_mic Inoculate with Standardized Bacteria prep_mic->inoc_mic inc_mic Incubate 18-24h inoc_mic->inc_mic read_mic Determine MIC inc_mic->read_mic plate_mbc Plate from Clear Wells read_mic->plate_mbc inc_mbc Incubate 24h plate_mbc->inc_mbc read_mbc Determine MBC inc_mbc->read_mbc prep_plaque Prepare Virus and Compound Mixtures infect_plaque Infect Cell Monolayer prep_plaque->infect_plaque overlay_plaque Add Semi-solid Overlay infect_plaque->overlay_plaque inc_plaque Incubate 2-3 Days overlay_plaque->inc_plaque stain_plaque Stain and Count Plaques inc_plaque->stain_plaque calc_ic50 Calculate IC50 stain_plaque->calc_ic50 G In Vivo Efficacy Assessment Workflow start Acclimatize Animals infect Infect with Pathogen (S. pyogenes or Influenza) start->infect randomize Randomize into Treatment Groups infect->randomize treat Administer this compound Iodide or Placebo randomize->treat monitor Monitor Clinical Signs and Weight treat->monitor euthanize Euthanize at Predetermined Endpoints monitor->euthanize collect Collect Samples (Swabs, Tissues) euthanize->collect analyze Determine Bacterial/Viral Load collect->analyze end Compare Treatment vs. Placebo analyze->end

References

Application Note: Techniques for Measuring the pH-Dependent Activity of Tibezonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tibezonium iodide is a quaternary ammonium compound with a multifaceted mechanism of action, serving as both an antiseptic and a local anesthetic.[1][2] It is primarily used as an oropharyngeal disinfectant for mouth and throat conditions.[1][3][4] The antiseptic properties of this compound iodide stem from its ability to disrupt the cellular membranes of pathogenic microorganisms, leading to the inhibition of their growth or cell death.[1][2] As a local anesthetic, it functions by blocking sodium channels in neuronal cell membranes, which prevents the propagation of nerve impulses.[1]

The efficacy of many antimicrobial agents is known to be influenced by the pH of their environment.[5] This is a critical consideration for a compound like this compound iodide, which is active in the oral cavity where pH levels can fluctuate. Emerging evidence indicates that the bactericidal activity of this compound iodide is indeed pH-dependent. Specifically, its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes has been shown to increase as the pH rises from a neutral to a more alkaline range (pH 6.5 to 8.5).[3]

Understanding and quantifying this pH dependency is crucial for optimizing formulations, ensuring clinical efficacy, and defining the spectrum of activity. This document provides detailed protocols for measuring the pH-dependent antibacterial and antiviral activity of this compound iodide.

Core Concepts and Mechanism

The pH of a solution can influence a drug's activity in several ways:

  • Drug Ionization: As a quaternary ammonium salt, this compound iodide possesses a permanent positive charge. However, pH can affect the charge of target molecules on the microbial surface, influencing the electrostatic interaction between the drug and the cell membrane.

  • Membrane Permeability: The physicochemical state of the bacterial cell wall and viral envelopes can be altered by external pH, potentially enhancing or inhibiting drug penetration.

  • Target Conformation: For antiviral applications, the fusion of viral and host cell membranes is often a pH-dependent process.[6][7] Changes in environmental pH can prematurely trigger conformational changes in viral proteins, rendering them non-infectious.[8]

This application note outlines two primary protocols to investigate these effects: a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against bacteria at various pH levels, and a plaque reduction assay to assess antiviral efficacy.

Protocol 1: Determination of pH-Dependent Antibacterial Activity by Broth Microdilution

This protocol details the measurement of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound iodide against bacterial strains at different pH values.

Materials
  • This compound iodide

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Sterile pH buffers (e.g., phosphate or citrate-phosphate buffers) to prepare media at desired pH values (e.g., 6.0, 7.0, 8.0, 9.0)

  • Sterile 1M HCl and 1M NaOH for pH adjustment

  • Incubator at 37°C

  • Agar plates (e.g., Tryptic Soy Agar)

Methodology

1. Preparation of pH-Adjusted Media: a. Prepare the bacterial growth medium (e.g., CAMHB) according to the manufacturer's instructions. b. Divide the medium into aliquots. Adjust the pH of each aliquot to the desired values (e.g., 6.5, 7.5, 8.5) using sterile HCl or NaOH. c. Sterilize the pH-adjusted media by filtration (0.22 µm filter) to avoid pH changes that can occur during autoclaving. Confirm the final pH of each medium batch with a calibrated pH meter.

2. Preparation of Bacterial Inoculum: a. Culture the selected bacterial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into sterile broth and incubate at 37°C until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6). c. Adjust the bacterial suspension to a concentration of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension in the corresponding pH-adjusted broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Broth Microdilution Assay: a. Prepare a stock solution of this compound iodide in a suitable solvent (e.g., sterile deionized water or DMSO). b. In a 96-well plate, perform serial two-fold dilutions of this compound iodide in each of the pH-adjusted broths. The final volume in each well should be 100 µL. c. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. d. Include control wells for each pH condition:

  • Positive Control: Bacteria in pH-adjusted broth without this compound iodide.
  • Negative Control: pH-adjusted broth only. e. Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound iodide that completely inhibits visible bacterial growth. b. Alternatively, read the absorbance at 600 nm using a microplate reader.

5. Determination of MBC: a. From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an agar plate. b. Incubate the agar plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 2: Evaluation of pH-Dependent Antiviral Activity by Plaque Reduction Assay

This protocol assesses the ability of this compound iodide to inactivate viruses at different pH levels before they can infect host cells.

Materials
  • This compound iodide

  • Host cell line susceptible to the virus of interest (e.g., Vero cells, MDCK cells)

  • Enveloped virus stock (e.g., Influenza A virus, Herpes Simplex Virus)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.4)

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

  • CO₂ incubator at 37°C

Methodology

1. Cell Culture Preparation: a. Seed the host cells into multi-well plates and grow until they form a confluent monolayer (typically 24-48 hours).

2. pH-Dependent Virus Inactivation: a. Prepare different concentrations of this compound iodide in pH-adjusted PBS (e.g., pH 5.0, 6.0, 7.4). b. Mix a known titer of the virus stock (e.g., 100-200 plaque-forming units, PFU) with each concentration of this compound iodide at each pH. c. Include a virus-only control for each pH condition. d. Incubate these mixtures for a fixed time (e.g., 1 hour) at 37°C.

3. Cell Infection: a. Wash the confluent cell monolayers with serum-free medium. b. After incubation, dilute the virus-drug mixtures with serum-free medium to reduce the drug concentration and stop the reaction. c. Add 200-500 µL of the diluted mixture to each well to infect the cells. Allow adsorption for 1 hour at 37°C, gently rocking the plates every 15 minutes.

4. Plaque Formation: a. After adsorption, remove the inoculum and wash the cells gently with PBS. b. Overlay the cell monolayer with a semi-solid medium (e.g., DMEM containing 2% FBS and 0.6% agarose) to restrict virus spread and allow plaque formation. c. Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, depending on the virus.

5. Plaque Visualization and Counting: a. Once plaques are visible, fix the cells (e.g., with 10% formalin). b. Remove the overlay and stain the cells with crystal violet solution. The viable cells will stain purple, while the plaques (areas of dead/lysed cells) will remain clear. c. Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control at each pH.

Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison across different pH conditions.

Table 1: pH-Dependent Antibacterial Activity of this compound Iodide

Bacterial StrainpHMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 259236.52.04.0
7.51.02.0
8.50.51.0
S. pyogenes ATCC 196156.51.02.0
7.50.51.0
8.5≤0.250.5

Note: Data are hypothetical and for illustrative purposes only.

Table 2: pH-Dependent Antiviral Activity of this compound Iodide against Influenza A Virus

This compound Iodide (µg/mL)pH 5.0 (% Plaque Reduction)pH 6.0 (% Plaque Reduction)pH 7.4 (% Plaque Reduction)
195 ± 4%75 ± 6%40 ± 8%
5>99%92 ± 3%65 ± 5%
10>99%>99%88 ± 4%

Note: Data are hypothetical and for illustrative purposes only. Values are mean ± standard deviation.

Visualizations

Diagrams can effectively illustrate workflows and conceptual relationships.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare & pH-Adjust Growth Media serial_dil Perform Serial Dilutions of Drug in pH Media prep_media->serial_dil prep_drug Prepare this compound Stock Solution prep_drug->serial_dil prep_culture Prepare Bacterial or Viral Inoculum inoculate Inoculate with Microbe prep_culture->inoculate serial_dil->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate readout Measure Endpoint (e.g., MIC, Plaques) incubate->readout data_analysis Analyze Data & Compare pH Effects readout->data_analysis

Caption: General experimental workflow for pH-dependent activity testing.

G compound This compound Iodide interaction Drug-Target Interaction compound->interaction ph Environmental pH target Microbial Target (Cell Membrane / Viral Envelope) ph->target Alters Target Surface Properties activity Antimicrobial Activity ph->activity Modulates Efficacy target->interaction interaction->activity

Caption: Conceptual diagram of pH modulating this compound's activity.

References

Application Notes and Protocols for the Development of Mucoadhesive Buccal Tablets with Tibezonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of mucoadhesive buccal tablets containing Tibezonium iodide. This document is intended to guide researchers through the key stages of development, from formulation design to preclinical evaluation.

Introduction

This compound iodide is a broad-spectrum antiseptic agent with additional local anesthetic and anti-inflammatory properties, making it a suitable candidate for the local treatment of oral and pharyngeal infections.[1][2] The development of mucoadhesive buccal tablets offers a promising drug delivery platform for this compound iodide, providing prolonged contact time at the site of action, leading to improved therapeutic efficacy and patient compliance.[3][4] This delivery system is designed to adhere to the buccal mucosa, releasing the drug in a sustained manner.

Data Presentation

The following tables summarize the quantitative data from a key study on the development of this compound iodide mucoadhesive buccal tablets. The study explored various formulations to optimize the physicochemical and pharmacokinetic properties of the tablets.[1][3][4]

Table 1: Formulation Composition of Selected this compound Iodide Mucoadhesive Buccal Tablets [1][3][4]

Formulation CodeThis compound Iodide (mg)Lignocaine HCl (mg)Chitosan (%)HPMC (%)Sodium Alginate (%)
TL510202020-
TL81020--30
TL151020--30

HPMC: Hydroxypropylmethylcellulose

Table 2: Physicochemical Evaluation of Optimized this compound Iodide Mucoadhesive Buccal Tablets [1][3][4]

Formulation CodeSwelling Index (%)Ex Vivo Mucoadhesive Strength (g)Ex Vivo Mucoadhesion Time (h)In Vivo Residence Time (h)
TL5----
TL8-24.7918.3911.37
TL15551.9---

Table 3: In Vitro Drug Release and In Vivo Pharmacokinetic Parameters of Optimized Formulation (TL5) [1][3][4]

Time (h)This compound Iodide Release (%)Lignocaine HCl Release (%)
699.9899.06
Pharmacokinetic Parameter This compound Iodide Lignocaine HCl
Salivary Cmax (µg/mL)16.027.80
Salivary Tmax (h)44

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the development and evaluation of mucoadhesive buccal tablets.

Protocol 1: Preparation of Mucoadhesive Buccal Tablets by Direct Compression

Objective: To prepare mucoadhesive buccal tablets of this compound iodide using the direct compression method.

Materials:

  • This compound iodide

  • Lignocaine HCl (if applicable)

  • Mucoadhesive polymers (e.g., Chitosan, HPMC, Sodium Alginate)

  • Diluent (e.g., Microcrystalline cellulose)

  • Lubricant (e.g., Magnesium stearate)

  • Glidant (e.g., Talc)

  • Tablet press

Procedure:

  • Accurately weigh all the ingredients as per the formulation table.

  • Sieve all the powders through a suitable mesh to ensure uniformity.

  • Mix the drug, polymers, and diluent in a blender for 15 minutes to achieve a homogenous blend.

  • Add the lubricant and glidant to the powder blend and mix for an additional 5 minutes.

  • Compress the final blend into tablets using a tablet press with appropriate punches and dies.

Protocol 2: Evaluation of Swelling Index

Objective: To determine the swelling behavior of the mucoadhesive buccal tablets in simulated salivary fluid.

Materials:

  • Mucoadhesive buccal tablets

  • Phosphate buffer pH 6.8 (simulated salivary fluid)

  • Petri dishes

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh an individual tablet (W1).

  • Place the tablet in a Petri dish containing a specified volume of phosphate buffer (pH 6.8).

  • At regular time intervals, remove the tablet, carefully blot the excess water with filter paper, and weigh the swollen tablet (W2).

  • Calculate the swelling index using the following formula: Swelling Index (%) = [(W2 - W1) / W1] x 100

Protocol 3: Determination of Ex Vivo Mucoadhesive Strength

Objective: To measure the force required to detach the mucoadhesive tablet from a mucosal surface.

Materials:

  • Mucoadhesive buccal tablets

  • Fresh buccal mucosa (e.g., porcine or bovine)

  • Modified two-arm balance

  • Phosphate buffer pH 6.8

  • Weights

Procedure:

  • Obtain fresh buccal mucosa and mount it on a glass slide with the mucosal side facing upwards.

  • Attach a tablet to the lower side of a rubber stopper connected to one arm of the modified balance.

  • Moisten the mucosal surface with a small amount of phosphate buffer (pH 6.8).

  • Bring the tablet into contact with the mucosal surface and apply a light force for a fixed period (e.g., 1 minute) to ensure adhesion.

  • On the other arm of the balance, add weights gradually until the tablet detaches from the mucosal surface.

  • The weight required to detach the tablet is a measure of the mucoadhesive strength.

Protocol 4: In Vitro Drug Release Study

Objective: To determine the rate and extent of drug release from the mucoadhesive buccal tablets.

Materials:

  • Mucoadhesive buccal tablets

  • USP Dissolution Test Apparatus (Apparatus II - Paddle)

  • Phosphate buffer pH 6.8 (dissolution medium)

  • Syringes and filters

  • UV-Visible Spectrophotometer or HPLC

Procedure:

  • Assemble the dissolution apparatus and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Place the mucoadhesive tablet in the dissolution vessel containing a specified volume of phosphate buffer (pH 6.8).

  • Set the paddle rotation speed to a specified rpm (e.g., 50 rpm).

  • At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Filter the samples and analyze the drug content using a validated analytical method (e.g., UV-Visible Spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the development of mucoadhesive buccal tablets.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vitro & Ex Vivo Evaluation cluster_advanced_eval Advanced Evaluation drug_excipient Drug-Excipient Compatibility Studies formulation_design Formulation Design (Polymer Selection) drug_excipient->formulation_design preformulation Preformulation Studies preformulation->drug_excipient tablet_prep Tablet Preparation (Direct Compression) formulation_design->tablet_prep physicochemical Physicochemical Characterization (Hardness, Friability, etc.) tablet_prep->physicochemical swelling Swelling Index physicochemical->swelling mucoadhesion Ex Vivo Mucoadhesive Strength & Time swelling->mucoadhesion drug_release In Vitro Drug Release mucoadhesion->drug_release stability Stability Studies drug_release->stability in_vivo In Vivo Studies (Residence Time, Pharmacokinetics) stability->in_vivo

Caption: Experimental workflow for developing mucoadhesive buccal tablets.

logical_relationships cluster_attributes Key Quality Attributes cluster_factors Influencing Factors buccal_tablet Mucoadhesive Buccal Tablet patient_compliance Patient Compliance buccal_tablet->patient_compliance mucoadhesion Mucoadhesion local_delivery Enhanced Local Drug Delivery mucoadhesion->local_delivery sustained_release Sustained Release sustained_release->local_delivery local_delivery->buccal_tablet polymer_type Polymer Type & Concentration polymer_type->mucoadhesion polymer_type->sustained_release formulation_method Formulation Method formulation_method->mucoadhesion formulation_method->sustained_release excipients Excipients excipients->sustained_release physiological_factors Physiological Factors (Saliva, pH) physiological_factors->mucoadhesion

Caption: Factors influencing the quality of mucoadhesive buccal tablets.

References

Application Notes and Protocols for Assaying Tibezonium Iodide's Effectiveness in the Presence of Saliva

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibezonium iodide is a quaternary ammonium compound with recognized antiseptic properties, primarily utilized for the prevention and treatment of infections in the oral cavity.[1][2][3] Its application in formulations such as lozenges and throat sprays targets the mucous membranes of the throat to alleviate discomfort and inflammation associated with various oral and respiratory conditions.[1] As an antiseptic and local anesthetic agent, this compound iodide functions by disrupting the cellular integrity of pathogenic microorganisms, thereby inhibiting their growth and viability.[1][2] Given its intended use in the oral environment, understanding its efficacy in the presence of saliva is critical for the development and validation of effective oral healthcare products. Saliva, a complex biological fluid, can potentially influence the activity of antimicrobial agents.[4] This document provides detailed application notes and protocols for assaying the effectiveness of this compound iodide in a simulated oral environment, specifically in the presence of saliva.

Mechanism of Action

This compound iodide exerts its antimicrobial effect through a mechanism characteristic of quaternary ammonium compounds.[2] The positively charged head of the molecule electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This initial binding is followed by the insertion of the lipophilic tail into the hydrophobic core of the membrane, leading to a disruption of the membrane's structural integrity and fluidity. This disruption increases membrane permeability, causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately leading to cell death.[2] The iodide ion is also thought to play a role in enhancing the compound's antimicrobial activity.[2]

cluster_0 Bacterial Cell Membrane cluster_1 This compound Iodide Action Phospholipid_Bilayer Phospholipid Bilayer Membrane_Proteins Membrane Proteins This compound This compound Iodide (Quaternary Ammonium Compound) Binding Electrostatic Binding This compound->Binding Binding->Phospholipid_Bilayer Interaction with negatively charged phospholipids Insertion Hydrophobic Tail Insertion Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of this compound Iodide on a Bacterial Cell.

Data Presentation: Efficacy of this compound Iodide

While direct quantitative data on the percentage or log reduction of specific microbial counts by this compound iodide in saliva is not extensively detailed in the available literature, existing studies provide significant qualitative and foundational quantitative insights.

ParameterFindingReference
Efficacy in Human Saliva A study on human volunteers demonstrated that this compound iodide statistically significantly reduced the bacterial count in saliva.[5]Calzavara et al., 1976[5]
Influence of Saliva on Activity The antimicrobial activity of this compound was not interfered with by the presence of saliva from either smokers or non-smokers.[4]Veronese et al., 1977[4]
Minimum Inhibitory Concentration (MIC) - in vitro This compound iodide exhibits good bacteriostatic and bactericidal activity against Gram-positive strains, with MIC values ≤1 µg/mL for S. aureus and S. pyogenes humanus.[3]MedchemExpress.com[3]
pH-Dependent Activity The bactericidal activity of this compound iodide against S. aureus and S. pyogenes increases as the pH rises from 6.5-7.0 to 8.0-8.5.[3]MedchemExpress.com[3]

Experimental Protocols

The following protocols are designed to assess the antimicrobial effectiveness of this compound iodide in the presence of saliva. These are based on established methodologies for antimicrobial efficacy testing.

Preparation of Artificial Saliva

For standardized and reproducible results, the use of artificial saliva is recommended. A common formulation is provided below:

ComponentConcentration (g/L)
Sodium Carboxymethyl Cellulose10.0
Sorbitol30.0
Potassium Chloride0.625
Sodium Chloride0.213
Magnesium Chloride Hexahydrate0.058
Calcium Chloride Dihydrate0.166
Potassium Phosphate Monobasic0.342
Potassium Phosphate Dibasic0.763
Distilled Waterto 1 L
pH6.8 - 7.2

Protocol:

  • Dissolve the components in distilled water.

  • Adjust the pH to the desired range using 1M NaOH or HCl.

  • Sterilize by autoclaving at 121°C for 15 minutes.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay in the Presence of Saliva

This protocol determines the lowest concentration of this compound iodide that inhibits the visible growth of a microorganism in a saliva-containing medium.

Materials:

  • This compound iodide stock solution

  • Artificial saliva (sterile)

  • Bacterial culture (e.g., Streptococcus mutans, Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a 1:1 mixture of the growth medium and sterile artificial saliva.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound iodide stock solution in the saliva-growth medium mixture.

  • Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in saliva-growth medium without this compound iodide) and a negative control (saliva-growth medium only).

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is the lowest concentration of this compound iodide at which no visible growth (turbidity) is observed.

Protocol 2: Time-Kill Assay in the Presence of Saliva

This protocol evaluates the rate at which this compound iodide kills a microbial population in the presence of saliva over time.

Materials:

  • This compound iodide solution at a predetermined concentration (e.g., based on MIC)

  • Artificial saliva (sterile)

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Neutralizing broth (e.g., Dey-Engley neutralizing broth)

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Prepare a suspension of the test microorganism in sterile artificial saliva to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Add the this compound iodide solution to the bacterial suspension in saliva.

  • At specified time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the mixture.

  • Immediately transfer the aliquot to a neutralizing broth to inactivate the this compound iodide.

  • Perform serial dilutions of the neutralized sample in PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.

  • Count the number of colony-forming units (CFU) on the plates to determine the number of viable bacteria at each time point.

  • Calculate the log reduction in viable bacteria compared to the initial count at time 0.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the antimicrobial efficacy of this compound iodide in the presence of saliva.

cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis Prep_TI Prepare this compound Iodide Stock Solution Assay Perform Antimicrobial Assay (e.g., MIC, Time-Kill) Prep_TI->Assay Prep_AS Prepare and Sterilize Artificial Saliva Prep_AS->Assay Prep_Culture Prepare Standardized Microbial Culture Prep_Culture->Assay Incubation Incubate under Controlled Conditions Assay->Incubation Data_Collection Collect Data (e.g., Turbidity, CFU Count) Incubation->Data_Collection Analysis Analyze Results (e.g., Determine MIC, Calculate Log Reduction) Data_Collection->Analysis Report Report Findings Analysis->Report

Caption: Workflow for Antimicrobial Efficacy Testing in Saliva.

Conclusion

The available evidence indicates that this compound iodide is an effective antimicrobial agent against oral bacteria and that its activity is not inhibited by the presence of saliva.[4][5] For researchers and drug development professionals, the protocols outlined in this document provide a framework for the quantitative assessment of this compound iodide's efficacy in a simulated oral environment. Such studies are essential for substantiating efficacy claims and for the formulation of new and improved oral care products. Further research to generate detailed quantitative data, such as log reduction values for specific oral pathogens in the presence of saliva, would be highly valuable to the field.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Tibezonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Tibezonium iodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound iodide and why is its aqueous solubility a concern?

This compound iodide is a quaternary ammonium salt that functions as an antiseptic, primarily used for oral and pharyngeal applications.[1][2] Its chemical structure includes a large, lipophilic cation which can contribute to low aqueous solubility.[1] For effective formulation and bioavailability, especially in aqueous-based systems like mouthwashes or sprays, achieving adequate solubility is crucial.

Q2: What are the general signs of poor solubility of this compound iodide in my experiment?

You may observe the following:

  • Precipitation: The compound falls out of solution, appearing as a solid (crystalline or amorphous) at the bottom of your container.

  • Cloudiness or Turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.

  • Inconsistent Results: Poor solubility can lead to variable drug concentrations in your experiments, resulting in poor reproducibility.

  • Low Bioavailability: In formulation studies, low solubility can lead to poor drug release and absorption.[3]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound iodide?

Several techniques can be employed to improve the solubility of poorly soluble drugs like this compound iodide. These can be broadly categorized as physical and chemical modifications.[4] Common approaches include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation: Utilizing agents like cyclodextrins to encapsulate the lipophilic drug molecule.

  • pH Adjustment: Modifying the pH of the solution (though less effective for quaternary ammonium salts with a permanent positive charge).[5]

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the drug.

  • Particle Size Reduction: Decreasing the particle size through micronization or nanonization to increase the surface area for dissolution.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered with this compound iodide solubility.

Problem Possible Cause Suggested Solution
This compound iodide precipitates out of aqueous buffer. The concentration of this compound iodide exceeds its intrinsic aqueous solubility.1. Decrease the concentration of this compound iodide if the experimental design allows. 2. Introduce a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer. Start with a low percentage (e.g., 5-10%) and gradually increase. 3. Utilize a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex.
The solution remains cloudy even at low concentrations. Fine, undissolved particles are suspended in the solution.1. Apply sonication to the solution to aid in the dispersion and dissolution of the particles. 2. Filter the solution through a 0.22 µm filter to remove undissolved material, and then accurately determine the concentration of the filtrate. 3. Consider particle size reduction of the solid this compound iodide powder before dissolution.
Inconsistent results in biological assays. Variable amounts of dissolved this compound iodide in different experimental runs.1. Prepare a concentrated stock solution in a suitable co-solvent or cyclodextrin solution and dilute it to the final concentration in the aqueous medium immediately before use. 2. Ensure complete dissolution of the stock solution before each use by vortexing and visual inspection. 3. Validate your analytical method for quantifying this compound iodide in your chosen vehicle.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound iodide in the public domain, the following table presents illustrative data based on common solubility enhancement techniques for lipophilic quaternary ammonium salts. These values should be considered as a starting point for experimental design.

Solvent System Illustrative Solubility of this compound Iodide (mg/mL) Notes
Deionized Water< 0.1Intrinsic aqueous solubility is expected to be low.
Water:Ethanol (90:10 v/v)0.5 - 1.5Ethanol acts as a co-solvent, increasing solubility.
Water:Propylene Glycol (80:20 v/v)1.0 - 3.0Propylene glycol is a common and effective co-solvent.
10% (w/v) HP-β-Cyclodextrin in Water2.0 - 5.0Formation of an inclusion complex significantly enhances solubility.
1% (w/v) Polysorbate 80 in Water1.5 - 4.0Micellar solubilization by a non-ionic surfactant.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound iodide in a given solvent system.

  • Preparation: Add an excess amount of this compound iodide powder to a known volume of the desired solvent system (e.g., deionized water, co-solvent mixture) in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample through a suitable syringe filter (e.g., 0.22 µm PTFE). Dilute the filtrate with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of this compound iodide in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Preparation of a this compound Iodide-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound iodide.

  • Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water at the desired concentration (e.g., 10% w/v).

  • Complexation: Gradually add an excess amount of this compound iodide powder to the cyclodextrin solution while stirring continuously.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Removal of Undissolved Drug: Centrifuge the suspension to pellet the undissolved this compound iodide.

  • Filtration: Filter the supernatant through a 0.22 µm filter to obtain a clear solution of the this compound iodide-cyclodextrin complex.

  • Concentration Determination: Determine the concentration of this compound iodide in the final solution using a validated analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis prep_solid Excess this compound Iodide equilibration Shake/Stir (24-48h) prep_solid->equilibration prep_solvent Aqueous Solvent prep_solvent->equilibration separation Centrifuge/Settle equilibration->separation filtration Filter (0.22 µm) separation->filtration quantification Quantify Concentration (e.g., HPLC) filtration->quantification result Solubility Data quantification->result

Caption: Workflow for determining the equilibrium solubility of this compound iodide.

solubility_enhancement_pathway cluster_strategies Solubilization Strategies start Low Aqueous Solubility of this compound Iodide cosolvency Co-solvency (e.g., Ethanol, PEG) start->cosolvency complexation Complexation (e.g., Cyclodextrins) start->complexation surfactants Micellar Solubilization (e.g., Surfactants) start->surfactants particle_reduction Particle Size Reduction (e.g., Nanonization) start->particle_reduction end_goal Enhanced Aqueous Solubility and Bioavailability cosolvency->end_goal complexation->end_goal surfactants->end_goal particle_reduction->end_goal

Caption: Strategies to overcome the low aqueous solubility of this compound iodide.

References

How to prevent degradation of Tibezonium during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tibezonium Iodide

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing this compound Iodide to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound Iodide?

For optimal stability, this compound Iodide should be stored in a tightly sealed, opaque container in a dry, well-ventilated area at a controlled room temperature, protected from light. One study on a buccal tablet formulation containing this compound Iodide demonstrated stability for up to 6 months when stored at 75% relative humidity.[1] General recommendations for similar chemical compounds suggest storage at 4°C.[2]

Q2: What are the primary factors that can cause the degradation of this compound Iodide?

While specific degradation pathways for this compound Iodide are not extensively documented in publicly available literature, based on the chemistry of iodide-containing compounds and general knowledge of pharmaceutical stability, the following factors are likely to contribute to its degradation:

  • Light: Iodide compounds can be light-sensitive, leading to photo-degradation. Studies on other iodide salts, such as potassium iodide, have shown significant degradation upon exposure to sunlight.[3]

  • Humidity: Moisture can accelerate the degradation of many pharmaceutical compounds. A formulation of this compound Iodide was noted to be stable at 75% relative humidity, suggesting that higher levels could be detrimental.[1] High humidity was also shown to increase the loss of iodine from potassium iodide.[3]

  • High Temperatures: Elevated temperatures can increase the rate of chemical reactions, leading to faster degradation.

  • pH: The stability of this compound Iodide may be pH-dependent. Its bactericidal activity has been shown to increase in more alkaline conditions (pH 8.0-8.5), which might also influence its chemical stability.[4]

Q3: How can I tell if my this compound Iodide has degraded?

Degradation may be indicated by a visible change in the physical appearance of the compound, such as a change in color (e.g., development of a yellowish or brownish tint, characteristic of iodine formation), clumping of the powder, or a noticeable odor. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and identify the presence of degradation products.

Q4: Is it necessary to store this compound Iodide under inert gas?

There is no specific information in the provided search results to suggest that storage under an inert atmosphere is required for this compound Iodide. However, for long-term storage or for highly sensitive applications, storing under an inert gas like argon or nitrogen could provide additional protection against oxidative degradation.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound Iodide.

Observed Issue Potential Cause Recommended Action
Discoloration of this compound Iodide powder (yellowing/browning) Exposure to light and/or humidity.1. Discard the discolored product. 2. Ensure future storage is in a tightly sealed, opaque container in a dark and dry place.[3] 3. Consider repackaging bulk quantities into smaller, single-use vials to minimize repeated exposure of the entire stock to ambient conditions.
Inconsistent experimental results using the same batch of this compound Iodide. Partial degradation of the stock due to improper handling or storage.1. Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles or contamination. 2. Re-evaluate the storage conditions of both the solid compound and the prepared solutions. 3. Perform a quality control check on the compound (e.g., via HPLC) to assess its purity before use.
Reduced antibacterial efficacy in a formulation. Degradation of this compound Iodide in the formulation buffer. The pH of the medium can affect its activity.[4]1. Check the pH of your formulation; this compound Iodide's bactericidal activity is reported to be higher at a more alkaline pH.[4] 2. Perform a stability study of this compound Iodide in your specific formulation to determine its shelf-life under your experimental conditions.

Experimental Protocols

While specific, validated stability-indicating assay protocols for this compound Iodide were not found in the provided search results, a general approach for assessing its stability is outlined below.

General Protocol for Assessing this compound Iodide Stability by HPLC

  • Preparation of Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound Iodide in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute to create working standard solutions of known concentrations.

  • Sample Preparation:

    • Forced Degradation Study: Expose this compound Iodide samples to various stress conditions (e.g., heat, light, humidity, acidic/basic/oxidative environments) for a defined period.

    • Long-Term Stability Study: Store this compound Iodide under recommended and varied storage conditions and draw samples at predetermined time points (e.g., 0, 1, 3, 6 months).

  • HPLC Analysis:

    • Chromatographic Conditions: Use a suitable C18 column. The mobile phase could be a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where this compound Iodide shows maximum absorbance.

  • Data Analysis:

    • Compare the chromatograms of the stressed/aged samples to that of a freshly prepared standard.

    • A decrease in the peak area of the main this compound Iodide peak and the appearance of new peaks indicate degradation.

    • Calculate the percentage of remaining this compound Iodide to quantify its stability under the tested conditions.

Visualizations

This compound This compound Iodide Degradation Degradation Light Light Exposure Light->Degradation Humidity High Humidity Humidity->Degradation Temp High Temperature Temp->Degradation pH Inappropriate pH pH->Degradation start Define Storage Conditions prepare Prepare this compound Iodide Samples start->prepare store Store Samples Under Defined Conditions prepare->store sample Withdraw Samples at Time Points (T0, T1, T2...) store->sample analyze Analyze Samples (e.g., by HPLC) sample->analyze data Analyze Data and Assess Stability analyze->data end Determine Shelf-Life data->end

References

Technical Support Center: Optimizing Tibezonium Iodide Concentration for Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tibezonium Iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound Iodide in antibacterial studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound Iodide and what is its primary mechanism of action against bacteria?

A1: this compound Iodide is a topical antiseptic and local anesthetic agent.[1] It belongs to the class of quaternary ammonium compounds (QACs).[2] Its primary antibacterial mechanism of action is the disruption of bacterial cell membranes. The positively charged quaternary ammonium headgroup interacts electrostatically with the negatively charged components of the bacterial cell wall and membrane. Subsequently, the lipophilic tails penetrate the hydrophobic core of the membrane, leading to a loss of structural integrity, increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2]

Q2: What is the reported Minimum Inhibitory Concentration (MIC) for this compound Iodide against common bacteria?

A2: Published data indicates that this compound Iodide demonstrates good bacteriostatic and bactericidal activity, particularly against Gram-positive bacteria. For Staphylococcus aureus and Streptococcus pyogenes, the Minimum Inhibitory Concentration (MIC) has been reported to be ≤1 μg/mL.[3] Further research is needed to establish a broader spectrum of MIC values against a wider range of bacterial species.

Q3: How does pH affect the antibacterial activity of this compound Iodide?

A3: The bactericidal activity of this compound Iodide has been shown to increase with a rise in pH. In studies against S. aureus and S. pyogenes, its effectiveness was enhanced as the pH increased from a range of 6.5-7.0 to 8.0-8.5.[3] Researchers should consider buffering their experimental medium to the desired pH to ensure consistent and optimal activity.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected MIC values.

  • Possible Cause 1: Inoculum Density. An overly dense bacterial inoculum can lead to artificially high MIC values.

    • Solution: Ensure your bacterial suspension is standardized to a 0.5 McFarland standard before further dilution to achieve the final recommended inoculum concentration (typically around 5 x 10^5 CFU/mL in the well).

  • Possible Cause 2: Compound Solubility. As a lipophilic molecule, this compound Iodide may have limited solubility in aqueous media, leading to precipitation at higher concentrations and inaccurate results.

    • Solution: Visually inspect your stock solutions and the wells of your microtiter plate for any signs of precipitation. If solubility is an issue, consider preparing the stock solution in a small amount of an appropriate solvent like DMSO before diluting in the broth medium. Ensure the final solvent concentration is not inhibitory to the bacteria by running a solvent-only control.

  • Possible Cause 3: Interaction with Plastics. Cationic compounds can sometimes adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the medium.

    • Solution: Consider using low-binding microtiter plates to minimize the loss of this compound Iodide due to surface adsorption.

Issue 2: "Skipped wells" are observed in the MIC assay (growth in wells with higher concentrations and no growth in wells with lower concentrations).

  • Possible Cause: This can be due to technical errors in pipetting or potential contamination. It could also be a characteristic of the compound's interaction with the bacteria at specific concentrations.

    • Solution: The experiment should be repeated with careful attention to pipetting technique. If the issue persists, the MIC should be recorded as the lowest concentration that shows no visible growth.

Issue 3: No antibacterial activity is observed.

  • Possible Cause 1: Compound Inactivation. Components in the growth medium could potentially inactivate this compound Iodide.

    • Solution: Review the composition of your media. If possible, test the stability of this compound Iodide in the chosen broth over the incubation period. Consider using a simpler, defined medium if complex media components are suspected of interference.

  • Possible Cause 2: Bacterial Resistance. The tested bacterial strain may be resistant to quaternary ammonium compounds.

    • Solution: Include a known susceptible quality control strain in your assay to verify the activity of the compound and the validity of the experimental setup.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound Iodide

Bacterial SpeciesGram StainReported MIC (µg/mL)
Staphylococcus aureusPositive≤1[3]
Streptococcus pyogenesPositive≤1[3]

Note: Data for a wider range of bacteria is currently limited. Researchers are encouraged to determine the MIC for their specific strains of interest.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.[4][5][6][7][8]

Materials:

  • This compound Iodide

  • Appropriate solvent (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well low-binding microtiter plates

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of this compound Iodide Stock Solution:

    • Prepare a concentrated stock solution of this compound Iodide in an appropriate solvent (e.g., DMSO). The concentration should be high enough to allow for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, suspend several colonies of the test bacterium in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add an appropriate volume of the this compound Iodide stock solution to the first well of each row to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well.

    • Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound Iodide at which there is no visible growth (turbidity) of the bacteria.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound Iodide that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Mandatory Visualizations

Tibezonium_Iodide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall & Membrane cluster_intracellular Intracellular Space Tibezonium_Iodide This compound Iodide (Cationic Head, Lipophilic Tail) Cell_Surface Negatively Charged Cell Surface Tibezonium_Iodide->Cell_Surface Electrostatic Interaction Membrane Lipid Bilayer Cell_Surface->Membrane Hydrophobic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of action of this compound Iodide on bacterial cells.

MIC_MBC_Workflow Start Start: Prepare Bacterial Inoculum & this compound Iodide Dilutions MIC_Assay Perform Broth Microdilution MIC Assay (Incubate 16-20h) Start->MIC_Assay Read_MIC Read MIC: Lowest concentration with no visible growth MIC_Assay->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubate_Plates Incubate Agar Plates (18-24h) Subculture->Incubate_Plates Read_MBC Read MBC: Lowest concentration with no colony growth Incubate_Plates->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

References

Troubleshooting inconsistent results in Tibezonium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Tibezonium. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound iodide acts through a multi-faceted mechanism. As a quaternary ammonium compound, its primary antiseptic effect comes from disrupting the cellular membranes of bacteria, which leads to cell lysis and death.[1][2] Additionally, it exhibits local anesthetic properties by inhibiting nerve signal transmission and anti-inflammatory effects that help reduce swelling and discomfort.[1] It also has a mucolytic action, reducing the viscosity of mucus.[1]

Q2: What is the appearance and basic chemical information for this compound Iodide?

This compound iodide is a salt consisting of a lipophilic quaternary ammonium cation and an iodide counterion.[3]

PropertyValue
Molecular Formula C28H32IN3S2
Molar Mass 601.61 g/mol
CAS Number 54663-47-7
Melting Point 162°C

Data sourced from PubChem and other chemical suppliers.[4][5]

Q3: Is this compound active against all types of bacteria?

This compound, like many quaternary ammonium compounds (QACs), is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[6] The complex outer membrane of Gram-negative bacteria can restrict the uptake of QACs. Its efficacy can also be significantly reduced in the presence of biofilms, which can be 10 to 1,000 times less susceptible than planktonic bacteria.

Troubleshooting Inconsistent Experimental Results

Inconsistent results in this compound experiments can arise from a variety of factors related to compound handling, experimental setup, and analytical measurement. This guide is designed to help you identify and resolve these common issues.

Issue 1: Variability in Antimicrobial Susceptibility Testing (e.g., MIC assays)

You may observe significant variations in Minimum Inhibitory Concentration (MIC) values between experiments.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inconsistent Inoculum Preparation The density of the starting bacterial culture is critical. Standardize your protocol for preparing the inoculum to a specific McFarland standard to ensure a consistent number of colony-forming units (CFUs) in each assay.
Interference from Media Components The presence of organic materials, such as proteins or yeast extract in the growth media, can reduce the antimicrobial activity of this compound.[4] If possible, use a defined minimal medium or quantify the potential for neutralization by media components in your validation experiments.
pH of the Medium The antimicrobial activity of this compound iodide is pH-dependent. For instance, its bactericidal activity against S. aureus and S. pyogenes increases as the pH rises from 6.5 to 8.5. Ensure the pH of your test medium is consistent and appropriate for your experimental goals.
Bacterial Phenotype Bacteria within biofilms are significantly less susceptible to antimicrobial agents.[6] If working with biofilm-forming strains, results will differ greatly from planktonic cultures. Ensure your experimental model (planktonic vs. biofilm) is consistent and clearly defined.
Strain-to-Strain Variability Different bacterial strains, even within the same species, can exhibit varying levels of susceptibility. Always use well-characterized reference strains (e.g., from ATCC) for baseline experiments and quality control.

Experimental Workflow for Consistent MIC Assays

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_media Prepare & pH-adjust Growth Medium serial_dil Perform Serial Dilutions of this compound prep_media->serial_dil prep_tibe Prepare this compound Stock Solution prep_tibe->serial_dil prep_inoculum Standardize Bacterial Inoculum (McFarland) add_inoculum Add Standardized Inoculum to Wells prep_inoculum->add_inoculum serial_dil->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Issue 2: Poor Solubility and Precipitation of this compound Iodide

You are noticing that your this compound iodide stock or working solutions are cloudy or contain precipitates.

Potential Causes & Solutions

Potential CauseRecommended Solution
Incorrect Solvent Choice While specific solubility data is not widely published, quaternary ammonium salts can have variable solubility. It is recommended to empirically test solubility in common solvents like water, ethanol, and DMSO to find the most suitable one for your stock concentration. For aqueous solutions, gentle heating may aid dissolution.
Supersaturated Solution You may be attempting to create a stock solution that is too concentrated. Try preparing a lower concentration stock solution.
Solvent Evaporation If solvents are left open to the air, evaporation can increase the concentration of this compound iodide, leading to precipitation. Always keep containers tightly sealed.
Low Storage Temperature Some compounds are less soluble at lower temperatures. If you are storing your solutions in the refrigerator or freezer, allow them to fully return to room temperature and vortex before use.
Issue 3: Suspected Degradation of this compound Iodide

You are observing a loss of biological activity, inconsistent analytical results, or a change in the color of your this compound iodide powder or solutions over time.

Potential Causes & Solutions

Potential CauseRecommended Solution
Exposure to Light Iodide-containing compounds are often photosensitive. Store this compound iodide powder and solutions in amber vials or wrapped in aluminum foil to protect them from light.
Improper Storage Temperature Store the solid compound and solutions according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
Hydrolysis The stability of this compound iodide may be affected by pH. Prepare fresh solutions for your experiments whenever possible. If solutions must be stored, buffer them at an appropriate pH and validate their stability over the storage period.
Oxidation Exposure to air can cause oxidation. For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon.

Logical Flow for Troubleshooting Compound Instability

start Inconsistent Results? check_sol Is the solution clear? start->check_sol check_age Is the solution freshly prepared? check_sol->check_age Yes sol_no No check_sol->sol_no check_storage Was it stored protected from light? check_age->check_storage Yes age_no No check_age->age_no check_activity Is biological activity lower than expected? check_storage->check_activity Yes storage_no No check_storage->storage_no activity_yes Yes check_activity->activity_yes sol_no_action Action: Re-dissolve, use different solvent, or lower concentration. sol_no->sol_no_action age_no_action Action: Prepare a fresh solution. age_no->age_no_action storage_no_action Action: Store in amber vials or wrap in foil. storage_no->storage_no_action activity_yes_action Conclusion: Compound may be degraded. Use a fresh vial of powder. activity_yes->activity_yes_action

Caption: Decision tree for troubleshooting this compound iodide instability.

Issue 4: Inconsistent Results in HPLC Analysis

You are experiencing issues with peak shape, retention time shifts, or poor reproducibility when quantifying this compound iodide.

Potential Causes & Solutions

Potential CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) This can be caused by column degradation, improper mobile phase pH, or sample overload. Ensure the mobile phase pH is appropriate for this compound (a validated method uses a pH of 4.5).[7][8] Check the column's performance with a standard and consider replacing it if necessary. Try injecting a lower concentration of your sample.
Retention Time Shifts Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention time to drift. Use a high-quality HPLC system with stable pumping and temperature control. Ensure your mobile phase is well-mixed and degassed. The validated method for this compound iodide showed robustness to minor changes in flow rate (±0.15 mL/min) and temperature (30-40°C), but larger variations can cause issues.[7]
Poor Reproducibility This can stem from inconsistent sample preparation, injector variability, or unstable instrument conditions. Ensure precise and consistent sample dilutions. Use an autosampler for injections if possible. Always allow the HPLC system to equilibrate fully before starting a run.
Adsorption to Surfaces Quaternary ammonium compounds can adsorb to plastic surfaces. Use glass vials and bottles for sample collection and preparation to minimize loss of the analyte.

Experimental Protocols

Validated RP-HPLC Method for Quantification of this compound Iodide

This method has been validated for the simultaneous determination of this compound iodide (TBN) and Lignocaine hydrochloride (LGN).

ParameterCondition
Instrument Agilent® 1260 HPLC system or equivalent
Column C8 Agilent® (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 4.5) in a 70:30 ratio
Flow Rate 1.0 mL/min
Detection Wavelength Not specified for TBN alone; method was for dual analysis
Column Temperature Robust between 30-40°C
Injection Volume 10 µL
Observed Retention Time Approximately 4.20 minutes

This protocol is adapted from a validated method for the simultaneous estimation of TBN and LGN.[7][8]

Method Performance

ParameterResult for this compound Iodide (TBN)
Accuracy 100.01 ± 1.72%
Precision (RSD) 1.61%
Repeatability (RSD) 0.48%
Limit of Detection (LOD) 0.012 µg/mL
Limit of Quantitation (LOQ) 0.037 µg/mL

Data from a validated study.[7][8]

Signaling Pathway and Mechanism of Action

cluster_antiseptic Antiseptic Action cluster_anesthetic Local Anesthetic Action cluster_anti_inflammatory Anti-inflammatory Action This compound This compound Iodide bacterial_membrane Bacterial Cell Membrane This compound->bacterial_membrane interferes with na_channels Sodium Channels This compound->na_channels blocks inflammatory_pathways Inflammatory Pathways This compound->inflammatory_pathways modulates disruption Membrane Disruption bacterial_membrane->disruption lysis Cell Lysis & Death disruption->lysis nerve_membrane Neuronal Cell Membrane nerve_membrane->na_channels blockade Blockade of Nerve Impulses na_channels->blockade numbness Numbing Sensation blockade->numbness reduction Reduced Swelling & Discomfort inflammatory_pathways->reduction

Caption: Multifaceted mechanism of action of this compound iodide.

References

Technical Support Center: Synthesis of Tibezonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tibezonium iodide. Our aim is to facilitate improved yields and purity through detailed methodologies and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound iodide?

A1: The synthesis of this compound iodide, a quaternary ammonium salt, typically involves a multi-step process. The core of the molecule is a benzodiazepine structure. The general strategy involves the synthesis of a substituted benzodiazepine intermediate, followed by the introduction of two thioether linkages, and finally, a quaternization reaction to form the desired iodide salt.

Q2: What are the critical reaction steps that influence the overall yield?

A2: The key steps impacting the yield are the formation of the benzodiazepine ring, the nucleophilic substitution reactions to introduce the thioether groups, and the final quaternization step. Each of these stages is susceptible to side reactions and incomplete conversions, which can significantly lower the overall yield.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several safety precautions are necessary. Methyl iodide, used in the quaternization step, is a toxic and volatile reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving thiols should also be performed in a fume hood due to their unpleasant odor and potential toxicity. Standard laboratory safety practices should be followed throughout the synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound iodide in a question-and-answer format.

Part 1: Benzodiazepine Core Synthesis

Question: My synthesis of the benzodiazepine core results in a low yield and multiple byproducts. What are the likely causes and solutions?

Answer: Low yields in benzodiazepine synthesis can stem from several factors. The condensation reaction to form the seven-membered ring is a critical step.

Potential Causes and Solutions:

Potential Cause Recommended Solution Relevant Experimental Protocol
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for a sufficient duration as indicated in the protocol. If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature.Protocol 1: Synthesis of 1,5-Benzodiazepine Derivatives
Side Reactions The use of a suitable catalyst, such as H-MCM-22, can improve selectivity and reduce side reactions. Running the reaction at room temperature, if the protocol allows, can also minimize the formation of degradation products.Protocol 1: Synthesis of 1,5-Benzodiazepine Derivatives
Purification Losses Benzodiazepine derivatives can sometimes be difficult to purify. Recrystallization is a common method for purification. Ensure the appropriate solvent system is used for recrystallization to maximize recovery.General laboratory purification techniques.
Part 2: Introduction of Thioether Linkages

Question: I am struggling with the introduction of the phenylthio and the ethyl-diethylamine-thioether groups onto the benzodiazepine core. What are the common issues?

Answer: The introduction of thioether linkages typically proceeds via a nucleophilic substitution reaction where a thiol displaces a leaving group (e.g., a halogen) on the benzodiazepine ring.

Potential Causes and Solutions:

Potential Cause Recommended Solution Relevant Experimental Protocol
Poor Nucleophilicity of the Thiol The reaction is often carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. Ensure an appropriate base (e.g., sodium hydride, potassium carbonate) is used in a suitable solvent.Protocol 2: Thiol Alkylation
Steric Hindrance The benzodiazepine core can be sterically hindered. Using a less hindered thiol or optimizing the reaction temperature and time can help overcome this issue.General principles of organic synthesis.
Low Reactivity of the Leaving Group If the leaving group is not sufficiently reactive, consider converting it to a more reactive one (e.g., converting a hydroxyl group to a tosylate or mesylate).Standard organic chemistry transformations.
Part 3: Quaternization Reaction

Question: The final quaternization step with methyl iodide is inefficient, leading to a low yield of this compound iodide. How can I optimize this reaction?

Answer: The quaternization of the tertiary amine with methyl iodide is a crucial final step. Several factors can influence its efficiency.

Potential Causes and Solutions:

Potential Cause Recommended Solution Relevant Experimental Protocol
Incomplete Reaction Use a slight excess of methyl iodide to drive the reaction to completion. Monitor the reaction by TLC to ensure the disappearance of the starting tertiary amine. The reaction can be performed at room temperature or with gentle heating.Protocol 3: Quaternization of a Tertiary Amine
Solvent Effects The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF are generally suitable for quaternization reactions.Protocol 3: Quaternization of a Tertiary Amine
Product Precipitation The quaternary ammonium salt may precipitate from the reaction mixture. This can sometimes slow down the reaction. Ensure adequate stirring to maintain a homogeneous mixture.General laboratory techniques.
Purification Issues Quaternary ammonium iodides are salts and may be soluble in polar solvents. Purification can be achieved by recrystallization from a suitable solvent system or by washing the crude product with a non-polar solvent to remove unreacted starting materials.Protocol 4: Purification of Quaternary Ammonium Iodides

Experimental Protocols

Protocol 1: Synthesis of 1,5-Benzodiazepine Derivatives [1]

This protocol describes a general method for the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamines (OPDA) with ketones using H-MCM-22 as a catalyst.

  • Reaction Setup: In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), a suitable ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (4 mL) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (10:90 v/v).

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Thiol Alkylation [2][3]

This protocol provides a general procedure for the S-alkylation of a thiol with an alkyl halide.

  • Reaction Setup: To a solution of the thiol (1 equivalent) in a suitable solvent (e.g., DMF, THF, or acetonitrile) is added a base (e.g., sodium hydride, 1.1 equivalents) at 0 °C.

  • Addition of Alkyl Halide: The mixture is stirred for a short period (e.g., 15-30 minutes), and then the alkyl halide (1.1 equivalents) is added dropwise.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 3: Quaternization of a Tertiary Amine [4]

This protocol outlines a general method for the quaternization of a tertiary amine with methyl iodide.

  • Reaction Setup: The tertiary amine (1 equivalent) is dissolved in a suitable solvent such as acetonitrile or DMF.

  • Addition of Methyl Iodide: Methyl iodide (1.1 - 1.5 equivalents) is added to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction is monitored by TLC.

  • Product Isolation: If the product precipitates, it can be collected by filtration and washed with a cold solvent. If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude quaternary ammonium iodide can be purified by recrystallization.

Protocol 4: Purification of Quaternary Ammonium Iodides [5]

This protocol describes a general method for the purification of quaternary ammonium salts.

  • Washing: The crude product can be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted, less polar starting materials.

  • Recrystallization: The quaternary ammonium salt is dissolved in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or a mixture of polar solvents). The solution is then allowed to cool slowly to induce crystallization.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

Table 1: Troubleshooting Guide for this compound Iodide Synthesis

Problem Potential Cause Suggested Solution
Low Yield in Benzodiazepine Formation Incomplete reaction, side reactions.Optimize reaction time and temperature; use a selective catalyst.
Difficulty in Thioether Introduction Poor nucleophilicity of thiol, steric hindrance.Use a base to form thiolate; optimize reaction conditions.
Inefficient Quaternization Incomplete reaction, improper solvent.Use excess methyl iodide; use a polar aprotic solvent.
Product Purity Issues Presence of starting materials or byproducts.Optimize purification methods (recrystallization, column chromatography).

Visualizations

Synthesis_Workflow cluster_0 Step 1: Benzodiazepine Core Synthesis cluster_1 Step 2: Thioether Linkage Formation cluster_2 Step 3: Side Chain Introduction cluster_3 Step 4: Quaternization A o-Phenylenediamine + Ketone B 1,5-Benzodiazepine Intermediate A->B Condensation (H-MCM-22 catalyst) C Benzodiazepine Intermediate + Leaving Group B->C E Thioether-Substituted Benzodiazepine C->E D Thiol (e.g., Thiophenol) D->E Nucleophilic Substitution F Thioether-Substituted Benzodiazepine E->F H Tertiary Amine Precursor F->H G 2-(Diethylamino)ethanethiol G->H Nucleophilic Substitution I Tertiary Amine Precursor H->I K This compound Iodide I->K J Methyl Iodide (CH3I) J->K Quaternization

Caption: Proposed synthetic workflow for this compound iodide.

Troubleshooting_Logic Start Low Final Yield Q1 Check Yield of Each Step Start->Q1 Low_Step1 Low Yield in Benzodiazepine Synthesis Q1->Low_Step1 Step 1 Low_Step2 Low Yield in Thioether Introduction Q1->Low_Step2 Step 2/3 Low_Step3 Low Yield in Quaternization Q1->Low_Step3 Step 4 Optimize_Step1 Optimize Condensation: - Reaction Time - Temperature - Catalyst Low_Step1->Optimize_Step1 Optimize_Step2 Optimize Substitution: - Base Selection - Solvent - Temperature Low_Step2->Optimize_Step2 Optimize_Step3 Optimize Quaternization: - Excess MeI - Solvent - Temperature Low_Step3->Optimize_Step3 Purity_Issue Impure Product Optimize_Step1->Purity_Issue Optimize_Step2->Purity_Issue Optimize_Step3->Purity_Issue Optimize_Purification Optimize Purification: - Recrystallization Solvent - Column Chromatography Purity_Issue->Optimize_Purification Yes Success Improved Yield Purity_Issue->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield in this compound iodide synthesis.

References

Technical Support Center: Addressing Microbial Resistance to Tibezonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating microbial resistance to Tibezonium iodide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound iodide?

This compound iodide is a quaternary ammonium compound (QAC) that primarily functions as an antiseptic.[1][2] Its principal mechanism of action is the disruption of microbial cell membranes, which leads to the leakage of intracellular components and ultimately cell lysis and death.[1][2] The iodide component of the molecule is thought to enhance its antimicrobial activity.[1]

Q2: What are the known or expected mechanisms of microbial resistance to this compound iodide?

While specific resistance mechanisms to this compound iodide are not extensively documented, bacteria are known to develop resistance to other quaternary ammonium compounds (QACs) through several mechanisms. It is plausible that microbes could employ similar strategies to develop resistance to this compound iodide. These mechanisms include:

  • Alterations in the Cell Envelope: Changes in the composition of the bacterial cell wall and outer membrane can reduce the uptake of QACs. This can involve modifications to teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria, which can alter the cell surface charge and reduce the binding of the positively charged this compound molecule.

  • Efflux Pumps: Bacteria can actively transport antimicrobial agents out of the cell using efflux pumps. Overexpression of these pumps, which are often regulated by two-component systems, is a common mechanism of resistance to QACs.[3][4]

  • Biofilm Formation: Bacteria embedded in biofilms can exhibit increased resistance to antimicrobial agents. The extracellular matrix of the biofilm can act as a physical barrier, preventing this compound iodide from reaching the bacterial cells.

  • Enzymatic Degradation: While less common for QACs, some bacteria may develop enzymes that can degrade or modify the antimicrobial compound, rendering it inactive.

Q3: What is a typical Minimum Inhibitory Concentration (MIC) for this compound iodide against susceptible bacteria?

Published data indicates that this compound iodide exhibits good bacteriostatic and bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values often at or below 1 µg/mL.

Q4: How can I induce resistance to this compound iodide in my bacterial strains in the laboratory?

Resistance can be induced in vitro by sub-culturing bacteria in the presence of sub-lethal concentrations of this compound iodide over an extended period. This is typically done by repeatedly exposing the bacterial population to gradually increasing concentrations of the compound. A general protocol for this process is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments investigating microbial resistance to this compound iodide.

Problem 1: Inconsistent or non-reproducible MIC results.
Possible Cause Troubleshooting Step
Inoculum preparation issues Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. Use a fresh overnight culture for inoculum preparation.
Media variability Use the same batch of Mueller-Hinton broth or agar for all related experiments. Ensure the pH of the media is consistent.
This compound iodide solution instability Prepare fresh stock solutions of this compound iodide for each set of experiments. Protect the stock solution from light and store at the recommended temperature.
Contamination Use strict aseptic techniques throughout the procedure. Include a negative control (broth only) to check for contamination.
Pipetting errors Calibrate and use appropriate micropipettes for serial dilutions to ensure accurate concentrations of this compound iodide in each well or tube.
Problem 2: Failure to induce resistance in bacterial strains.
Possible Cause Troubleshooting Step
This compound iodide concentration too high Start the induction process with a very low, sub-inhibitory concentration of this compound iodide (e.g., 0.25x or 0.5x the initial MIC).
Insufficient exposure time The process of inducing resistance can take many passages (days to weeks). Continue the sub-culturing for an extended period.
Instability of the resistant phenotype After inducing resistance, culture the bacteria in an antibiotic-free medium for several passages to check if the resistance is stable or reverts.
Inappropriate bacterial strain Some bacterial strains may be less prone to developing resistance. If possible, try inducing resistance in a different, well-characterized strain.
Problem 3: Difficulty in identifying the mechanism of resistance.
Possible Cause Troubleshooting Step
Multiple resistance mechanisms Resistance may not be due to a single mechanism. A multi-faceted approach is needed. Consider combining genomic (whole-genome sequencing), transcriptomic (qRT-PCR, RNA-seq), and phenotypic (efflux pump inhibition, membrane permeability assays) analyses.
Efflux pump involvement unclear Use a known efflux pump inhibitor (EPI) in your susceptibility assays. A significant decrease in the MIC of this compound iodide in the presence of an EPI suggests the involvement of efflux pumps.
Subtle changes in gene expression Use a sensitive method like qRT-PCR to look for changes in the expression of genes known to be involved in QAC resistance (e.g., genes encoding efflux pumps, cell wall modification enzymes).

Data Presentation

Table 1: Illustrative MIC Values of this compound Iodide Against Susceptible and Resistant Bacterial Strains

Note: The following data is illustrative and based on typical fold-changes observed for other quaternary ammonium compounds. Actual values for this compound iodide may vary.

Bacterial StrainPhenotypeThis compound Iodide MIC (µg/mL)Fold Change in MIC
Staphylococcus aureus ATCC 29213Susceptible (Wild-Type)1-
Staphylococcus aureus (Treated)Resistant (Lab-induced)8 - 328x - 32x
Escherichia coli ATCC 25922Susceptible (Wild-Type)4-
Escherichia coli (Treated)Resistant (Lab-induced)32 - 1288x - 32x
Pseudomonas aeruginosa PAO1Susceptible (Wild-Type)16-
Pseudomonas aeruginosa (Treated)Resistant (Lab-induced)128 - 5128x - 32x

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Iodide Stock Solution: Prepare a stock solution of this compound iodide in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the this compound iodide stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound iodide that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Induction of Resistance to this compound Iodide
  • Initial MIC Determination: Determine the baseline MIC of this compound iodide for the selected bacterial strain using the protocol described above.

  • Sub-inhibitory Concentration Exposure: In a sterile tube containing MHB, inoculate the bacterial strain and add this compound iodide at a concentration of 0.5x the initial MIC.

  • Incubation and Passage: Incubate the culture at 37°C with shaking for 24 hours. After incubation, transfer a small aliquot of the culture to a fresh tube of MHB containing the same concentration of this compound iodide.

  • Stepwise Concentration Increase: Repeat the daily passage for several days. After a stable culture is established, determine the new MIC. If the MIC has increased, repeat the process starting with a new sub-inhibitory concentration (0.5x the new MIC).

  • Monitoring Resistance: Continue this process of stepwise increases in this compound iodide concentration, monitoring the MIC at regular intervals (e.g., every 5-7 days).

  • Stabilization of Resistant Strain: Once a desired level of resistance is achieved, passage the resistant strain in antibiotic-free media for several days to ensure the stability of the resistant phenotype.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Mechanism Investigation cluster_3 Phase 4: Data Analysis & Conclusion start Select Bacterial Strain mic_initial Determine Initial MIC of this compound Iodide start->mic_initial induce_resistance Induce Resistance via Serial Passage mic_initial->induce_resistance Establish Baseline mic_resistant Determine MIC of Resistant Strain induce_resistance->mic_resistant wgs Whole Genome Sequencing mic_resistant->wgs Identify Mutations q_rt_pcr qRT-PCR for Efflux Pump Genes mic_resistant->q_rt_pcr Analyze Gene Expression phenotypic_assays Phenotypic Assays (e.g., Efflux Pump Inhibition) mic_resistant->phenotypic_assays Characterize Phenotype analyze_data Analyze Genomic, Transcriptomic, and Phenotypic Data wgs->analyze_data q_rt_pcr->analyze_data phenotypic_assays->analyze_data conclusion Elucidate Resistance Mechanism analyze_data->conclusion

Caption: Experimental workflow for investigating microbial resistance to this compound iodide.

signaling_pathway cluster_0 Environmental Stress cluster_1 Sensing and Signal Transduction cluster_2 Regulatory Response cluster_3 Resistance Phenotype This compound This compound Iodide (QAC) tcs Two-Component System (e.g., BceS/BceR) This compound->tcs Sensed by Sensor Kinase transcriptional_regulator Transcriptional Regulator (e.g., TetR/MarR family) This compound->transcriptional_regulator Induces Conformational Change upregulation Upregulation of Efflux Pump Genes (e.g., qacA/B) tcs->upregulation Phosphorylation Cascade downregulation Downregulation of Porin Genes tcs->downregulation cell_envelope_mod Cell Envelope Modification tcs->cell_envelope_mod transcriptional_regulator->upregulation De-repression resistance Increased Resistance to this compound Iodide upregulation->resistance Increased Drug Efflux downregulation->resistance Decreased Drug Influx cell_envelope_mod->resistance Reduced Drug Binding

Caption: Signaling pathway for efflux pump-mediated resistance to QACs.

References

Technical Support Center: Enhancing the Stability of Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Please note that extensive searches for "Tibezonium" did not yield specific information regarding its formulation or stability. Therefore, this guide provides general principles and troubleshooting strategies applicable to enhancing the stability of many pharmaceutical formulations, which can be adapted once the specific physicochemical properties of your active pharmaceutical ingredient (API) are known.

Frequently Asked Questions (FAQs) - General Formulation Stability

Q1: What are the primary factors that affect the stability of a drug formulation?

The stability of a drug formulation is primarily influenced by a combination of environmental factors and the intrinsic properties of the active pharmaceutical ingredient (API) and excipients. Key factors include:

  • Temperature: Both high and low temperatures can accelerate degradation reactions or cause physical changes like precipitation.

  • pH: The pH of a solution can significantly impact the rate of hydrolysis and oxidation, two common degradation pathways.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Moisture: Water can act as a reactant in hydrolysis reactions, leading to the breakdown of the API.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly for sensitive functional groups.

  • Excipient Interactions: The inactive ingredients in a formulation can interact with the API, affecting its stability.

Q2: How can I identify the degradation pathway of my API?

Identifying the degradation pathway is a critical step in developing a stable formulation. This is typically achieved through forced degradation studies (also known as stress testing). In these studies, the drug substance or drug product is exposed to harsh conditions to accelerate degradation.

Forced degradation studies help to:

  • Identify potential degradation products.[1][2]

  • Determine the intrinsic stability of the molecule.[2]

  • Establish degradation pathways.[2]

  • Develop and validate stability-indicating analytical methods.[2]

Common stress conditions include acid/base hydrolysis, oxidation, heat, and light exposure.[2][3][4] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods can detect changes in the drug's quality over time.[3][5]

Q3: What are some common strategies to enhance the stability of a liquid formulation?

Several strategies can be employed to enhance the stability of a liquid formulation:

  • pH Adjustment: Using buffers to maintain the pH at which the API is most stable is a primary strategy.

  • Use of Antioxidants: For APIs susceptible to oxidation, adding antioxidants like ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be effective.

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can bind these ions and improve stability.

  • Protection from Light: Using amber-colored vials or secondary packaging can protect light-sensitive APIs from photolytic degradation.

  • Inert Atmosphere: Purging the headspace of the container with an inert gas like nitrogen or argon can prevent oxidative degradation.[6]

  • Solvent Selection: In some cases, using co-solvents or non-aqueous solvents can reduce hydrolytic degradation.

Q4: My solid formulation is showing signs of instability. What could be the cause?

Instability in solid formulations can manifest as changes in physical appearance, dissolution rate, or potency. Common causes include:

  • Hygroscopicity: The API or excipients may absorb moisture from the environment, which can lead to chemical degradation (e.g., hydrolysis) or changes in physical properties.

  • Polymorphic Conversion: The crystalline form of the API can change over time, which may affect its solubility, bioavailability, and stability.

  • API-Excipient Incompatibility: Chemical interactions between the API and excipients can lead to the formation of degradation products.

  • Photodegradation: Exposure to light can cause degradation, especially for APIs with chromophores that absorb in the UV-Vis range.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to troubleshooting common stability problems encountered during formulation development.

Issue 1: Rapid degradation of the API in a liquid formulation.

Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis 1. Conduct a pH-rate profile study to determine the pH of maximum stability. 2. Analyze for known hydrolytic degradants.1. Formulate with a buffer system to maintain the optimal pH. 2. Consider lyophilization or formulation as a powder for reconstitution. 3. Investigate the use of non-aqueous solvents.
Oxidation 1. Determine if degradation is accelerated in the presence of oxygen or light. 2. Analyze for oxidative degradants.1. Add antioxidants to the formulation. 2. Incorporate chelating agents to bind metal catalysts. 3. Manufacture and store the product under an inert atmosphere (e.g., nitrogen). 4. Use light-protective packaging.
Photodegradation 1. Expose the formulation to controlled light conditions (as per ICH Q1B guidelines) and monitor for degradation.1. Use amber or opaque primary packaging. 2. Utilize a light-blocking secondary container.

Issue 2: Changes in the physical appearance of a solid dosage form (e.g., color change, spotting).

Potential Cause Troubleshooting Steps Recommended Action
API-Excipient Incompatibility 1. Conduct binary mixture studies of the API with each excipient under stressed conditions (e.g., elevated temperature and humidity). 2. Analyze for the appearance of new peaks using a stability-indicating HPLC method.1. Replace the incompatible excipient with a more suitable alternative. 2. Consider creating a physical barrier between the API and the excipient (e.g., through granulation or coating).
Photodegradation 1. Compare samples stored in the dark versus those exposed to light.1. Incorporate a light-protective coating on the dosage form. 2. Use opaque or light-resistant packaging.
Moisture-related Degradation 1. Assess the hygroscopicity of the API and excipients. 2. Monitor for degradation at various humidity levels.1. Incorporate a desiccant into the packaging. 2. Use packaging with a high moisture barrier. 3. Consider adding a hydrophobic excipient to the formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Novel API

Objective: To identify the potential degradation pathways of a new API and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the API at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis:

    • Mix the API stock solution with an equal volume of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Mix the API stock solution with an equal volume of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the API stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Store the solid API in a stability chamber at 80°C for 48 hours.

    • Also, expose the API solution to 80°C for 48 hours.

    • At specified time points, prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose the solid API and the API solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • At the end of the exposure, prepare solutions for analysis.

  • Analysis:

    • Analyze all samples using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector.

    • The mobile phase and column should be chosen to achieve adequate separation of the parent API from all degradation products.

    • Assess peak purity to ensure that the parent peak is free from co-eluting degradants.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal Degradation (80°C) API->Thermal Photo Photolytic Degradation (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Identify Degradants & Establish Pathways HPLC->Data

Caption: Workflow for a forced degradation study.

Stability_Troubleshooting_Logic cluster_liquid Liquid Formulation cluster_solid Solid Formulation Start Instability Observed Formulation_Type Liquid or Solid Formulation? Start->Formulation_Type Liquid_Degradation_Type Suspected Degradation? Formulation_Type->Liquid_Degradation_Type Liquid Solid_Degradation_Type Suspected Cause? Formulation_Type->Solid_Degradation_Type Solid Hydrolysis Hydrolysis Liquid_Degradation_Type->Hydrolysis pH Dependent? Oxidation Oxidation Liquid_Degradation_Type->Oxidation Oxygen/Metal Sensitive? Photolysis_L Photolysis Liquid_Degradation_Type->Photolysis_L Light Sensitive? Action_pH Adjust pH, Use Buffers Hydrolysis->Action_pH Action_Antioxidant Add Antioxidants/Chelators Oxidation->Action_Antioxidant Action_Light_Protect_L Use Protective Packaging Photolysis_L->Action_Light_Protect_L Incompatibility Excipient Incompatibility Solid_Degradation_Type->Incompatibility Color Change? Moisture Moisture Uptake Solid_Degradation_Type->Moisture Hygroscopic? Photolysis_S Photolysis Solid_Degradation_Type->Photolysis_S Light Sensitive? Action_Excipient Change Excipient Incompatibility->Action_Excipient Action_Moisture Add Desiccant, Improve Packaging Moisture->Action_Moisture Action_Light_Protect_S Use Opaque Packaging/Coating Photolysis_S->Action_Light_Protect_S

Caption: Logic diagram for troubleshooting formulation instability.

References

Minimizing the effect of serum on Tibezonium's antimicrobial activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers working with Tibezonium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the impact of serum on the antimicrobial activity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound iodide is a topical antiseptic belonging to the quaternary ammonium compound class.[1] Its primary mechanism of action is the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[1][2] It is primarily used for infections in the mouth and throat.[3][4][5][6]

Q2: I'm observing reduced antimicrobial activity of this compound in my cell culture experiments containing serum. Why is this happening?

The presence of serum has been noted to cause a slight decrease in the antimicrobial properties of this compound.[7] This is a common phenomenon for many antimicrobial agents and is often attributed to the binding of the compound to serum proteins, primarily albumin. This binding reduces the concentration of the free, active drug available to interact with the microbes.

Q3: Is there a standard protocol to test the antimicrobial activity of this compound in the presence of serum?

Troubleshooting Guide: Minimizing Serum-Related Inhibition of this compound Activity

This guide provides solutions to common issues encountered when working with this compound in the presence of serum.

Issue 1: Significant Decrease in this compound's Apparent Potency (Higher MIC values) in Serum-Containing Media
  • Potential Cause: High percentage of serum in the assay medium leading to excessive protein binding of this compound.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your experimental design permits, decrease the concentration of serum in your culture medium.

    • Use Heat-Inactivated Serum: Heat inactivation (typically 56°C for 30 minutes) can denature some serum proteins, which may reduce the binding of this compound.

    • Incorporate a Serum-Free Pre-incubation Step: Before exposing the microbes to the serum-containing medium, pre-incubate them with this compound in a serum-free buffer for a short period. This allows the compound to interact with the microbial cells before significant protein binding can occur.

Issue 2: Inconsistent and Non-Reproducible Results in Serum-Based Assays
  • Potential Cause: Variability in serum batches and experimental conditions.

  • Troubleshooting Steps:

    • Standardize Serum Source and Lot: Use a single lot of serum for a complete set of experiments to ensure consistency.

    • Control pH and Temperature: Ensure that the pH and temperature of your assay medium are tightly controlled, as these factors can influence drug-protein binding.

    • Optimize Inoculum Density: A high bacterial inoculum may deplete the available free this compound more quickly in the presence of serum. Standardize your inoculum preparation and concentration.

Quantitative Data Summary

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus, illustrating the potential impact of serum. Note: This data is for illustrative purposes to demonstrate the expected trend, as specific quantitative data for this compound serum inhibition is not extensively published.

ConditionThis compound MIC (µg/mL)
Mueller-Hinton Broth (MHB)1
MHB + 10% Fetal Bovine Serum2-4
MHB + 50% Fetal Bovine Serum8-16

Experimental Protocols

Protocol 1: Broth Microdilution Assay to Determine this compound MIC in the Presence of Serum

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound iodide stock solution

  • Mueller-Hinton Broth (MHB)

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Prepare Serum-Containing Medium: Prepare the final assay medium by supplementing MHB with the desired concentration of heat-inactivated FBS (e.g., 10%, 25%, 50%).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the serum-supplemented medium.

  • Controls:

    • Growth Control: Wells containing only the serum-supplemented medium and the bacterial inoculum.

    • Sterility Control: Wells containing only the serum-supplemented medium.

    • Serum Control: Wells containing the serum-supplemented medium, bacterial inoculum, but no this compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Serial Dilutions D Inoculate Microtiter Plate A->D B Prepare Bacterial Inoculum B->D C Prepare Serum-Containing Growth Medium C->D E Incubate at 37°C for 18-24h D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound in the presence of serum.

Logical_Relationship This compound This compound Freethis compound Free this compound (Active) This compound->Freethis compound SerumProteins Serum Proteins (e.g., Albumin) Boundthis compound Protein-Bound this compound (Inactive) SerumProteins->Boundthis compound Sequestration Freethis compound->SerumProteins Binding Microbe Microbial Cell Freethis compound->Microbe Interaction AntimicrobialActivity Antimicrobial Activity Microbe->AntimicrobialActivity Leads to

Caption: The interaction between this compound, serum proteins, and microbial cells, illustrating the reduction in active compound.

References

Technical Support Center: Tibezonium Iodide Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for evaluating the efficacy of Tibezonium Iodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound Iodide and what is its primary mechanism of action?

This compound Iodide is a quaternary ammonium compound that functions as an antiseptic and local anesthetic.[1][2][3] Its primary antiseptic mechanism involves the disruption of microbial cell membranes, leading to the inhibition of growth or death of pathogenic microorganisms.[1][2] As a local anesthetic, it blocks sodium channels in neuronal cell membranes, which prevents the transmission of nerve impulses and results in a numbing sensation.[1]

Q2: What is the known antimicrobial spectrum of this compound Iodide?

This compound Iodide demonstrates good bacteriostatic and bactericidal activity against Gram-positive bacteria, with particularly high efficacy against S. aureus and S. pyogenes, showing Minimum Inhibitory Concentration (MIC) values of ≤1 μg/mL.[4] It is also effective against some fungi.[1][3]

Q3: What are the common applications of this compound Iodide?

Due to its antiseptic and local anesthetic properties, this compound Iodide is frequently used in topical formulations such as lozenges and throat sprays to treat and alleviate the symptoms of mouth and throat infections, including sore throat, pharyngitis, and gingivitis.[1][5]

Q4: Are there any known factors that can influence the efficacy of this compound Iodide?

Yes, the bactericidal activity of this compound Iodide against certain strains like S. aureus and S. pyogenes has been shown to increase with a higher pH, with improved efficacy observed as the pH rises from 6.5-7.0 to 8.0-8.5.[4] The presence of organic matter may also impact its effectiveness, potentially requiring longer contact times.[6]

Q5: What are the potential side effects or safety considerations when handling this compound Iodide?

Common side effects from topical use can include mild irritation, a burning sensation, or a metallic taste in the mouth.[7] As it contains iodine, there is a potential for interference with thyroid function tests, and it should be used with caution in individuals with thyroid disorders.[1] For laboratory use, appropriate personal protective equipment should be worn, and institutional safety guidelines for handling chemical compounds should be followed.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) Results

  • Q: My MIC and MBC values for this compound Iodide vary significantly between experimental repeats. What could be the cause?

    • A: Inconsistent results in MIC/MBC assays can stem from several factors:

      • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. Variability in the starting number of bacteria will directly impact the concentration of this compound Iodide required for inhibition or killing.

      • pH of Media: The efficacy of this compound Iodide can be pH-dependent.[4] Verify that the pH of your culture media is consistent across all experiments. Buffer the media if necessary.

      • Compound Stability: Prepare fresh stock solutions of this compound Iodide for each experiment. As a quaternary ammonium compound, its stability in solution over time, especially at different temperatures and light conditions, should be considered.

      • Incubation Conditions: Ensure consistent incubation times and temperatures, as these can affect bacterial growth rates and the apparent efficacy of the compound.

Issue 2: Contamination in Cell Cultures During Cytotoxicity Assays

  • Q: I am observing microbial contamination in my cell culture plates when performing cytotoxicity assays with this compound Iodide. How can I prevent this?

    • A: Given that you are working with a potent antiseptic, the contamination is likely introduced during the experimental setup.

      • Aseptic Technique: Re-evaluate your aseptic technique. Ensure all media, reagents, and equipment are sterile. Work in a certified biological safety cabinet.

      • Stock Solution Sterility: Filter-sterilize your this compound Iodide stock solution using a 0.22 µm filter before adding it to your cell culture media. This will eliminate any potential microbial contamination in the stock solution itself.

      • Water Bath Contamination: If a water bath is used for warming media, ensure it is regularly cleaned and treated with a biocide to prevent it from becoming a source of contamination.

Issue 3: High Background in Cell Viability/Cytotoxicity Assays

  • Q: My negative control (untreated cells) in a cytotoxicity assay (e.g., MTT, LDH release) shows high levels of cell death. What could be the problem?

    • A: High background cytotoxicity can obscure the true effect of this compound Iodide.

      • Cell Seeding Density: Plating cells at too high or too low a density can lead to cell death due to nutrient depletion or lack of cell-to-cell contact. Optimize your seeding density for the specific cell line and assay duration.

      • Reagent Toxicity: Some assay reagents themselves can be cytotoxic. Ensure that reagents like MTT or lysis buffers in LDH assays are not incubated with the cells for longer than the recommended time.

      • Solvent Effects: If using a solvent (e.g., DMSO) to dissolve this compound Iodide, ensure the final concentration in the culture medium is non-toxic to your cells. Run a solvent-only control to verify this.

      • Cell Health: Ensure you are using healthy, actively dividing cells. Cells that are overgrown or have been passaged too many times may have reduced viability.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Iodide against Common Pathogens.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213≤1.02.0
Streptococcus pyogenesATCC 19615≤1.01.5
Escherichia coliATCC 259223264
Pseudomonas aeruginosaATCC 2785364128
Candida albicansATCC 90028816

Note: The data presented in this table is illustrative and compiled from typical results for similar compounds. Actual values should be determined experimentally.

Table 2: In Vitro Cytotoxicity of this compound Iodide on Human Gingival Fibroblasts (HGFs).

Concentration (µg/mL)Cell Viability (%) (MTT Assay)LDH Release (% of Max)
0 (Control)1005
1987
109215
506545
1003085
200598

Note: The data presented in this table is for illustrative purposes. The cytotoxic profile of this compound Iodide should be experimentally determined for the specific cell line of interest.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard broth microdilution methods.[8]

  • Preparation of this compound Iodide Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound Iodide in sterile deionized water.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, inoculate a single colony of the test microorganism into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Broth Microdilution Assay:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound Iodide stock solution to the first well of each row to be tested and perform a 2-fold serial dilution across the plate.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound Iodide that completely inhibits visible bacterial growth.[9]

  • MBC Determination:

    • From each well that shows no visible growth, plate 10 µL onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).[9][10]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing cell viability based on mitochondrial metabolic activity.[11]

  • Cell Seeding:

    • Seed a 96-well plate with the target cell line (e.g., Human Gingival Fibroblasts) at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment with this compound Iodide:

    • Prepare serial dilutions of this compound Iodide in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the this compound Iodide dilutions to the respective wells.

    • Include untreated control wells (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO₂.

    • During this time, viable cells will reduce the yellow MTT to a purple formazan product.[11]

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

G cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption & Permeability Increase Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Membrane_Proteins->Disruption Denaturation This compound This compound Iodide (Quaternary Ammonium Cation) This compound->Lipid_Bilayer Intercalates into Leakage Leakage of Cellular Contents (Ions, Metabolites) Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of this compound Iodide's antimicrobial action.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Plate_Setup Dispense Drug Dilutions & Inoculum into 96-Well Plate Inoculum->Plate_Setup Drug_Dilution Prepare Serial Dilutions of this compound Iodide Drug_Dilution->Plate_Setup Incubation Incubate Plate (37°C, 18-24h) Plate_Setup->Incubation MIC_Read Read Plate for Visible Growth (Determine MIC) Incubation->MIC_Read MBC_Plate Plate onto Agar from Clear Wells MIC_Read->MBC_Plate MBC_Incubate Incubate Agar Plates (37°C, 24h) MBC_Plate->MBC_Incubate MBC_Read Count Colonies (Determine MBC) MBC_Incubate->MBC_Read

Caption: Experimental workflow for MIC and MBC determination.

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition Seed_Cells Seed Cells in 96-Well Plate Attach Incubate 24h for Attachment Seed_Cells->Attach Treat Treat Cells with This compound Iodide Attach->Treat Incubate_Treat Incubate for Exposure Time Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calculate Calculate % Viability vs. Control Read_Abs->Calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

References

Validation & Comparative

Comparative Analysis of Tibezonium Iodide's Antimicrobial Efficacy: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tibezonium iodide is a quaternary ammonium compound with recognized antiseptic properties, primarily utilized for topical applications in the oropharyngeal region to manage and prevent local infections.[1][2][3][4] Its mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis and death, a characteristic feature of this class of antimicrobial agents.[1][2] While its efficacy in vitro is documented, a comprehensive understanding of its performance within a living organism (in vivo) is crucial for drug development and clinical positioning.

This guide provides a comparative framework for evaluating the in vivo antimicrobial activity of this compound iodide. Due to a notable scarcity of publicly available in vivo studies directly comparing this compound iodide with other antimicrobial agents, this document will present available in vitro data and a standardized, detailed protocol for a murine wound infection model. This proposed methodology offers a robust template for researchers to conduct such comparative efficacy studies.

Mechanism of Action: A Cellular Perspective

This compound iodide's primary antimicrobial effect is achieved through its interaction with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. This binding disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The iodide component is also thought to contribute to the overall antimicrobial effect.[1]

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PL Phospholipids Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) PL->Leakage Membrane Disruption & Permeabilization Prot Membrane Proteins Prot->Leakage TBZ This compound Iodide TBZ->PL Electrostatic Interaction TBZ->Prot Binding Lysis Cell Lysis & Death Leakage->Lysis cluster_prep Preparation cluster_procedure Infection & Treatment cluster_analysis Endpoint Analysis (at 72h) Acclimate Animal Acclimatization (BALB/c Mice) Anesthetize Anesthetize & Shave Dorsum Acclimate->Anesthetize Inoculum MRSA Inoculum Preparation (10^8 CFU/10µL) Infect Inoculate Wound with MRSA Inoculum->Infect Wound Create 6-mm Dermal Wound Anesthetize->Wound Wound->Infect Group Group Assignment (Vehicle, this compound, Positive Control) Infect->Group Treat Topical Treatment Application (2h, 12h, 24h, 36h, 48h, 60h) Group->Treat Euthanize Euthanasia Treat->Euthanize Excise Excise Wound Tissue (8-mm punch) Euthanize->Excise Homogenize Weigh & Homogenize Tissue in PBS Excise->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Count Incubate & Enumerate CFU/gram of Tissue Plate->Count Stats Statistical Analysis (log10 transformation, ANOVA) Count->Stats

References

A Comparative Analysis of Tibezonium Iodide and Chlorhexidine for Oral Bacteria Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of effective oral antimicrobial agents, a comprehensive comparison between the established antiseptic chlorhexidine and the lesser-known tibezonium iodide reveals distinct profiles in terms of their efficacy, mechanisms of action, and available clinical data. This guide provides an objective analysis for researchers, scientists, and drug development professionals, synthesizing available experimental data to inform future research and development in oral healthcare.

Executive Summary

Chlorhexidine remains the gold standard in oral antiseptics, supported by a wealth of clinical evidence demonstrating its broad-spectrum efficacy and substantivity in the oral cavity. This compound iodide, a quaternary ammonium compound, also exhibits potent antibacterial activity, particularly against Gram-positive bacteria. However, a direct, comprehensive comparison in clinical settings is notably absent in the current body of scientific literature. This report collates available in vitro data and mechanistic insights to provide a comparative overview.

Mechanism of Action

Both this compound iodide and chlorhexidine exert their antimicrobial effects through the disruption of bacterial cell membranes, though their specific interactions differ.

This compound Iodide: As a quaternary ammonium compound, this compound iodide's primary mechanism involves the disruption of the bacterial cell membrane's integrity. The positively charged nitrogen atom in its structure is drawn to the negatively charged components of the bacterial cell envelope. This interaction leads to a breakdown of the membrane's barrier function, resulting in the leakage of essential intracellular components and ultimately, cell death.[1][2]

Chlorhexidine: Chlorhexidine's mechanism is concentration-dependent. At lower concentrations, it is bacteriostatic, increasing the permeability of the bacterial cell membrane and causing the leakage of low molecular weight substances like potassium and phosphorus. At higher concentrations, chlorhexidine is bactericidal, causing the precipitation of cytoplasmic contents and leading to cell lysis.[3][4] Its cationic nature allows it to bind to negatively charged surfaces in the mouth, such as the tooth pellicle and mucous membranes, providing a sustained release and prolonged antimicrobial effect known as substantivity.[5]

Below is a diagram illustrating the proposed mechanisms of action for both compounds.

G cluster_this compound This compound Iodide cluster_chlorhexidine Chlorhexidine This compound This compound Iodide (Quaternary Ammonium Compound) bacterial_cell_membrane_t Bacterial Cell Membrane (Negatively Charged) This compound->bacterial_cell_membrane_t Electrostatic Interaction disruption_t Membrane Disruption bacterial_cell_membrane_t->disruption_t leakage_t Leakage of Cytoplasmic Contents disruption_t->leakage_t cell_death_t Bacterial Cell Death leakage_t->cell_death_t chlorhexidine Chlorhexidine (Cationic Bisbiguanide) bacterial_cell_membrane_c Bacterial Cell Membrane (Negatively Charged) chlorhexidine->bacterial_cell_membrane_c Adsorption low_conc Low Concentration (Bacteriostatic) bacterial_cell_membrane_c->low_conc high_conc High Concentration (Bactericidal) bacterial_cell_membrane_c->high_conc permeability_increase Increased Membrane Permeability low_conc->permeability_increase precipitation Cytoplasmic Precipitation high_conc->precipitation leakage_c Leakage of K+ and Phosphorus permeability_increase->leakage_c growth_inhibition Inhibition of Growth leakage_c->growth_inhibition cell_lysis Cell Lysis precipitation->cell_lysis cell_death_c Bacterial Cell Death cell_lysis->cell_death_c

Caption: Mechanisms of action for this compound Iodide and Chlorhexidine.

Quantitative Data: In Vitro Efficacy

Direct comparative in vitro studies are scarce. However, by compiling data from various sources, an indirect comparison of their antimicrobial activity against key oral pathogens can be made. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

MicroorganismThis compound Iodide MIC (µg/mL)Chlorhexidine MIC (µg/mL)
Staphylococcus aureus≤1[6]1 - 4
Streptococcus pyogenes≤1[6]0.5 - 4
Streptococcus mutansNot available1 - 2
Porphyromonas gingivalisNot available8 - 16
Fusobacterium nucleatumNot available4 - 16

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental protocols.

Experimental Protocols

To facilitate the replication and validation of findings, detailed experimental protocols are crucial. Below are generalized workflows for determining in vitro antimicrobial efficacy and for conducting a clinical trial on an oral antiseptic mouthwash.

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

A standardized method for determining the MIC of an antimicrobial agent against bacteria is the broth microdilution method.

G start Start prepare_bacterial_suspension Prepare standardized bacterial suspension (e.g., 0.5 McFarland) start->prepare_bacterial_suspension inoculate Inoculate each well with the bacterial suspension prepare_bacterial_suspension->inoculate serial_dilution Perform serial two-fold dilutions of the antimicrobial agent in microtiter plate wells serial_dilution->inoculate incubate Incubate the microtiter plate (e.g., 37°C for 24 hours) inoculate->incubate read_results Visually inspect for turbidity to determine the MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination via broth microdilution.

Clinical Trial Protocol for an Oral Antiseptic Mouthwash

A randomized controlled trial is the gold standard for evaluating the clinical efficacy of a mouthwash.

G start Start screening Screen and recruit eligible participants (e.g., based on plaque and gingivitis scores) start->screening baseline Baseline data collection: - Plaque Index (PI) - Gingival Index (GI) - Saliva/plaque samples for bacterial counts screening->baseline randomization Randomize participants into groups: - Test mouthwash - Placebo/Control mouthwash baseline->randomization intervention Instruct participants on the use of the assigned mouthwash for a specified period (e.g., 2-4 weeks) randomization->intervention follow_up Follow-up visits for data collection (e.g., at 2 and 4 weeks) intervention->follow_up final_analysis Analyze data for changes in PI, GI, and bacterial counts between groups follow_up->final_analysis end End final_analysis->end

Caption: Generalized workflow for a clinical trial of an oral antiseptic mouthwash.

Discussion and Future Directions

While both this compound iodide and chlorhexidine demonstrate antimicrobial properties relevant to oral health, the existing body of research is heavily skewed towards chlorhexidine. The limited data on this compound iodide, primarily from in vitro studies, suggests its potential, particularly against Gram-positive bacteria. However, to establish its clinical utility and to draw definitive comparisons with chlorhexidine, further research is imperative.

Future studies should include:

  • Direct comparative in vitro studies: Head-to-head comparisons of the MIC, Minimum Bactericidal Concentration (MBC), and time-kill kinetics of this compound iodide and chlorhexidine against a comprehensive panel of oral pathogens, including those associated with caries, gingivitis, and periodontitis.

  • Biofilm studies: Evaluation of the efficacy of both agents against oral biofilms, which are more representative of the in vivo situation than planktonic bacteria.

  • Clinical trials: Randomized controlled trials comparing the effects of this compound iodide and chlorhexidine mouthwashes on plaque accumulation, gingival inflammation, and oral bacterial loads in human subjects.

  • Safety and tolerability studies: Assessment of the side-effect profiles of this compound iodide, including tooth staining, taste disturbance, and effects on the oral mucosa, in comparison to chlorhexidine.

References

A Framework for Assessing the Reproducibility of Tibezonium Iodide Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the reproducibility of antimicrobial susceptibility testing (AST) for Tibezonium iodide. Given the limited publicly available data on standardized testing for this specific compound, this document outlines established methodologies and best practices for assessing the reliability of susceptibility results. The experimental data presented herein is illustrative, designed to model the expected outcomes of rigorous intra- and inter-laboratory reproducibility studies.

Introduction to Reproducibility in Antimicrobial Susceptibility Testing

This compound iodide is a quaternary ammonium compound with antiseptic properties used for oropharyngeal applications.[1][2][3] Accurate and reproducible susceptibility testing is crucial for determining its spectrum of activity and for the development of new therapeutic applications.[4] The reproducibility of AST results ensures that data generated across different laboratories and at different times are comparable and reliable.[4][5][6][7] Key methodologies for AST include broth dilution, agar dilution, and disk diffusion, each with its own advantages and potential for variability.[8][9]

Experimental Protocols

Detailed below are standardized protocols that can be adapted for assessing the reproducibility of this compound iodide susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][10]

  • Preparation of this compound Iodide Stock Solution: Dissolve this compound iodide in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense serial twofold dilutions of the this compound iodide stock solution into 96-well microtiter plates containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound iodide at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.[9][10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism as described for broth microdilution.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

  • Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a standardized concentration of this compound iodide. Aseptically apply the disks to the surface of the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

Reproducibility Study Design
  • Intra-laboratory Reproducibility (Repeatability): One laboratory performs the same susceptibility test multiple times (e.g., on three different days) using the same protocol, reagents, and bacterial strains.

  • Inter-laboratory Reproducibility: Multiple laboratories (e.g., three or more) test the same bacterial strains against this compound iodide using a harmonized protocol. The results are then compared to assess the level of agreement between laboratories.[6][7]

Data Presentation: Illustrative Reproducibility of this compound Iodide Susceptibility Testing

The following tables present hypothetical data to demonstrate how the results of reproducibility studies for this compound iodide susceptibility testing would be summarized.

Table 1: Intra-laboratory Reproducibility of this compound Iodide MIC (µg/mL) against Quality Control Strains

Quality Control StrainDay 1 MICDay 2 MICDay 3 MICModal MIC% Agreement within ±1 Dilution
S. aureus ATCC 292132422100%
E. coli ATCC 2592288168100%
P. aeruginosa ATCC 2785316323232100%

Table 2: Inter-laboratory Reproducibility of this compound Iodide MIC (µg/mL) against S. aureus ATCC 29213

LaboratoryRun 1 MICRun 2 MICRun 3 MICModal MIC
Laboratory A2422
Laboratory B2222
Laboratory C4244
Overall Modal MIC 2
% Agreement within ±1 Dilution 100%

Table 3: Inter-laboratory Reproducibility of this compound Iodide Disk Diffusion (Zone Diameter in mm) against E. coli ATCC 25922

LaboratoryRun 1 Zone (mm)Run 2 Zone (mm)Run 3 Zone (mm)Mean Zone (mm)Std. Deviation
Laboratory A18191818.30.58
Laboratory B17181717.30.58
Laboratory C19201919.30.58
Overall Mean Zone (mm) 18.3
Overall Standard Deviation 0.87

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for antimicrobial susceptibility testing and for conducting a reproducibility study.

AST_Workflow cluster_broth cluster_disk start Start: Isolate Pure Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum broth_dilution Broth Dilution Method prep_inoculum->broth_dilution disk_diffusion Disk Diffusion Method prep_inoculum->disk_diffusion prep_plates Prepare Serial Dilutions of this compound Iodide broth_dilution->prep_plates inoculate_broth Inoculate Microtiter Plate prep_plates->inoculate_broth incubate_broth Incubate 18-24h at 35°C inoculate_broth->incubate_broth read_mic Determine MIC incubate_broth->read_mic inoculate_agar Inoculate MHA Plate disk_diffusion->inoculate_agar apply_disks Apply this compound Iodide Disks inoculate_agar->apply_disks incubate_agar Incubate 18-24h at 35°C apply_disks->incubate_agar measure_zone Measure Zone of Inhibition incubate_agar->measure_zone

Caption: General workflow for antimicrobial susceptibility testing.

Reproducibility_Workflow start Start: Define Harmonized Protocol distribute Distribute Protocol, Strains, and this compound Iodide start->distribute intra_lab Intra-laboratory Study (Repeatability) distribute->intra_lab inter_lab Inter-laboratory Study (Reproducibility) distribute->inter_lab lab_a_intra Lab A: Multiple Runs intra_lab->lab_a_intra analyze_intra Analyze Intra-lab Variation lab_a_intra->analyze_intra compile_data Compile Data from All Labs analyze_intra->compile_data lab_a_inter Lab A: Single Dataset inter_lab->lab_a_inter lab_b_inter Lab B: Single Dataset inter_lab->lab_b_inter lab_c_inter Lab C: Single Dataset inter_lab->lab_c_inter lab_a_inter->compile_data lab_b_inter->compile_data lab_c_inter->compile_data analyze_inter Analyze Inter-lab Variation (% Agreement, Std. Dev.) compile_data->analyze_inter report Generate Reproducibility Report analyze_inter->report

References

Validating the Clinical Effectiveness of Tibezonium Iodide in Stomatology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical effectiveness of tibezonium iodide in stomatology, juxtaposed with commonly used oral antiseptics such as chlorhexidine, povidone-iodine, and essential oil formulations. Due to a notable scarcity of recent, in-depth clinical research on this compound iodide for oral health applications, this comparison relies on the limited available data for this compound iodide and more extensive research on the alternative agents.

Overview of this compound Iodide and Alternatives

This compound iodide is a quaternary ammonium compound with antiseptic and local anesthetic properties.[1] It is indicated for the treatment of sore throat, pharyngitis, and minor throat irritations, and has been studied for its potential in preventing mouth infections.[1][2] Its primary mechanism of action is the disruption of microbial cell membranes.[1]

Commonly used alternatives in stomatology include:

  • Chlorhexidine (CHX): Widely regarded as the gold standard for anti-plaque and anti-gingivitis agents, chlorhexidine is a broad-spectrum antiseptic with high substantivity in the oral cavity.

  • Povidone-Iodine (PVP-I): A complex of iodine and povidone, this agent has broad-spectrum antimicrobial activity against bacteria, viruses, and fungi.[3]

  • Essential Oils (EO): Formulations containing a combination of essential oils, such as thymol, eucalyptol, menthol, and methyl salicylate, have demonstrated anti-plaque and anti-gingivitis effects.

Comparative Efficacy: A Review of the Evidence

A singular clinico-experimental study from 1976 evaluated this compound iodide's efficacy in stomatology. The study reported a statistically significant reduction in the bacterial count in saliva following administration.[2] In patients with marginal paradentitis and other oral conditions, treatment with this compound iodide tablets resulted in satisfactory or almost satisfactory outcomes in 73.5% of cases.[2] When administered as a chewing gum for similar conditions, a 77% satisfactory or almost satisfactory result was observed.[2] The study highlighted its particular effectiveness in marginal paradentitis and piorrhoic paradontosis.[2]

Due to the lack of recent and direct comparative clinical trials involving this compound iodide for key stomatological indicators like plaque and gingivitis indices, a direct data comparison is challenging. The following tables summarize available data for alternative agents to provide a benchmark for potential future studies on this compound iodide.

Data Presentation: Antimicrobial and Clinical Efficacy

Table 1: In Vitro Antimicrobial Activity of Oral Antiseptics

Active AgentTarget MicroorganismsConcentrationExposure TimeOutcomeReference
This compound Iodide Gram-positive strains (e.g., S. aureus, S. pyogenes)5-10 µg/mL15-30 minGood bacteriostatic and bactericidal activity[1]
Chlorhexidine Gluconate Salivary aerobes and anaerobes0.2%Single rinseGreater and more sustained reduction in bacterial counts (up to 7 hours) compared to povidone-iodine[4]
Povidone-Iodine Salivary aerobes and anaerobes1%Single rinseImmediate reduction in bacterial counts, returning to normal levels by 1 hour[4]
Molecular Iodine Subgingival biofilm bacteria from severe periodontitis patients150 ppm (iClean®)60 secondsSignificant reduction in total viable bacterial counts[5][6]

Table 2: Clinical Efficacy of Oral Antiseptics in Plaque and Gingivitis Reduction (Representative Studies)

Active AgentStudy DurationKey Clinical ParametersResultsReference
Chlorhexidine Gluconate (0.12%) 6 monthsPlaque Index (PI), Gingival Index (GI)Significant reduction in both PI and GI compared to placebo.[7]
Povidone-Iodine (1%) 4 weeksPapillary Bleeding Index, Probing DepthUsed as an adjunct to SRP, showed statistically significant reductions in these parameters.[3]
Essential Oils 6 monthsPlaque Index (PI), Gingival Index (GI)Statistically significant reductions in PI and GI compared to a control rinse.[8]

Experimental Protocols

Detailed experimental protocols for the 1976 study on this compound iodide are not available in the published abstract.[2] However, standardized methodologies are crucial for validating the clinical effectiveness of any oral antiseptic. Below are generalized protocols for key experiments in this field.

In Vitro Antimicrobial Efficacy Testing (Agar Diffusion Method)
  • Microorganism Preparation: Cultures of relevant oral pathogens (e.g., Streptococcus mutans, Porphyromonas gingivalis) are grown in appropriate liquid media.

  • Inoculation: A standardized suspension of the microorganism is uniformly spread onto the surface of an agar plate.

  • Application of Test Agent: Sterile paper discs impregnated with a known concentration of the test antiseptic (e.g., this compound iodide solution) are placed on the agar surface.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

  • Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured. A larger zone indicates greater antimicrobial activity.

Clinical Trial for Plaque and Gingivitis Reduction
  • Participant Selection: A cohort of participants with a baseline level of plaque and gingivitis is recruited. Exclusion criteria typically include the use of antibiotics or other antimicrobial mouthrinses in the preceding months, and the presence of advanced periodontal disease.

  • Baseline Assessment: Plaque Index (e.g., Turesky modification of the Quigley-Hein Index) and Gingival Index (e.g., Löe and Silness Gingival Index) are recorded for all participants.

  • Randomization: Participants are randomly assigned to different treatment groups (e.g., this compound iodide mouthrinse, chlorhexidine mouthrinse, placebo rinse).

  • Intervention: Participants are instructed to use the assigned mouthrinse for a specified duration (e.g., twice daily for 4 weeks) in addition to their regular oral hygiene routine.

  • Follow-up Assessments: Plaque and Gingival Indices are reassessed at predefined intervals (e.g., 2 weeks and 4 weeks).

  • Statistical Analysis: The changes in plaque and gingivitis scores from baseline are compared between the treatment groups to determine the efficacy of the test agent.

Mechanism of Action and Signaling Pathways

This compound iodide, as a quaternary ammonium compound, primarily exerts its antimicrobial effect through the disruption of the bacterial cell membrane. This mechanism is generally understood to involve the following steps:

  • Adsorption and Penetration: The positively charged quaternary ammonium head of the this compound iodide molecule is attracted to the negatively charged components of the bacterial cell wall.

  • Membrane Disruption: The lipophilic tail of the molecule penetrates the lipid bilayer of the cell membrane, leading to disorganization and increased permeability.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites.

  • Enzyme Inhibition and Protein Denaturation: The agent can also interfere with the function of membrane-bound enzymes and other proteins, further disrupting cellular processes.

  • Cell Lysis: Ultimately, the extensive damage to the cell membrane leads to cell lysis and death.

The local anesthetic effect of this compound iodide is attributed to the blockade of sodium channels in neuronal cell membranes, which prevents the transmission of nerve impulses.[1]

Mandatory Visualizations

Experimental_Workflow_Antimicrobial_Efficacy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_micro Microorganism Culture inoculation Inoculate Agar Plate prep_micro->inoculation prep_agent Prepare Test Agent (this compound Iodide) application Apply Impregnated Discs prep_agent->application inoculation->application incubation Incubate Plates application->incubation measurement Measure Zone of Inhibition incubation->measurement comparison Compare with Controls measurement->comparison

Workflow for In Vitro Antimicrobial Efficacy Testing.

Signaling_Pathway_Quaternary_Ammonium_Compound cluster_bacterium Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane cell_wall->cell_membrane Penetration disruption Membrane Disruption cell_membrane->disruption cytoplasm Cytoplasm qac This compound Iodide (Quaternary Ammonium Compound) qac->cell_wall Adsorption leakage Leakage of Intracellular Components disruption->leakage lysis Cell Lysis leakage->lysis

Mechanism of Action of this compound Iodide on Bacteria.

Conclusion and Future Directions

This compound iodide has demonstrated antimicrobial properties and some clinical utility in historical studies for certain oral conditions.[2] However, to validate its clinical effectiveness in contemporary stomatology, particularly as a viable alternative to established agents like chlorhexidine and povidone-iodine, rigorous and well-documented research is imperative.

Future studies should focus on:

  • Direct Comparative Clinical Trials: Randomized controlled trials comparing this compound iodide mouthrinses with chlorhexidine, povidone-iodine, and essential oil formulations for the reduction of dental plaque and gingivitis are essential.

  • In-Depth Microbiological Studies: Investigations into the in vitro and in vivo antimicrobial spectrum of this compound iodide against a broad range of oral pathogens, including those associated with periodontitis and caries, are needed.

  • Safety and Tolerability Profiles: Long-term studies are required to establish the safety profile of regular this compound iodide use, including its potential for tooth staining, taste alteration, and effects on the oral microbiome.

Without such data, the position of this compound iodide in the armamentarium of oral antiseptics for stomatological applications remains to be definitively established.

References

Unraveling the Multifaceted Mechanism of Tibezonium Iodide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive cross-validation of the mechanism of action of Tibezonium iodide, a multifaceted antiseptic compound. Through a comparative analysis with established alternatives, Chlorhexidine and Benzydamine hydrochloride, this document elucidates the distinctive and overlapping therapeutic actions of these compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate complex signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying molecular interactions.

Introduction to this compound Iodide and its Therapeutic Multifunctionality

This compound iodide is a quaternary ammonium compound recognized for its broad-spectrum antimicrobial, local anesthetic, anti-inflammatory, and mucolytic properties.[1] This unique combination of activities makes it a versatile agent, particularly in the management of oropharyngeal conditions such as sore throat, pharyngitis, and other infections of the mouth and throat.[2] Its therapeutic efficacy stems from its ability to simultaneously address the microbial, sensory, inflammatory, and physical aspects of these conditions.

Comparative Analysis of Antimicrobial Mechanisms and Efficacy

The primary antimicrobial action of this compound iodide, characteristic of quaternary ammonium compounds, involves the disruption of bacterial cell membranes.[1][2][3][4] This leads to the leakage of intracellular components and ultimately, cell death. This mechanism is compared with that of Chlorhexidine, another cationic antiseptic that binds to and disrupts bacterial cell walls, and Benzydamine hydrochloride, which also exhibits antimicrobial properties.[5]

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) against Streptococcus pyogenes
CompoundMIC (µg/mL)Reference(s)
This compound iodide≤1[6]
Chlorhexidine2.0 (MIC90)[7]
Benzydamine hydrochloride256–640[1]

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Comparison of Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus
CompoundMIC (µg/mL)Reference(s)
This compound iodide≤1[6]
Povidone-Iodine5000[8]
ChlorhexidineVaries[9]

Elucidation of Local Anesthetic, Anti-inflammatory, and Mucolytic Mechanisms

Beyond its antimicrobial effects, this compound iodide exhibits several other clinically relevant actions.

Local Anesthetic Action: Sodium Channel Blockade

This compound iodide provides symptomatic relief from sore throat pain through its local anesthetic properties. This is achieved by blocking sodium channels in nerve cell membranes, which inhibits the initiation and propagation of pain signals.[2]

Anti-inflammatory Action: Putative Inhibition of the NF-κB Pathway

While the precise signaling pathway for this compound iodide's anti-inflammatory effect is not fully elucidated, evidence from studies on other quaternary ammonium compounds suggests a potential role in modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12][13] The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines.[14][15][16][17] By inhibiting this pathway, this compound iodide may reduce the production of inflammatory mediators, thereby alleviating inflammation.

Mucolytic Action: Reduction of Mucus Viscosity

This compound iodide also functions as a mucolytic agent, aiding in the clearance of respiratory secretions by reducing the viscosity of mucus.[1] This action is particularly beneficial in conditions characterized by thick, tenacious mucus.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To visually represent the complex mechanisms discussed, the following diagrams have been generated using the DOT language for Graphviz.

antimicrobial_mechanism cluster_this compound This compound Iodide cluster_chlorhexidine Chlorhexidine This compound This compound Iodide (Quaternary Ammonium Compound) Membrane Bacterial Cell Membrane (Negatively Charged) This compound->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Chlorhexidine Chlorhexidine (Cationic Bisbiguanide) CellWall Bacterial Cell Wall (Negatively Charged) Chlorhexidine->CellWall Binding WallDisruption Cell Wall Disruption & Membrane Damage CellWall->WallDisruption WallDisruption->Leakage local_anesthetic_mechanism This compound This compound Iodide NaChannel Voltage-gated Sodium Channel (in Nerve Cell Membrane) This compound->NaChannel Binds to Block Channel Blockade NaChannel->Block NoInflux Inhibition of Sodium Ion Influx Block->NoInflux NoAP Prevention of Action Potential Propagation NoInflux->NoAP NoPain Analgesic Effect (Pain Relief) NoAP->NoPain anti_inflammatory_pathway Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->NFkB_p65_p50 Releases NFkB_IkB->IkB Releases GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Initiates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) GeneTranscription->Cytokines This compound This compound Iodide This compound->IKK Putative Inhibition experimental_workflow_mic start Start prep_bacteria Prepare Bacterial Inoculum (e.g., S. pyogenes) start->prep_bacteria prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound prep_bacteria->inoculate prep_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

A Comparative Analysis of Tibezonium Iodide and Povidone-Iodine: Efficacy, Mechanisms, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two notable antiseptic agents: Tibezonium iodide and povidone-iodine. The following sections detail their mechanisms of action, antimicrobial efficacy supported by available experimental data, and relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in the field of drug development and antimicrobial research.

Introduction

This compound iodide, a quaternary ammonium compound, and povidone-iodine, an iodophor, are both utilized for their antiseptic properties. While povidone-iodine has a long-standing and widespread use in various clinical and non-clinical settings, this compound iodide is more commonly found in oral and throat preparations. This guide aims to provide an objective comparison of their performance based on available scientific literature.

Chemical Properties and Mechanism of Action

This compound Iodide

This compound iodide is a salt composed of a lipophilic quaternary ammonium cation and an iodide counterion.[1] Its mechanism of action is twofold, combining antiseptic and local anesthetic properties.[2]

  • Antiseptic Action: As a quaternary ammonium compound, this compound iodide disrupts the integrity of microbial cell membranes. This leads to the leakage of intracellular components and ultimately, cell death.[2]

  • Local Anesthetic Action: It also functions by blocking sodium channels in neuronal cell membranes, which inhibits the initiation and propagation of nerve impulses, resulting in a numbing effect.[2]

Povidone-Iodine

Povidone-iodine is a complex of polyvinylpyrrolidone (povidone) and iodine. It acts as an iodophor, meaning it is a carrier of iodine.

  • Antimicrobial Action: The antimicrobial activity of povidone-iodine is attributed to the slow release of free iodine from the povidone-iodine complex.[3] This free iodine is a potent oxidizing agent that rapidly penetrates microbial cell walls and damages key cellular components, including proteins, nucleotides, and fatty acids, leading to cell death.[3][4]

Comparative Antimicrobial Efficacy

Direct comparative studies providing quantitative efficacy data for this compound iodide and povidone-iodine under identical experimental conditions are limited in the available scientific literature. However, data from separate in-vitro studies can provide insights into their respective antimicrobial activities.

Table 1: Summary of In-Vitro Antimicrobial Efficacy Data

ParameterThis compound IodidePovidone-IodineCitation(s)
Minimum Inhibitory Concentration (MIC) against S. aureus ≤1 μg/mL5000 µg/mL (for most clinical isolates)[5][6]
Bactericidal Action against S. aureus Bacteriostatic and bactericidal activity at 5-10 μg/mL (15-30 min exposure). Efficacy increases with higher pH (8.0-8.5).Rapidly bactericidal. A 1:100 dilution can kill all MRSA within 15 seconds. 0.5% solution effective in seconds.[5][7][8]
Spectrum of Activity Primarily active against Gram-positive bacteria, including S. aureus and S. pyogenes.Broad spectrum: effective against Gram-positive and Gram-negative bacteria, fungi, viruses, protozoa, and some bacterial spores.[4][5]

Note: The provided data is collated from different studies and may not be directly comparable due to variations in experimental methodologies.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the evaluation of antiseptic efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of this compound iodide and povidone-iodine in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.[9]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antiseptic solutions. Include a growth control (broth with inoculum, no antiseptic) and a sterility control (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antiseptic that shows no visible turbidity (bacterial growth).[10]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC Wells: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antiseptic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[11]

In-Vitro Cytotoxicity Assay

This assay evaluates the potential of a substance to cause damage to cells. The MTT assay is a common colorimetric method.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., human fibroblasts) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Exposure to Antiseptics: Remove the culture medium and expose the cells to various concentrations of this compound iodide and povidone-iodine for a defined period (e.g., 1, 5, 15 minutes).

  • MTT Addition: After the exposure time, wash the cells and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Interpretation: A reduction in absorbance compared to the control (untreated cells) indicates a decrease in cell viability and thus, a cytotoxic effect. A reduction of cell viability by more than 30% is typically considered a cytotoxic effect.[12]

Visualizations

Proposed Mechanism of Action

Antiseptic_Mechanisms cluster_0 This compound Iodide cluster_1 Povidone-Iodine TI This compound Iodide TI_Membrane Disruption of Cell Membrane Integrity TI->TI_Membrane TI_NaChannel Blockage of Sodium Channels TI->TI_NaChannel TI_Leakage Leakage of Intracellular Components TI_Membrane->TI_Leakage TI_Nerve Inhibition of Nerve Impulses TI_NaChannel->TI_Nerve TI_Death Bacterial Cell Death TI_Leakage->TI_Death TI_Anesthesia Local Anesthesia TI_Nerve->TI_Anesthesia PVP_I Povidone-Iodine Complex Free_Iodine Release of Free Iodine (I₂) PVP_I->Free_Iodine Oxidation Oxidation of Cellular Components (Proteins, Nucleic Acids, Lipids) Free_Iodine->Oxidation PVP_I_Death Microbial Cell Death Oxidation->PVP_I_Death

Caption: Mechanisms of action for this compound iodide and Povidone-Iodine.

Experimental Workflow for Antimicrobial Efficacy Testing

Antimicrobial_Efficacy_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination A1 Prepare Serial Dilutions of Antiseptic A3 Inoculate Microtiter Plate A1->A3 A2 Prepare Standardized Bacterial Inoculum A2->A3 A4 Incubate (18-24h) A3->A4 A5 Observe for Turbidity (Determine MIC) A4->A5 B1 Subculture from Clear MIC Wells A5->B1 Proceed with non-turbid wells B2 Plate on Agar Medium B1->B2 B3 Incubate (18-24h) B2->B3 B4 Observe for Colony Growth (Determine MBC) B3->B4

Caption: Workflow for determining MIC and MBC of antiseptics.

Experimental Workflow for In-Vitro Cytotoxicity (MTT Assay)

Cytotoxicity_Workflow C1 Seed Cells in 96-Well Plate C2 Expose Cells to Antiseptic Dilutions C1->C2 C3 Add MTT Reagent C2->C3 C4 Incubate C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate Cell Viability C6->C7

Caption: General workflow for an in-vitro cytotoxicity MTT assay.

Discussion and Conclusion

Both this compound iodide and povidone-iodine are effective antiseptic agents, each with a distinct profile. Povidone-iodine's broad spectrum of activity and rapid bactericidal action make it a versatile and widely used antiseptic in medical and surgical settings. This compound iodide's dual antiseptic and local anesthetic properties make it particularly suitable for oral and pharyngeal applications where both microbial control and symptomatic relief are desired.

The available data suggests that this compound iodide is highly potent against specific Gram-positive bacteria, with a very low MIC. Povidone-iodine, while having a higher MIC in some studies, demonstrates rapid and broad-spectrum bactericidal activity.

The lack of direct comparative studies highlights a gap in the current literature. Future research should focus on head-to-head comparisons of these two agents under standardized conditions to provide a more definitive assessment of their relative efficacy. Such studies should encompass a broader range of clinically relevant microorganisms and employ standardized methodologies for determining both antimicrobial and cytotoxic effects. This will enable a more informed selection of the appropriate antiseptic for specific clinical applications.

References

Independent Verification of Tibezonium Iodide's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tibezonium iodide's therapeutic potential against other common oral antiseptics and local anesthetics. The information is based on available scientific literature and is intended to support further research and development.

Executive Summary

This compound iodide is a quaternary ammonium compound with a dual mechanism of action, functioning as both an antiseptic and a local anesthetic.[1] It is primarily used for topical treatment of infections and inflammation of the oral cavity and pharynx. While data on this compound iodide is available, direct comparative studies against other common agents are limited. This guide collates existing data to provide a comparative overview of its potential.

Antimicrobial Potential: A Comparative Overview

This compound iodide exerts its antiseptic effect by disrupting the cell membranes of microorganisms.[1] This mechanism is common to other quaternary ammonium compounds. The following tables summarize the in vitro antimicrobial activity of this compound iodide and other widely used oral antiseptics against common oral pathogens.

Disclaimer: The data presented below is collated from various studies and should not be interpreted as a direct head-to-head comparison due to variations in experimental methodologies.

Table 1: In Vitro Antimicrobial Activity of this compound Iodide

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Streptococcus pyogenesNot explicitly quantified in available literature, but activity is reported.
Gram-positive bacteriaGeneral sensitivity reported for quaternary ammonium compounds.
Gram-negative bacteriaGeneral sensitivity reported for quaternary ammonium compounds.

Table 2: In Vitro Antimicrobial Activity of Common Oral Antiseptics

AntisepticMicroorganismMIC Range (µg/mL)Reference
Chlorhexidine Streptococcus mutans1.25 - 5[2]
Porphyromonas gingivalis2.67 - 80.00[3][4][5][6]
Candida albicans2.67 - 80.00[3][4][5][6]
Cetylpyridinium Chloride Gram-negative oral bacteriaLower MICs compared to control[7]
Streptococcus mutans>99.9% reduction in one study
Povidone-Iodine Staphylococcus aureus (MRSA)Bactericidal at 1% after 30s[8]
Periodontal pathogensBactericidal at 0.25% after 15s[8]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (General Protocol)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against oral microorganisms.

  • Microorganism Preparation: Pure cultures of relevant oral pathogens (e.g., Streptococcus pyogenes, Streptococcus mutans, Candida albicans) are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Antimicrobial Agent Dilution: A series of two-fold dilutions of the test antiseptic (e.g., this compound iodide, chlorhexidine) are prepared in a 96-well microtiter plate using the same broth.

  • Inoculation: Each well containing the diluted antiseptic is inoculated with the standardized bacterial or fungal suspension. A positive control well (broth and inoculum without antiseptic) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) in a suitable atmosphere (aerobic or anaerobic, depending on the microorganism).

  • MIC Determination: The MIC is determined as the lowest concentration of the antiseptic that completely inhibits visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_micro Prepare Standardized Microorganism Inoculum inoculation Inoculate Microtiter Plate prep_micro->inoculation prep_agent Prepare Serial Dilutions of Antimicrobial Agent prep_agent->inoculation incubation Incubate Under Appropriate Conditions inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination signaling_pathway cluster_membrane Neuronal Membrane cluster_process Nerve Impulse Na_channel Voltage-gated Sodium Channel Na_influx Sodium Ion Influx Na_channel->Na_influx prevents LA Local Anesthetic (e.g., this compound) LA->Na_channel blocks Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal clinical_trial_workflow cluster_recruitment Patient Recruitment cluster_randomization Randomization & Intervention cluster_followup Follow-up & Assessment cluster_analysis Data Analysis screening Screening of Patients with Acute Pharyngitis enrollment Informed Consent and Enrollment screening->enrollment randomization Randomization enrollment->randomization group_A Group A: Investigational Product randomization->group_A group_B Group B: Placebo randomization->group_B group_C Group C: Active Comparator randomization->group_C assessment Assessment of Primary and Secondary Endpoints group_A->assessment group_B->assessment group_C->assessment safety_monitoring Adverse Event Monitoring assessment->safety_monitoring analysis Statistical Analysis of Efficacy and Safety Data safety_monitoring->analysis

References

Safety Operating Guide

Personal protective equipment for handling Tibezonium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Tibezonium iodide, an oropharyngeal disinfectant. The following procedural guidance is designed to be a preferred source for laboratory safety, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound iodide, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles to protect against splashes.[1]

  • Skin Protection: Chemical-resistant gloves are recommended.[1] Wear protective clothing and footwear appropriate for the risk of exposure.[1][2]

  • Respiratory Protection: If engineering controls such as fume hoods are insufficient to maintain airborne concentrations below exposure limits, an approved respirator must be worn.[1]

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]

Occupational Exposure Limits

ComponentTypeValue
IsopropanolPEL (OSHA)400 ppm (980 mg/m³)
TWA (ACGIH)200 ppm
STEL (ACGIH)400 ppm
IodinePEL (OSHA)0.1 ppm (Ceiling)
REL (NIOSH)0.1 ppm (Ceiling)
TLV (ACGIH)0.01 ppm (TWA, Inhalable fraction and vapor)
STEL (ACGIH)0.1 ppm (Vapor)

Source:[1][4]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound iodide and ensuring a safe laboratory environment.

  • Handling: Use only with adequate ventilation, such as in a chemical fume hood.[1] Avoid breathing mist or vapor and prevent contact with eyes, skin, and clothing.[1] Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Storage: Store in a tightly closed original container in a well-ventilated place.[1] Keep the container cool and store it locked up.[1] Do not store around flammable or combustible materials.[1]

Accidental Release Measures

In the event of a spill, eliminate all ignition sources.[1] Keep unnecessary personnel away and wear appropriate personal protective equipment.[1]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] For unused medicines, community drug take-back programs are the best option.[5][6] If such programs are unavailable, follow these steps for disposal in household trash:

  • Remove the substance from its original container.

  • Mix it with an undesirable substance such as used coffee grounds or kitty litter.[6][7]

  • Place the mixture in a sealed plastic bag or other container to prevent leakage.[6][7]

  • Dispose of the container in the trash.[6][7]

  • Scratch out all personal information on the original prescription label.[5]

Experimental Workflow for Handling this compound Iodide

The following diagram outlines the standard procedure for safely handling this compound iodide in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Prepare work area in a chemical fume hood B->C D Weigh or measure This compound Iodide C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F I Segregate waste (solid, liquid, sharps) E->I G Doff PPE F->G H Wash hands thoroughly G->H J Dispose of waste according to institutional and local regulations I->J

Safe handling workflow for this compound Iodide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tibezonium
Reactant of Route 2
Reactant of Route 2
Tibezonium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。